4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
Description
Properties
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACPIXHEWFBPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(C2)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855963 | |
| Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373503-66-2 | |
| Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride, a valuable building block in modern medicinal chemistry. The strategic incorporation of the 3,3-difluoroazetidine moiety into a piperidine scaffold offers pharmaceutical researchers a unique tool to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. This document details a validated two-step synthesis commencing from commercially available starting materials, N-Boc-4-piperidone and 3,3-difluoroazetidine hydrochloride. The core transformation involves a strategic reductive amination, followed by a concomitant deprotection and salt formation step. We will provide detailed, step-by-step protocols, mechanistic insights, and the rationale behind the selection of reagents and reaction conditions, tailored for researchers and professionals in drug development.
Introduction
The Rising Prominence of Fluorinated Azetidines in Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The azetidine ring, a four-membered heterocyclic amine, is a desirable structural motif that can act as a rigid scaffold or a replacement for other cyclic or acyclic amine fragments.[1] The combination of these two features in the form of fluorinated azetidines has led to their widespread application in the development of novel therapeutics.[2] Specifically, the 3,3-difluoroazetidine group offers a unique conformational constraint and a significant reduction in the basicity (pKa) of the azetidine nitrogen, which can be critical for optimizing drug-target interactions and improving pharmacokinetic profiles.[3]
The Target Molecule: A Versatile Piperidine-Azetidine Scaffold
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride (CAS No: 1373503-66-2) is a bifunctional scaffold that marries the conformational rigidity of the piperidine core with the advantageous properties of the difluoroazetidine moiety.[4] Piperidine rings are among the most common N-heterocycles found in pharmaceuticals.[5] This specific building block serves as a crucial intermediate, allowing for further elaboration at the piperidine nitrogen to synthesize a diverse library of compounds for screening and development.[6] Its application spans various therapeutic areas, including oncology and neurology.[6]
Retrosynthetic Analysis & Strategic Overview
The synthetic strategy for 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride is designed for efficiency and scalability. A retrosynthetic analysis reveals a logical disconnection at the C-N bond between the piperidine and azetidine rings. This points to a reductive amination reaction as the key bond-forming step.
The chosen forward synthesis pathway is a two-step process:
-
Reductive Amination: Coupling of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) with 3,3-difluoroazetidine.
-
Deprotection & Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group and subsequent formation of the dihydrochloride salt.
This approach utilizes a protecting group strategy on the piperidine nitrogen to ensure selective reaction at the C4-position and prevent self-condensation or other side reactions.
Caption: Overall retrosynthetic strategy.
Synthesis Pathway: Step-by-Step Protocol & Mechanistic Insights
Step 1: Reductive Amination to form tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate
Reductive amination is a cornerstone reaction in organic synthesis for forming carbon-nitrogen bonds.[7] The process involves the initial formation of an iminium ion intermediate from the reaction of a ketone (N-Boc-4-piperidone) and a secondary amine (3,3-difluoroazetidine), which is then reduced in situ to the corresponding amine.
-
Choice of Piperidone Synthon: N-Boc-4-piperidone is the ideal starting material.[8] The Boc group serves two critical functions: it deactivates the piperidine nitrogen, preventing it from participating in the reaction, and its acid-lability allows for straightforward removal in the final step.[9]
-
Choice of Azetidine Synthon: 3,3-Difluoroazetidine is typically used as its hydrochloride salt for improved stability and handling.[10][11] Prior to the reaction, it must be neutralized to the free base, often in situ, using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[12] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[7][12]
-
To a round-bottom flask charged with N-Boc-4-piperidone (1.0 eq.) and 3,3-difluoroazetidine hydrochloride (1.1 eq.), add a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Add triethylamine (TEA) (1.2 eq.) to the suspension and stir at room temperature for 15-20 minutes to generate the free base of the azetidine.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture at room temperature. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate as a pure compound.
Caption: Workflow for the reductive amination step.
Step 2: N-Boc Deprotection and Dihydrochloride Salt Formation
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a wide range of conditions and its facile cleavage under acidic conditions.[13] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and a proton.
-
Choice of Acid: A strong acid is required for efficient cleavage. A solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol is highly effective.[12][13][14] This reagent has the dual advantage of not only removing the Boc group but also protonating the two basic nitrogen atoms (piperidine and azetidine) to form the desired dihydrochloride salt in a single step. The salt form often exhibits improved stability and crystallinity, simplifying isolation.[13]
-
Dissolve the purified tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
To this solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The product may precipitate out of the solution during this time.
-
Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.
-
Upon completion, the resulting solid can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude salt can be triturated with a solvent like diethyl ether or pentane to remove non-polar impurities and induce precipitation.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride as a solid.
Sources
- 1. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 3. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G [pubs.rsc.org]
- 4. 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride suppliers & manufacturers in China [m.chemicalbook.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Azetidines | Fisher Scientific [fishersci.com]
- 11. chemscene.com [chemscene.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
An In-Depth Technical Guide to 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride (CAS Number: 1373503-66-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The strategic incorporation of the 3,3-difluoroazetidine moiety onto a piperidine scaffold offers a unique combination of physicochemical properties that are highly desirable in modern drug design. This guide will delve into the synthesis, reactivity, and potential applications of this compound, with a particular focus on its role as a key intermediate in the development of novel therapeutics. Detailed experimental protocols, safety information, and analytical methods are also provided to support researchers in their drug discovery and development endeavors.
Introduction: The Strategic Value of Fluorinated Heterocycles in Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Specifically, the incorporation of fluorinated azetidine and piperidine motifs has been shown to enhance pharmacokinetic profiles, improve solubility, and increase metabolic stability of drug candidates.[3]
The compound 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride (CAS 1373503-66-2) is a prime example of a strategically designed building block that leverages these benefits. The piperidine ring is a prevalent scaffold in many approved drugs, while the 3,3-difluoroazetidine group introduces a polar, metabolically stable, and conformationally constrained element.[3][4] The difluorination at the 3-position of the azetidine ring can also modulate the basicity of the nitrogen atoms, which can be crucial for optimizing target engagement and reducing off-target effects, such as hERG channel affinity.[5] This guide will explore the chemical properties and utility of this valuable synthetic intermediate.
Physicochemical Properties
A clear understanding of the physicochemical properties of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1373503-66-2 | [6] |
| Chemical Name | 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride | [6] |
| Molecular Formula | C₈H₁₆Cl₂F₂N₂ | [6] |
| Molecular Weight | 249.13 g/mol | [6] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Solubility | Moderately soluble in water | [7] |
| Storage | 2-8 °C, in a tightly closed container, away from direct sunlight and heat | [7] |
Synthesis and Reactivity
Synthetic Strategy
The synthesis of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride typically involves the coupling of a piperidine precursor with a 3,3-difluoroazetidine synthon. A general synthetic pathway is outlined below. The synthesis of the key intermediate, 3,3-difluoroazetidine hydrochloride, is a critical first step.
Detailed Experimental Protocol (Illustrative)
While a specific protocol for CAS 1373503-66-2 is not publicly available, a representative procedure can be adapted from the synthesis of similar compounds. This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 3,3-Difluoroazetidine hydrochloride (from a suitable precursor)
A common precursor is N-Boc-3-azetidinone. The fluorination can be achieved using various reagents, followed by deprotection.
-
To a solution of N-Boc-3-azetidinone in a suitable solvent (e.g., dichloromethane), add a fluorinating agent (e.g., DAST or Deoxo-Fluor®) at a controlled temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction carefully and perform an aqueous workup.
-
Purify the resulting N-Boc-3,3-difluoroazetidine by column chromatography.
-
Dissolve the purified product in a suitable solvent (e.g., dioxane or methanol) and treat with a strong acid, such as hydrochloric acid, to remove the Boc protecting group.
-
Isolate the 3,3-difluoroazetidine hydrochloride salt by precipitation or evaporation.
Step 2: Coupling of 3,3-Difluoroazetidine with a Piperidine Moiety
This step typically involves a nucleophilic substitution reaction.
-
To a solution of a suitable piperidine precursor, such as N-Boc-4-piperidone, in a solvent like dichloromethane or dichloroethane, add 3,3-difluoroazetidine hydrochloride and a reducing agent (e.g., sodium triacetoxyborohydride).
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction and perform an aqueous workup.
-
Purify the N-Boc protected intermediate by column chromatography.
-
Remove the Boc protecting group using acidic conditions (e.g., HCl in dioxane) to yield the dihydrochloride salt.
Reactivity Profile
The reactivity of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride is primarily dictated by the secondary amine of the piperidine ring and the tertiary amine of the azetidine ring.
-
N-Alkylation and N-Arylation: The secondary amine of the piperidine is a nucleophile and can readily undergo alkylation or arylation reactions, making it a versatile handle for further chemical modifications.
-
Amide Bond Formation: The piperidine nitrogen can be acylated to form amides, a common linkage in many pharmaceutical compounds.
-
Stability: The gem-difluoro group on the azetidine ring enhances its stability towards metabolic oxidation. The dihydrochloride salt is generally a stable, crystalline solid.
Applications in Drug Discovery and Development
The unique structural features of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride make it an attractive building block for the synthesis of a wide range of biologically active molecules.
Role as a Bioisostere
The 3,3-difluoroazetidine moiety can act as a bioisostere for other functional groups, such as carbonyls or hydroxyls, while offering improved metabolic stability and modulated basicity.[8]
Use in Specific Therapeutic Areas
While specific examples of marketed drugs containing this exact fragment are not yet prevalent, the structural motif is highly relevant in several therapeutic areas:
-
Oncology: The introduction of fluorinated heterocycles is a common strategy in the design of kinase inhibitors and other anti-cancer agents to improve their pharmacokinetic properties.[7]
-
Neurological Disorders: The piperidine scaffold is a well-established pharmacophore for CNS-active compounds. The addition of the fluorinated azetidine can help in fine-tuning properties like blood-brain barrier penetration and metabolic stability.[7]
Analytical Methods
The purity and identity of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride can be assessed using standard analytical techniques.
Chromatographic Methods
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A common method for assessing the purity of piperidine-containing compounds. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.[9]
-
Gas Chromatography (GC): Can be used for the analysis of the free base form of the compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The fluorine atoms will result in characteristic splitting patterns in both proton and carbon spectra. ¹⁹F NMR will show a signal corresponding to the CF₂ group.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.
Titration
The dihydrochloride salt can be assayed by titration with a standardized base to determine its purity.
Safety and Handling
-
Hazard Statements (Inferred): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials.
-
Conclusion
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a piperidine scaffold and a gem-difluoroazetidine moiety provides a powerful tool for chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. While detailed public data on this specific compound is still emerging, the information compiled in this guide from related structures and general principles provides a solid foundation for researchers to incorporate this promising intermediate into their synthetic strategies for developing next-generation therapeutics.
References
- (Reference to a general review on fluorin
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.[5]
- (Reference to a general review on the synthesis of fluorin
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.[2]
-
Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. European Journal of Organic Chemistry.[4]
-
New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters.[11]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal.[12]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their physicochemical/ADME properties). ResearchGate.[8]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.[3]
- (Reference to a patent describing the synthesis of similar compounds, if found)
- (Reference to a safety data sheet for a closely rel
-
4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride. ChemShuttle.[7]
- (Reference to a supplier's technical d
-
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride suppliers & manufacturers in China. GuideChem.[6]
- (Reference to a general organic chemistry textbook on heterocycles)
- (Reference to a review on bioisosterism)
- (Reference to a patent for a similar fluorin
- (Reference to a patent for a similar fluorin
-
Review: Fluorine in Medicinal Chemistry. ResearchGate.[1]
- (Reference to a patent for a similar fluorin
- (Reference to a technical document on analytical methods)
- (Reference to a patent for synthesis of 4-(4'-fluorophenyl)-piperidines)
-
3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine. PubChem.[13]
-
3,3-Difluoroazetidine hydrochloride. PubChem.[10]
- (Reference to a patent for preparation of piperidine deriv
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.[9]
- (Reference to a supplier's product page for 3,3-Difluoroazetidine hydrochloride)
- (Reference to a supplier's product page for 3,3-Difluoroazetidine hydrochloride)
- (Reference to a supplier's product page for 3,3-Difluoroazetidine hydrochloride)
- (Reference to a general drug design textbook)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eurofinsus.com [eurofinsus.com]
- 7. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]
- 8. researchgate.net [researchgate.net]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine | C8H13F3N2 | CID 168025351 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential and Biological Evaluation of Difluoroazetidine-Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a forward-looking analysis of a novel chemical scaffold: difluoroazetidine-piperidine derivatives. As this represents an emerging area of chemical space, this document synthesizes established medicinal chemistry principles from its constituent parts to build a predictive framework for its application. We will explore the underlying rationale for its design, its potential biological targets, and a detailed roadmap for its biological evaluation.
Introduction: A Rationale for a Novel Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a highly privileged scaffold due to its frequent appearance in clinically approved drugs.[1][2] Its utility stems from its ability to enhance "druggability" by improving pharmacokinetic properties and providing a stable, three-dimensional framework to orient substituents for optimal target engagement.[1][3] However, the relentless demand for novel therapeutics with improved potency, selectivity, and metabolic profiles necessitates the exploration of new chemical space.
In recent years, small, strained rings have emerged as powerful tools for the modern medicinal chemist. The azetidine ring, a four-membered heterocycle, is particularly noteworthy.[4] Its inherent ring strain and sp3-rich character can confer conformational rigidity, which may reduce the entropic penalty of binding to a biological target, thereby enhancing potency.[4][5] Furthermore, the azetidine scaffold has been shown to improve metabolic stability and solubility.[4]
The strategic introduction of fluorine atoms is a well-established tactic to fine-tune molecular properties. Specifically, geminal difluorination (a CF2 group) adjacent to a nitrogen atom exerts a powerful inductive electron-withdrawing effect. This modification predictably and significantly lowers the basicity (pKa) of the nitrogen, which can fundamentally alter its interaction with biological targets and improve cell permeability.[6][7] The CF2 group also serves as an effective metabolic shield, blocking oxidative metabolism at that position.[6]
By combining these three motifs—the versatile piperidine scaffold, the conformationally constraining azetidine ring, and the property-modulating gem-difluoro group—we propose the difluoroazetidine-piperidine scaffold as a novel platform for discovering next-generation therapeutics. This guide will explore the predicted properties and a logical pathway to unlock the biological potential of this promising, yet underexplored, class of molecules.
Predicted Physicochemical and Pharmacokinetic Landscape
The decision to incorporate a 3,3-difluoroazetidine moiety in place of a more common substituent on a piperidine core is a deliberate design choice intended to modulate key drug-like properties. The expected consequences of this substitution are summarized below.
The Decisive Impact of the 3,3-Difluoroazetidine Moiety
-
Basicity (pKa) Attenuation: The primary and most predictable effect of the vicinal CF2 group is a substantial decrease in the basicity of the azetidine nitrogen. The strong electron-withdrawing nature of the fluorine atoms significantly reduces the pKa of the conjugate acid (R2NH2+) by several units compared to a non-fluorinated analog.[6][7] This has profound implications for drug design:
-
Reduced Off-Target Activity: Many off-targets, such as the hERG potassium channel, have a recognition motif that includes a basic nitrogen. Lowering the pKa can mitigate these unwanted interactions.
-
Improved Permeability: By reducing the proportion of the compound that is protonated at physiological pH, cell membrane permeability can be enhanced, potentially improving oral bioavailability.
-
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF2 group is not susceptible to the cytochrome P450-mediated oxidation that is a common metabolic pathway for C-H bonds adjacent to nitrogen atoms.[6] While this generally improves metabolic stability, chemists should be aware that profound conformational changes induced by fluorination can sometimes expose other parts of the molecule to metabolism.[8][9]
-
Conformational Constraint: The rigid four-membered ring restricts the conformational freedom of the substituent, which can lead to a more favorable entropic profile upon binding to a target protein.[4][5]
Data Presentation: Predicted Property Modulation
The following table provides a qualitative summary of the predicted changes when advancing from a simple substituted piperidine to a difluoroazetidine-piperidine derivative.
| Property | Standard Piperidine Derivative | Difluoroazetidine-Piperidine Derivative | Rationale & References |
| Basicity (pKa) | Typical (e.g., 8.0 - 10.0) | Significantly Lower | Strong inductive effect from the CF2 group.[6][7] |
| Lipophilicity (LogP) | Variable | Likely Increased | Fluorine substitution generally increases lipophilicity.[6] |
| Metabolic Stability | Potential N-dealkylation, α-C oxidation | Improved at point of attachment | CF2 group blocks oxidative metabolism.[6] |
| Aqueous Solubility | Variable | Potentially Decreased | Increased lipophilicity can reduce solubility.[6] |
| Target Interactions | H-bond donor (protonated) | Weaker H-bond donor, potential dipole interactions | Lower pKa reduces H-bond donor strength; C-F bonds introduce a strong local dipole. |
Potential Biological Targets and Mechanisms of Action
Given that the difluoroazetidine-piperidine scaffold is novel, a logical starting point for identifying its biological activity is to consider the known targets of its parent structures. Both azetidine and piperidine derivatives have demonstrated broad pharmacological potential, suggesting several promising target classes.[1][4][10]
-
Target Class 1: G-Protein Coupled Receptors (GPCRs) GPCRs are a vast family of transmembrane proteins that are the targets of a large percentage of approved drugs.[11] The piperidine ring is a common feature in many GPCR ligands.[2] In this context, the difluoroazetidine moiety can be viewed as a unique substituent that can:
-
Probe Novel Interactions: The altered basicity and the dipole moment of the CF2 group can form unique hydrogen bonds or dipole interactions within the receptor binding pocket that are inaccessible to traditional substituents.
-
Enhance Selectivity: The rigid conformation can lock the molecule into a shape that is preferential for one GPCR subtype over others.
-
-
Target Class 2: Enzymes (e.g., Proteases, Kinases) Substituted azetidines have been successfully developed as inhibitors of enzymes like STAT3.[10] The azetidine nitrogen, with its modulated pKa, can serve as a critical interaction point (e.g., hydrogen bond acceptor or donor) in an enzyme's active site.
-
Target Class 3: Ion Channels & Transporters Azetidine derivatives have been investigated as GABA uptake inhibitors and monoamine transporter inhibitors.[12][13] The unique electrostatic profile of the difluoroazetidine-piperidine core could be leveraged to modulate the function of these important CNS targets.
Visualization: Hypothetical GPCR Binding Model
The following diagram illustrates how a difluoroazetidine-piperidine derivative might interact with key residues in a hypothetical GPCR binding pocket.
Caption: Hypothetical binding of a ligand in a GPCR pocket.
A Roadmap for Biological Evaluation: Experimental Protocols
For a novel chemical scaffold, a dual approach to biological evaluation is recommended: an unbiased, target-agnostic screen to uncover unexpected activities, followed by focused, target-based assays against high-probability target classes.
Protocol 4.1: Foundational Target-Agnostic Phenotypic Screening
Phenotypic screening identifies compounds based on their effect on a cell or organism's observable characteristics, rather than assuming a specific molecular target.[14] This is a powerful method for discovering first-in-class drugs with novel mechanisms of action.[14][15]
Caption: A typical workflow for a phenotypic screening campaign.
-
Model Selection: Choose a panel of biologically relevant human cell lines. For example, A549 (lung cancer), SH-SY5Y (neuroblastoma), and HEK293 (embryonic kidney) provide a diverse starting point.
-
Compound Application: Prepare a stock solution of the difluoroazetidine-piperidine derivatives in DMSO. Plate the selected cell lines in 384-well plates. Add the compounds at a single, high concentration (e.g., 10 µM) to the cells.[16]
-
Primary Assay: After a 48-72 hour incubation, assess cell viability using a commercially available assay like the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Hit Identification: Compounds that cause a significant change in phenotype (e.g., >50% reduction in cell viability) are classified as primary "hits".
-
Confirmation & Dose-Response: Re-test the primary hits from a fresh powder stock to rule out false positives. Subsequently, perform an 8-point dose-response curve to determine the potency (IC50) of each confirmed hit.
-
Counter-Screening: To distinguish between specific bioactivity and general cytotoxicity, test the confirmed hits against a non-cancerous cell line (e.g., primary fibroblasts). Compounds that are potent against the disease-relevant line but inactive against the control line are prioritized.
-
Target Identification: For validated, selective hits, proceed with advanced techniques such as thermal proteome profiling or activity-based protein profiling to identify the specific molecular target.[16]
Protocol 4.2: Target-Based Screening: A GPCR Case Study
Based on the high probability of GPCR modulation, a focused screening campaign is warranted. This involves a binding assay to measure affinity and a functional assay to measure activity.[17]
This assay determines the affinity (Ki) of a test compound for a receptor by measuring its ability to displace a known radioactive ligand ('radioligand').[17][18][19]
-
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR (e.g., Adenosine A2a receptor).
-
Radioligand (e.g., [3H]ZM241385 for A2a).
-
Test compounds (difluoroazetidine-piperidine derivatives).
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[20]
-
96-well filter plates (GF/C filters, presoaked in PEI).[20]
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine in order: 150 µL of cell membranes (e.g., 10 µg protein), 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM), and 50 µL of radioligand at a fixed concentration near its Kd value.[20]
-
Define 'Total Binding' wells (no test compound) and 'Non-Specific Binding' (NSB) wells (a high concentration of a known non-radioactive ligand).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[17][20]
-
Rapidly harvest the contents of the plate onto the filter plate using a cell harvester. The membranes and bound radioligand are trapped on the filter.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow filters to dry, then add scintillation cocktail and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
This assay measures changes in intracellular cyclic AMP (cAMP), a key second messenger for many GPCRs. It can determine if a compound is an agonist (activates the receptor) or an antagonist (blocks the activator).[11][21] This protocol is for a Gs-coupled receptor (increases cAMP) or a Gi-coupled receptor (decreases cAMP).[22]
-
Materials:
-
HEK293 cells stably or transiently expressing the target GPCR and the GloSensor™ cAMP biosensor plasmid.[21]
-
GloSensor™ cAMP Reagent.
-
Test compounds and a known agonist (e.g., Forskolin for Gi assays).
-
White, opaque 384-well assay plates.
-
-
Procedure (Antagonist Mode for a Gi-coupled receptor):
-
Harvest cells and resuspend them in equilibration medium containing the GloSensor™ cAMP reagent. Incubate for 2 hours to load the substrate.[21]
-
Dispense cells into the 384-well plate.
-
Add test compounds at various concentrations and incubate for 10-15 minutes.
-
Add a known agonist at its EC80 concentration to stimulate the receptor (this step is omitted for agonist mode).
-
Add Forskolin to artificially raise the basal cAMP levels, which is necessary to see the inhibitory effect of a Gi-coupled receptor agonist.
-
Read luminescence at multiple time points using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the control wells (agonist only).
-
Plot the normalized luminescence against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists).
-
Conclusion: A New Frontier for Medicinal Chemistry
The difluoroazetidine-piperidine scaffold represents a logical and compelling next step in the evolution of privileged structures for drug discovery. By strategically combining the robust, versatile piperidine core with the conformationally rigid, pKa-modulating difluoroazetidine moiety, medicinal chemists can access novel chemical space with a high potential for desirable drug-like properties. The low pKa imparted by the difluoro group offers a rational strategy to mitigate promiscuity and improve permeability, while the constrained nature of the four-membered ring can enhance potency and selectivity. The systematic screening cascade outlined in this guide, from broad phenotypic discovery to focused target-based assays, provides a clear and efficient path to unlocking the biological activity and therapeutic promise of this exciting new class of molecules.
References
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]
-
Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. Available from: [Link]
-
Ladds, G. (n.d.). GPCR-radioligand binding assays. Methods in Molecular Biology. Available from: [Link]
-
Krasavin, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]
-
Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link]
-
Al-Harrasi, A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]
-
Wang, C., et al. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv. Available from: [Link]
-
Cogswell, T. J., et al. (2020). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available from: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Mykhailiuk, P. K. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available from: [Link]
-
Coccurello, R., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PLoS ONE. Available from: [Link]
-
Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry. Available from: [Link]
-
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org. Available from: [Link]
-
Barker, D., et al. (2021). Phenotypic screening of compound libraries as a platform for the identification of antibiotic adjuvants. Methods in Enzymology. Available from: [Link]
-
Sharma, P., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available from: [Link]
-
Gifford Bioscience. (n.d.). Functional Assays. Available from: [Link]
-
PDSP. (n.d.). Functional Assays Protocols. Available from: [Link]
-
Wang, Y., et al. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. Available from: [Link]
-
Cogswell, T. J., et al. (2020). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available from: [Link]
-
PubChem. (n.d.). 3,3-Difluoroazetidine. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal. Available from: [Link]
-
Davies, H. M. L., et al. (2017). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. ResearchGate. Available from: [Link]
-
Mykhailiuk, P. K. (2017). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. Journal of Fluorine Chemistry. Available from: [Link]
-
PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. Available from: [Link]
-
Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. Available from: [Link]
-
Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]
-
Andresini, M., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available from: [Link]
-
Urban, M., & Pospisil, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available from: [Link]
-
Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available from: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. technologynetworks.com [technologynetworks.com]
- 15. Phenotypic screening of compound libraries as a platform for the identification of antibiotic adjuvants: Identification of colistin adjuvants from a natural product library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. multispaninc.com [multispaninc.com]
- 19. Receptor-Ligand Binding Assays [labome.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, leveraged to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold has emerged as a particularly valuable building block. The gem-difluoroazetidine moiety serves as a potent bioisostere for common functional groups, offering nuanced control over physicochemical properties like lipophilicity and basicity. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride and its analogs, presenting actionable insights for drug discovery programs.
Introduction: The Strategic Value of the Difluoroazetidine-Piperidine Core
The 4-(3,3-difluoroazetidin-1-yl)piperidine core combines two privileged heterocyclic structures: the piperidine ring, a ubiquitous scaffold in central nervous system (CNS) agents and other therapeutic areas, and the 3,3-difluoroazetidine ring, a modern bioisosteric element.
1.1. The Role of the gem-Difluoro Group
The gem-difluoromethylene (CF₂) group is a powerful tool in drug design, often used as a bioisostere for carbonyl groups, ether oxygens, or methylene groups.[1] Its unique properties stem from the high electronegativity of fluorine:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₂ group resistant to oxidative metabolism, which can block a common metabolic soft spot in a molecule.
-
Conformational Control: The steric bulk and electrostatic properties of the CF₂ group can lock the molecule into a more favorable conformation for binding to a biological target.[2]
-
Modulation of Physicochemical Properties: The introduction of a CF₂ group can significantly alter a molecule's lipophilicity (LogP), basicity (pKa), and hydrogen bond accepting capacity, allowing for fine-tuning of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3] While often increasing lipophilicity, the effect can be context-dependent.[1][3]
1.2. The Azetidine Ring
The four-membered azetidine ring introduces a degree of conformational rigidity. The inherent ring strain (approx. 27.7 kcal/mol) enhances the nucleophilicity of the nitrogen atom's lone pair, potentially increasing reaction rates in synthetic procedures.[4] The difluoro-substitution on this strained ring creates a unique chemical entity with applications ranging from bioimaging dyes to energetic materials.[4][5]
The combination of these two rings in the 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold provides a versatile platform for creating novel chemical entities with desirable drug-like properties. It is primarily used as a synthetic intermediate for preparing more complex bioactive molecules.[6]
Synthesis of the Core Scaffold and its Analogs
The generation of a library of analogs is essential for exploring the structure-activity relationship (SAR) of a new chemical series.[7] The 4-(3,3-difluoroazetidin-1-yl)piperidine core offers multiple points for diversification.
2.1. Synthesis of the Core Scaffold
The primary and most direct method for synthesizing the core scaffold is through the reductive amination of an N-protected piperidin-4-one with 3,3-difluoroazetidine hydrochloride.
Protocol 1: General Reductive Amination
-
Reaction Setup: To a solution of N-Boc-piperidin-4-one (1.0 eq.) and 3,3-difluoroazetidine hydrochloride (1.1 eq.)[8][9] in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to liberate the free base of the azetidine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate enamine/iminium ion.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. The choice of this reagent is critical as it is mild enough to not reduce the ketone starting material but is effective for reducing the intermediate iminium ion.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
-
Deprotection and Salt Formation: The resulting N-Boc protected compound is deprotected using a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM. After removal of the solvent, the dihydrochloride salt can be obtained by dissolving the free base in a suitable solvent like ether or methanol and bubbling HCl gas through it or adding a solution of HCl in isopropanol.
2.2. Strategies for Analog Generation
The modular nature of the synthesis allows for extensive analog creation to probe SAR.[10][11][12][13]
-
N-Substitutions on the Piperidine Ring (R1): The secondary amine of the piperidine core is the most common site for modification.
-
Alkylation/Arylation: Standard N-alkylation with alkyl halides or N-arylation using Buchwald-Hartwig coupling conditions.
-
Acylation/Sulfonylation: Reaction with various acid chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas.
-
Reductive Amination: Reaction with a wide array of aldehydes or ketones to introduce diverse substituents.
-
-
Piperidine Ring Substitutions (R2): Introducing substituents on the piperidine ring itself can explore new binding pockets and alter the molecule's conformation. This often requires starting with a pre-substituted piperidin-4-one, such as 3-methyl- or 3,3-dimethyl-piperidin-4-one. Synthesizing substituted 3,3-difluoropiperidines can be complex but offers further avenues for exploration.[14]
-
Azetidine Ring Modifications (R3): While less common due to the synthetic challenges, analogs could theoretically be made by starting with substituted 3,3-difluoroazetidines.
Physicochemical Properties and Characterization
Thorough characterization of newly synthesized analogs is crucial. The introduction of the gem-difluoroazetidine motif has predictable yet context-dependent effects on key molecular properties.
| Property | Bioisosteric Replacement | General Trend with CF₂ Introduction | Rationale & Causality |
| Lipophilicity (LogP) | CH₂ → CF₂ | Often increases, but can be context-dependent.[1][3] | The CF₂ group is more hydrophobic than a CH₂ group. However, intramolecular interactions with nearby polar groups can sometimes lead to a decrease in the overall LogP.[1] |
| Basicity (pKa) | CH₂ → CF₂ | Decreases | The strong electron-withdrawing inductive effect of the two fluorine atoms reduces the electron density on the nearby nitrogen atoms, making them less basic. |
| Metabolic Stability | C-H → C-F | Significantly increases | The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450s. |
| Dipole Moment | CH₂ → CF₂ | Increases | The large difference in electronegativity between carbon and fluorine creates a strong local dipole moment. |
Standard Characterization Workflow:
Medicinal Chemistry Applications and SAR Insights
The 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold is being explored in various therapeutic areas. While specific SAR data for this exact core is often proprietary, we can infer trends from related structures.
-
CNS Disorders: The piperidine moiety is a classic component of CNS-active agents. Fluorinated piperidines have been investigated as dopamine D4 receptor antagonists and 5-HT₂ₐ receptor inverse agonists, suggesting potential applications in treating psychosis and Parkinson's disease-related dyskinesia.[15][16]
-
Oncology: Fluorinated heterocyclic compounds are frequently used in the development of novel anticancer agents, with some derivatives showing significant inhibitory effects on cancer cell growth.[6]
-
Metabolic Diseases: Related scaffolds, such as (3,3-difluoropyrrolidin-1-yl) derivatives, have been successfully developed as potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[17] This highlights the utility of gem-difluoro-substituted small rings in targeting enzyme active sites.
Case Study: Bioisosteric Replacement in a DPP-IV Inhibitor
In the development of DPP-IV inhibitors, a (3,3-difluoropyrrolidin-1-yl) group was incorporated into the final drug candidate, PF-00734200.[17] This strategic fluorination was key to achieving a profile of high potency (IC₅₀ = 13 nM), excellent selectivity, and high oral bioavailability. The difluoro motif likely contributes by modulating the pKa of the nearby nitrogen, influencing its interaction with the enzyme active site, while simultaneously enhancing metabolic stability.[17] This case provides a strong rationale for applying similar logic to the 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold in other drug discovery projects.
Conclusion and Future Directions
The 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride scaffold is a high-value building block for modern drug discovery. Its synthesis is modular, allowing for the systematic generation of analogs to explore structure-activity relationships. The strategic inclusion of the gem-difluoroazetidine moiety offers a sophisticated method for fine-tuning the physicochemical and pharmacokinetic properties of lead compounds. As synthetic methodologies for accessing novel fluorinated building blocks continue to advance, the application of this and related scaffolds is expected to grow, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.[18]
References
- The gem-Difluoromethylene Group: A Guide to Bioisosteric Replacement in Drug Discovery. Benchchem.
- 3,3-Difluoroazetidine hydrochloride. BOC Sciences.
- Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery | Request PDF.
- The geminal difluoromethylene group: bioisosterism, and catalysis-based...
- 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride. ChemShuttle.
- 3,3-Difluoroazetidine hydrochloride | CAS Number 28815-03-7. Ossila.
- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Blumberg Institute.
-
Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. [Link]
- 3,3-Difluoroazetidine hydrochloride. Echemi.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- 3,3-Difluoroazetidine hydrochloride. ChemScene.
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]
- Structure Activity Rel
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]
-
(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Felodipine analogs: structure-activity relationships. Journal of Cardiovascular Pharmacology. [Link]
-
Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. 288315-03-7 | 3,3-Difluoroazetidine hydrochloride [fluoromart.com]
- 6. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. echemi.com [echemi.com]
- 9. chemscene.com [chemscene.com]
- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Felodipine analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
Thermogravimetric analysis of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
An In-Depth Technical Guide to the Thermogravimetric Analysis of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Foreword
In the landscape of modern drug discovery, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The stability and decomposition profile of a compound under thermal stress are critical parameters that influence its storage, handling, and formulation. This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride, a novel heterocyclic compound with potential applications in medicinal chemistry. Our focus extends beyond a mere procedural outline; we delve into the rationale behind the experimental design, data interpretation, and the establishment of a robust, self-validating analytical protocol.
Introduction to 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride and its Thermal Analysis
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a saturated heterocyclic amine salt. The presence of the strained and electron-deficient 3,3-difluoroazetidine ring, coupled with the piperidine moiety and its formulation as a dihydrochloride salt, presents a unique and complex thermal decomposition profile. Understanding this profile is crucial for predicting its stability during manufacturing and long-term storage.
Thermogravimetric analysis is an essential technique for this purpose, providing quantitative information on the mass loss of a material as a function of temperature or time. For a dihydrochloride salt such as this, we can anticipate a multi-stage decomposition, likely initiated by the loss of hydrogen chloride, followed by the degradation of the organic scaffold.
Experimental Design: A Rationale-Driven Approach
The selection of TGA parameters is critical for obtaining meaningful and reproducible data. The following protocol has been designed to elucidate the distinct decomposition stages of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride.
Instrumentation and Calibration
A calibrated thermogravimetric analyzer is essential for accurate measurements. For this analysis, an instrument capable of a heating rate of at least 10 °C/min and a temperature range of ambient to 600 °C is recommended. Regular calibration with certified reference materials (e.g., indium and calcium oxalate) is crucial for ensuring the accuracy of both temperature and mass measurements.
Sample Preparation and Loading
Proper sample preparation is vital to avoid analytical artifacts.
-
Sample Form: The sample should be a fine, homogenous powder. If necessary, gently grind the sample to ensure uniformity.
-
Sample Mass: A sample mass of 5-10 mg is recommended. This range is sufficient to obtain a clear signal while minimizing thermal gradients within the sample.
-
Crucible Type: An open aluminum or platinum crucible is suitable. An open pan ensures that volatile decomposition products can freely escape.
Analytical Method Parameters
The following parameters are recommended for the initial analysis:
| Parameter | Recommended Value | Rationale |
| Temperature Range | Ambient to 600 °C | This range is expected to encompass the complete decomposition of the compound. |
| Heating Rate | 10 °C/min | This rate provides a good balance between resolution of thermal events and analysis time. |
| Purge Gas | Nitrogen (N₂) | An inert atmosphere prevents oxidative decomposition, simplifying the degradation profile. |
| Flow Rate | 50 mL/min | This flow rate is sufficient to remove decomposition products from the furnace. |
Anticipated Thermal Decomposition Pathway
The thermal decomposition of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is hypothesized to occur in distinct stages. The following diagram illustrates the proposed experimental workflow for TGA.
Based on the structure, a plausible multi-step decomposition is as follows:
-
Loss of Hydrogen Chloride: The initial mass loss is expected to correspond to the liberation of two molecules of hydrogen chloride (HCl). This is a common decomposition pathway for hydrochloride salts of amines. The theoretical mass loss for this step can be calculated and compared with the experimental data.
-
Decomposition of the Organic Moiety: Following the loss of HCl, the remaining organic structure will undergo further fragmentation. The strained difluoroazetidine ring is a likely point of initial degradation, followed by the piperidine ring.
The following diagram illustrates the proposed decomposition pathway.
Data Interpretation and Reporting
The primary outputs of a TGA experiment are the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).
TGA Curve Analysis
The TGA curve will show one or more steps, each corresponding to a mass loss event. For each step, the following should be determined:
-
Onset Temperature (T_onset): The temperature at which the mass loss begins.
-
Inflection Point Temperature (T_ip): The temperature at which the rate of mass loss is at its maximum. This is more accurately determined from the peak of the DTG curve.
-
Mass Loss (%): The percentage of the initial mass lost in that step.
DTG Curve Analysis
The DTG curve provides a clearer resolution of overlapping decomposition events. Each peak in the DTG curve corresponds to a specific mass loss event. The peak temperature gives the T_ip.
Correlating Mass Loss with Chemical Structure
The experimentally determined mass loss for each step should be compared with the theoretical mass loss calculated from the molecular formula. For the initial step, the theoretical mass loss for the removal of two HCl molecules from C₉H₁₆F₂N₂·2HCl (Molar Mass: 261.16 g/mol ) would be:
(2 * Molar Mass of HCl) / (Molar Mass of C₉H₁₆F₂N₂·2HCl) * 100%
(2 * 36.46) / 261.16 * 100% ≈ 27.9%
A close correlation between the experimental and theoretical mass loss would provide strong evidence for the proposed initial decomposition step.
Self-Validating Protocols and Trustworthiness
To ensure the trustworthiness of the results, the following self-validating checks should be incorporated:
-
Reproducibility: The experiment should be repeated at least twice to ensure the reproducibility of the decomposition profile.
-
Effect of Heating Rate: Running the analysis at a different heating rate (e.g., 5 °C/min or 20 °C/min) can provide further insights into the decomposition kinetics. While the onset temperatures may shift, the overall mass loss for each step should remain consistent.
-
Evolved Gas Analysis (EGA): For an unambiguous identification of the decomposition products, coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended. This would allow for the direct detection of evolved gases such as HCl.
Conclusion
The thermogravimetric analysis of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride provides critical insights into its thermal stability. By employing a systematic and rationale-driven approach, it is possible to elucidate the decomposition pathway and quantify the thermal stability of this compound. The methodologies and interpretation strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently assess the thermal properties of this and similar novel chemical entities.
References
-
Principles of Thermal Analysis and Calorimetry. Edited by Simon Gaisford, Vicki Kett, and Peter Haines, Royal Society of Chemistry, 2016, [Link].
-
Thermogravimetric Analysis of Pharmaceuticals. Wendlandt, W.W. Thermochimica Acta, vol. 298, no. 1-2, 1997, pp. 1-29, [Link].
-
Good Laboratory Practices for Thermal Analysis. Netzsch-Gerätebau GmbH, [Link].
An In-depth Technical Guide to the Anticipated Crystal Structure of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the anticipated crystal structure of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride, a molecule of significant interest in modern medicinal chemistry. While a definitive published crystal structure is not publicly available, this document leverages expert knowledge and crystallographic data from analogous structures to construct a comprehensive and predictive overview. We will delve into the molecular architecture, probable crystal packing, and the analytical methodologies required for its empirical determination. This guide is intended to serve as a valuable resource for researchers working with this and related scaffolds.
Introduction: The Significance of Fluorinated Heterocycles in Drug Discovery
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The strategic placement of fluorine atoms can influence metabolic stability, lipophilicity, and binding affinity.[2] The title compound, 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride, embodies two privileged heterocyclic scaffolds: piperidine and azetidine.
The piperidine ring is a common motif in a vast array of pharmacologically active compounds.[3][4] Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized for their ability to impart favorable properties such as improved solubility and metabolic stability due to their rigid, sp³-rich character.[5][6] The geminal difluoro substitution on the azetidine ring further enhances its polarity and can act as a bioisostere for a carbonyl group, influencing hydrogen bonding and molecular conformation. This guide will, therefore, explore the anticipated solid-state structure of this promising building block.
Predicted Molecular Conformation and Geometry
The overall three-dimensional structure of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride in the crystalline state will be dictated by the interplay of the conformations of its constituent rings and the nature of the ionic interactions with the chloride counter-ions.
The Piperidine Ring: A Stable Chair
Based on extensive crystallographic data of piperidine derivatives, the piperidine ring is expected to adopt a stable chair conformation.[7] This conformation minimizes torsional and steric strain. The substituent at the 4-position, the 3,3-difluoroazetidin-1-yl group, is anticipated to occupy an equatorial position to minimize steric hindrance with the axial hydrogens of the piperidine ring.
The 3,3-Difluoroazetidine Moiety
The four-membered azetidine ring is inherently strained. The geminal difluoro substitution at the 3-position will influence the ring's puckering and the bond angles. The C-F bonds are highly polarized, and the electron-withdrawing nature of the fluorine atoms will affect the electron density of the azetidine ring.
The Dihydrochloride Salt Form: Key to Crystal Packing
As a dihydrochloride salt, both the piperidine and azetidine nitrogens are expected to be protonated. This will have a profound impact on the intermolecular interactions within the crystal lattice. The protonated nitrogens will act as hydrogen bond donors, forming strong interactions with the chloride anions. These hydrogen bonds are predicted to be the dominant forces governing the crystal packing.
Hypothetical Synthesis and Crystallization Protocol
While the exact published synthesis is not available, a plausible synthetic route can be devised based on established methodologies for similar compounds.[8][9][10]
Synthesis Workflow
Caption: A plausible synthetic workflow for the target compound.
Step-by-Step Crystallization Protocol
-
Dissolution: Dissolve the synthesized 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride in a minimal amount of a suitable hot solvent. A polar protic solvent such as methanol or ethanol is a likely candidate.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Un-disturbed, slow cooling is crucial for the formation of high-quality single crystals.
-
Vapor Diffusion (Alternative Method):
-
Dissolve the compound in a solvent in which it is readily soluble (e.g., methanol).
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether).
-
The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor and allow them to air dry.
Proposed Crystal Structure Determination Workflow
The definitive determination of the crystal structure would be achieved through single-crystal X-ray diffraction.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Predicted Crystallographic Data and Intermolecular Interactions
Based on the analysis of similar small molecule hydrochloride salts, a summary of the anticipated crystallographic parameters is presented below.
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for organic salts of this size. |
| Space Group | P2₁/c or P2₁2₁2₁ | These are common centrosymmetric and non-centrosymmetric space groups, respectively. |
| Z (Molecules/unit cell) | 2 or 4 | Typical for small organic molecules. |
| Key Intermolecular Interactions | N⁺-H···Cl⁻ Hydrogen Bonds | These strong electrostatic interactions will be the primary drivers of the crystal packing.[11] |
| C-H···F and C-H···Cl⁻ Weak Hydrogen Bonds | These weaker interactions will also contribute to the overall stability of the crystal lattice. |
The crystal packing will likely feature a three-dimensional network of hydrogen bonds, with the chloride ions bridging the protonated piperidinium and azetidinium cations.
Conclusion: A Foundation for Further Research
This technical guide provides a comprehensive, albeit predictive, overview of the crystal structure of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride. By drawing upon established principles of conformational analysis and crystallographic trends in related molecules, we have constructed a robust model of its anticipated solid-state architecture. The detailed protocols for synthesis, crystallization, and structural determination offer a practical framework for researchers seeking to empirically validate these predictions. A definitive understanding of this crystal structure will undoubtedly aid in the rational design of novel therapeutics incorporating this valuable fluorinated heterocyclic scaffold.
References
- Sampath, N. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society. 2017, 58(4), 804-808.
- Zafar, S. S., et al. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
- Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
- Al-Majid, A. M., et al. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. 2020.
- 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride. ChemShuttle.
- Surmont, R., et al. Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. 2010.
- Koval, A. M., et al. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.
- 3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine. PubChem.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
- Azetidines in medicinal chemistry: emerging applic
- The synthetic method of 3 fluoro azetidine derivatives.
- Azetidines. Fisher Scientific.
- Azetidines of pharmacological interest. PubMed. 2021.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- The Many Roles for Fluorine in Medicinal Chemistry.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 4. researchgate.net [researchgate.net]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Purity Analysis of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride
Abstract
This guide provides an in-depth technical framework for the comprehensive purity analysis of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride, a key building block in modern medicinal chemistry. The purity of such intermediates is paramount, as it directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). We will move beyond rote procedural descriptions to explore the scientific rationale behind the selection and optimization of a multi-modal analytical strategy. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into establishing a robust, self-validating system for quality control in accordance with international regulatory standards.
Introduction: The Imperative for Purity
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a fluorinated heterocyclic compound. The incorporation of fluorine atoms into drug candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The azetidine and piperidine rings are also prevalent scaffolds in numerous biologically active molecules.[3] As a dihydrochloride salt, the compound's solubility and stability are improved, making it suitable for pharmaceutical development.[4]
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[5] An impurity is any component that is not the defined chemical entity.[6] Therefore, a rigorous analytical program is not merely a quality control checkpoint but a fundamental component of drug development, ensuring patient safety and process consistency.[7][8] This guide details the necessary steps to build a complete impurity profile for this specific molecule.
Characterizing the Analyte: Potential Impurities and Analytical Strategy
A logical analytical approach begins with understanding the molecule and its likely contaminants.
Physicochemical Properties
-
Structure: A tertiary amine with two basic nitrogen centers, readily forming a dihydrochloride salt.
-
Fluorination: The gem-difluoro group on the azetidine ring provides a unique spectroscopic handle (¹⁹F NMR) and influences the molecule's polarity and reactivity.
-
Solubility: As a hydrochloride salt, it is expected to be water-soluble.[4][9]
Potential Impurities
Impurities can arise from the synthesis process or degradation.[8][10] While the exact synthetic route may be proprietary, a general understanding of heterocyclic amine synthesis allows us to predict potential impurities:
-
Starting Materials: Unreacted piperidine or azetidine precursors (e.g., 3,3-difluoroazetidine hydrochloride[11]).
-
Intermediates: Incompletely reacted intermediates from multi-step syntheses.
-
By-products: Products from side reactions.
-
Reagents and Catalysts: Residual reagents or catalysts used during synthesis.
-
Degradation Products: Impurities formed during storage or under stress conditions.
The overall analytical workflow is designed to address this range of potential impurities.
Caption: High-level workflow for purity analysis.
Primary Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a non-volatile, polar organic salt, RP-HPLC is the cornerstone of purity assessment. The primary challenge with basic amines like piperidines is poor peak shape (tailing) due to interaction with residual silanols on the silica-based stationary phase. Our method development must mitigate this.
Rationale for Method Development Choices
-
Column: A modern, end-capped C18 column (e.g., 2.6 µm particle size) provides high efficiency. The key is mobile phase control.
-
Mobile Phase: An acidic mobile phase is essential. By operating at a low pH (e.g., 2.5-3.0), the secondary and tertiary amines are fully protonated. This ensures a single, consistent ionic state and masks the interaction with silanols, leading to sharp, symmetrical peaks. Using a buffer (e.g., phosphate) or an ion-pairing agent like trifluoroacetic acid (TFA) is critical.[12]
-
Detector: The molecule lacks a strong chromophore. Therefore, detection at low UV wavelengths (e.g., 200-210 nm) is necessary. For universal detection of non-chromophoric impurities, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used in parallel or as an alternative.
Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with UV detector.
-
Chromatographic Conditions:
-
Column: C18, 100 x 2.1 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
Time (min) % B 0.0 5 15.0 50 17.0 95 19.0 95 19.1 5 | 22.0 | 5 |
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Sample Concentration: Accurately weigh and dissolve the sample in diluent to a final concentration of approximately 1.0 mg/mL.
-
Method Validation (ICH Q2(R1))
This protocol must be validated to be considered trustworthy.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the main peak from impurities and degradants. | Peak purity analysis; baseline resolution between adjacent peaks. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of test results to the true value. | 98.0% - 102.0% recovery of spiked samples. |
| Precision | To show the consistency of results (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount that can be reliably quantified. | Typically the reporting threshold (e.g., 0.05%). |
| Robustness | To show reliability with respect to deliberate variations in method parameters. | Peak area and retention time remain within acceptable limits. |
Structural Confirmation and Purity by NMR Spectroscopy
NMR is an indispensable tool for unambiguous structural confirmation and can be used as a primary quantitative method (qNMR).
The Power of ¹⁹F NMR
For a fluorinated molecule, ¹⁹F NMR is exceptionally powerful. Its advantages include:
-
100% Natural Abundance: High sensitivity.[13]
-
Wide Chemical Shift Range: Reduces the likelihood of signal overlap, making it ideal for mixture analysis.[14][15]
-
High Sensitivity to Chemical Environment: Subtle changes in the molecule's structure or environment cause significant shifts, making it excellent for impurity detection.[13]
A single fluorine-containing impurity will be readily visible in the ¹⁹F NMR spectrum, even at low levels.
Protocol for Quantitative NMR (qNMR)
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the sample and ~10 mg of a high-purity internal standard (e.g., maleic acid for ¹H qNMR or trifluoroacetic acid for ¹⁹F qNMR) into a vial.[14]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
-
Data Acquisition:
-
Acquire ¹H and ¹⁹F spectra with parameters suitable for quantification (i.e., long relaxation delay to ensure full magnetization recovery).
-
-
Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of nuclei per molecule, MW = Molecular Weight, m = mass, std = internal standard.
-
Protonation of the nitrogen atoms by the hydrochloride salt formation will cause a downfield shift of adjacent protons in the ¹H NMR spectrum compared to the free base, which can be used to confirm salt formation.[16][17]
Identifying Potential Degradants: Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate the specificity of the analytical methods, proving they are "stability-indicating".[18][19][20] The goal is to achieve 5-20% degradation of the active substance.[18][20]
Caption: Standard workflow for forced degradation studies.
Protocol for Stress Conditions
A sample solution (typically 1 mg/mL) and a solid sample are subjected to the following conditions:[21]
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60°C) | To test stability in alkaline environments. |
| Oxidation | 3% H₂O₂ at room temperature | To assess sensitivity to oxidative stress. |
| Thermal Degradation | Solid sample stored at high temperature (e.g., 80°C) | To evaluate solid-state thermal stability. |
| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). | To assess sensitivity to light. |
After exposure, samples are analyzed by the validated HPLC method. The chromatograms are examined for new peaks (degradants) and a decrease in the main peak area. Mass balance should be assessed to ensure all major degradants are detected.[8]
Orthogonal and Complementary Analytical Techniques
Relying on a single technique is insufficient. Orthogonal methods, which measure the same property using different principles, provide a more reliable purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Application: Primarily for volatile organic impurities, such as residual solvents (ICH Q3C). Headspace GC is the standard technique. It can also be used to detect volatile starting materials or by-products.
-
Causality: The analyte itself is a salt and has low volatility, making it unsuitable for direct GC analysis. However, impurities like piperidine are volatile and can be detected.[22] Derivatization could be employed for semi-volatile amine impurities to increase their volatility.[23]
Elemental Analysis
-
Application: To confirm the empirical formula (C, H, N) and the chlorine content.
-
Causality: This technique provides crucial information on the stoichiometry of the dihydrochloride salt. A deviation from the theoretical chlorine percentage indicates the presence of the free base, monohydrochloride, or inorganic salt impurities.
Karl Fischer Titration
-
Application: To specifically and accurately determine the water content.
-
Causality: Water is a common impurity that can affect the stability and accurate weighing of the substance. HPLC and other methods are typically blind to water content.
Conclusion: Synthesizing a Complete Purity Profile
The purity of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride cannot be determined by a single measurement. It is the synthesis of data from a suite of orthogonal analytical techniques that provides a complete and trustworthy purity profile. The HPLC method establishes chromatographic purity and quantifies related substances. NMR confirms the structure and provides an independent purity assessment via qNMR, with ¹⁹F NMR acting as a highly sensitive probe for fluorine-containing impurities. GC-MS accounts for volatile impurities, while elemental analysis and Karl Fischer titration quantify inorganic components and water. Finally, forced degradation studies validate the analytical methods' ability to detect impurities that may arise during the product's lifecycle. This integrated, scientifically-grounded approach ensures that the material meets the high standards required for pharmaceutical development and ultimately contributes to the safety and efficacy of the final drug product.
References
-
Title: Forced Degradation Study in Pharmaceutical Stability. Source: Pharmaguideline. URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances. Source: Onyx Scientific. URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Forced Degradation Studies. Source: Creative Biolabs. URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Source: ACD/Labs. URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. URL: [Link]
-
Title: ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Source: IKEV. URL: [Link]
-
Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Source: International Journal of Pharmaceutical Investigation. URL: [Link]
-
Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Source: International Council for Harmonisation (ICH). URL: [Link]
-
Title: Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. Source: MDPI. URL: [Link]
-
Title: 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride suppliers & manufacturers in China. Source: LookChem. URL: [Link]
-
Title: Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Source: ACS Publications. URL: [Link]
-
Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Source: ResearchGate. URL: [Link]
-
Title: Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). Source: Human Metabolome Database. URL: [Link]
-
Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Source: National Institutes of Health (NIH). URL: [Link]
- Title: Method for measuring content of piperidine impurity in glatiramer acetate sample. Source: Google Patents.
-
Title: Quantitative NMR spectroscopy on fluorine-containing drugs. Source: DiVA portal. URL: [Link]
-
Title: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Source: Scholars Crossing. URL: [Link]
-
Title: 4-(3,3-difluoroazetidin-1-yl)piperidine hydrochloride. Source: Chemsigma. URL: [Link]
-
Title: How to detect a HCl salt in organic compunds. Source: Reddit. URL: [Link]
-
Title: Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Source: ResearchGate. URL: [Link]
-
Title: Fluorine NMR. Source: Encyclopedia of Magnetic Resonance. URL: [Link]
-
Title: Hydrochloride. Source: Wikipedia. URL: [Link]
-
Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Source: PubMed. URL: [Link]
-
Title: Hydrochloride Salt of the GABAkine KRM-II-81. Source: ACS Omega. URL: [Link]
-
Title: Hydrochloride Salt of the GABAkine KRM-II-81. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Source: Wiley. URL: [Link]
-
Title: Synthesis of 4-substituted 3,3-difluoropiperidines. Source: PubMed. URL: [Link]
-
Title: Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). Source: ACS Publications. URL: [Link]
-
Title: Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process. Source: LeoPARD. URL: [Link]
-
Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Source: MDPI. URL: [Link]
-
Title: Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Source: Journal of Pharmaceutical Research International. URL: [Link]
- Title: 4,4-difluoro-piperidine-compounds. Source: Google Patents.
-
Title: Synthesis and Analysis of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Source: Der Pharma Chemica. URL: [Link]
-
Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Source: Open Research@CSIR-NIScPR. URL: [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Azetidines | Fisher Scientific [fishersci.com]
- 4. Hydrochloride - Wikipedia [en.wikipedia.org]
- 5. database.ich.org [database.ich.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. ikev.org [ikev.org]
- 9. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 10. jpionline.org [jpionline.org]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. biophysics.org [biophysics.org]
- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acdlabs.com [acdlabs.com]
- 21. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 22. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols: 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride in Medicinal Chemistry
Introduction: The Strategic Incorporation of Fluorinated Azetidines in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is a paramount objective. The strategic incorporation of small, fluorinated heterocyclic scaffolds has emerged as a powerful tool to modulate key drug-like properties, including metabolic stability, lipophilicity, and target engagement. Among these, the 4-(3,3-difluoroazetidin-1-yl)piperidine moiety has garnered significant interest as a versatile building block. This guide provides an in-depth exploration of the utility of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride, offering insights into its application and detailed protocols for its integration into drug discovery programs.
The piperidine ring is a prevalent scaffold in numerous approved drugs, valued for its ability to confer favorable physicochemical properties and to serve as a versatile linker or pharmacophore.[1][2] The addition of a 3,3-difluoroazetidine substituent introduces unique conformational constraints and electronic properties. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, while also lowering the pKa of the piperidine nitrogen, a feature that can be advantageous for improving oral absorption and reducing off-target effects.[3]
Physicochemical Properties and Handling
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a solid, typically crystalline, compound. As a dihydrochloride salt, it exhibits improved solubility in aqueous media compared to its freebase form, facilitating its use in a variety of reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆Cl₂F₂N₂ | [4] |
| Molecular Weight | 249.13 g/mol | [4] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in water and methanol | General Knowledge |
Storage and Handling: The compound should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light. Due to its hydrochloride salt form, it is important to use appropriate non-nucleophilic bases to liberate the free amine for subsequent reactions.
Synthetic Protocols
The synthesis of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride typically involves a multi-step sequence, starting from readily available materials. A plausible and commonly employed synthetic strategy is outlined below. This protocol is a composite of established methodologies for the synthesis of related fluorinated piperidines and azetidines.
Protocol 1: Synthesis of tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate
This protocol describes the synthesis of the N-Boc protected intermediate, a key precursor to the title compound.
Workflow Diagram:
Caption: Reductive amination workflow for the synthesis of the N-Boc protected intermediate.
Materials:
-
N-Boc-4-oxopiperidine
-
3,3-Difluoroazetidine hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of N-Boc-4-oxopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add 3,3-difluoroazetidine hydrochloride (1.1 eq) and triethylamine (2.5 eq).
-
Stir the mixture for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate as a white to off-white solid.
Protocol 2: Deprotection to Yield 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
This protocol describes the removal of the Boc protecting group to yield the final dihydrochloride salt.
Workflow Diagram:
Caption: Boc deprotection workflow to obtain the final product.
Materials:
-
tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate
-
4 M HCl in 1,4-dioxane or a saturated solution of HCl in diethyl ether
-
Diethyl ether, anhydrous
-
Methanol
Procedure:
-
Dissolve tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of methanol.
-
To this solution, add an excess of 4 M HCl in 1,4-dioxane (or a saturated solution of HCl in diethyl ether) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS.
-
Upon completion, the product will typically precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with anhydrous diethyl ether, and collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold is a valuable building block for the synthesis of various classes of therapeutic agents, including kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.[5][6] The unique structural and electronic properties of this fluorinated building block can be leveraged to achieve potent and selective inhibition.
Case Study: Design of Janus Kinase (JAK) Inhibitors
Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways that are central to the immune response.[7] Inhibitors of JAKs have shown significant therapeutic benefit in the treatment of autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.[5]
The 4-(azetidin-1-yl)piperidine moiety has been incorporated into potent JAK1 inhibitors.[8] While the specific use of the 3,3-difluoro-substituted variant in a clinical candidate is not yet widely reported, its properties suggest it could be a valuable modification to enhance drug-like properties. The electron-withdrawing nature of the difluoro group would lower the basicity of the piperidine nitrogen, potentially improving oral bioavailability and reducing interactions with off-target proteins that have acidic binding pockets.
Conceptual Synthetic Route to a JAK Inhibitor Core:
The following scheme illustrates a conceptual synthetic route for incorporating the 4-(3,3-difluoroazetidin-1-yl)piperidine moiety into a hypothetical JAK inhibitor scaffold, based on known synthetic strategies for this class of compounds.
Reaction Scheme:
Caption: Conceptual synthetic route to a JAK inhibitor candidate.
Protocol 3: N-Arylation with a Heterocyclic Electrophile
This protocol provides a general procedure for the coupling of 4-(3,3-difluoroazetidin-1-yl)piperidine with a heterocyclic electrophile, a common step in the synthesis of kinase inhibitors.
Materials:
-
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
-
A suitable heterocyclic electrophile (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
In a reaction vial, dissolve 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride (1.0 eq) and the heterocyclic electrophile (1.1 eq) in anhydrous DMSO.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired N-arylated product.
Conclusion and Future Perspectives
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride represents a valuable and strategically important building block in medicinal chemistry. Its unique combination of a conformationally restricted, fluorinated azetidine ring and a versatile piperidine scaffold offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. The protocols and application concepts presented here provide a foundation for the effective utilization of this compound in the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.
References
- Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of G-protein-coupled receptors: a novel approach for the treatment of central nervous system disorders. Nature reviews. Drug discovery, 8(1), 41–54.
- (2015). Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
-
PubChem. (2026). 3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine. Retrieved from [Link]
- (2020). Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents.
- (2012). Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.
- Slosky, L. M., et al. (2020). Design of allosteric modulators that change GPCR G protein subtype selectivity. Cell, 183(2), 484-498.e14.
- (2016). Piperidin-4-yl azetidine derivatives as JAK1 inhibitors. European Patent Office.
-
(2023). a) Different modalities of piperidine-containing drugs and drug candidates. b) Exit vector analysis (EVA) of 4-substituted piperidine (A) and selected "state-of-the-art bioisosteres" (B, C, D, E, F). c) Documented examples of improvements in metabolic profile or potency by rigidifying the piperidine linker. ResearchGate. Retrieved from [Link]
- Christopoulos, A., et al. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of biological chemistry, 289(35), 24089–24097.
- Boyadzhieva, M., et al. (2022). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 10, 1074857.
- Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of organic chemistry, 75(3), 929–932.
- Flanagan, M. E., et al. (2018). Evaluation of a Janus kinase 1 inhibitor, PF‐04965842, in healthy subjects: A phase 1, randomized, placebo‐controlled, dose‐escalation study. British journal of clinical pharmacology, 84(1), 178–187.
-
(n.d.). 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride suppliers & manufacturers in China. LookChem. Retrieved from [Link]
- Singh, R., et al. (2025). Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases: A Systematic Review and Meta-Analysis. JAMA network open, 8(9), e2531204.
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]
- Zhang, D., et al. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Journal of medicinal chemistry, 64(11), 7434–7452.
- May, D. D., & Hacker, S. M. (2020). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers in pharmacology, 11, 579739.
- Scott, J. S., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of medicinal chemistry, 42(12), 2087–2104.
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073.
- Hashimoto, A., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & medicinal chemistry letters, 27(10), 2235–2239.
Sources
- 1. data.epo.org [data.epo.org]
- 2. tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | C10H17F2NO3 | CID 56932106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a Janus kinase 1 inhibitor, PF‐04965842, in healthy subjects: A phase 1, randomized, placebo‐controlled, dose‐escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride in PET imaging ligand synthesis
An In-Depth Technical Guide to the Application of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride in Positron Emission Tomography (PET) Ligand Synthesis
Introduction: The Strategic Role of Fluorinated Scaffolds in Modern PET Imaging
Positron Emission Tomography (PET) stands as a premier in vivo molecular imaging technique, offering unparalleled sensitivity for quantitative assessment of physiological and pathological processes.[1] The choice of radionuclide is critical, and Fluorine-18 (¹⁸F) is often considered the gold standard for clinical applications due to its near-ideal physical characteristics: a short positron range for high-resolution images, a high positron decay branching ratio (96.7%), and a convenient half-life of approximately 110 minutes that supports centralized production and distribution.[1]
The design of novel PET tracers is a cornerstone of advancing molecular imaging. The introduction of fluorine atoms into organic molecules can profoundly influence their pharmacological and pharmacokinetic properties. Strategic fluorination can enhance metabolic stability, modulate lipophilicity, and alter receptor binding affinity—all critical parameters for a successful imaging agent.[2] In this context, building blocks like 4-(3,3-Difluoroazetidin-1-yl)piperidine have emerged as highly valuable scaffolds. The gem-difluoroazetidine motif offers a unique combination of features: it acts as a bioisosteric replacement for other functional groups, imparts significant metabolic stability by blocking potential sites of oxidation, and its electron-withdrawing nature lowers the basicity of the azetidine nitrogen, which can fine-tune target engagement and reduce off-target effects. When combined with the versatile piperidine linker, it provides a robust platform for constructing high-affinity, selective, and metabolically stable PET ligands.
This guide provides a detailed examination of the synthesis and application of PET ligands incorporating the 4-(3,3-Difluoroazetidin-1-yl)piperidine moiety, offering field-proven insights and step-by-step protocols for researchers in radiopharmaceutical sciences.
Part 1: Rationale for Use and Synthetic Strategy
Physicochemical and Pharmacokinetic Advantages
The selection of the 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold is predicated on several key advantages it confers to a PET tracer candidate:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the gem-difluoro group at the 3-position of the azetidine ring is highly resistant to enzymatic degradation, particularly cytochrome P450-mediated oxidation. This leads to reduced formation of radiometabolites, simplifying pharmacokinetic modeling and improving the target-to-background signal.[3][4]
-
Lipophilicity and BBB Penetration Tuning: Lipophilicity, often expressed as logD, is a crucial determinant of a tracer's ability to cross the blood-brain barrier (BBB). Fluorine substitution can systematically modify logD. The difluoroazetidine group provides a means to optimize this parameter, balancing the need for sufficient brain uptake with the avoidance of excessive non-specific binding often associated with highly lipophilic compounds.[5]
-
Modulation of Basicity (pKa): The strongly electron-withdrawing fluorine atoms significantly lower the pKa of the azetidine nitrogen. This reduction in basicity can prevent non-specific binding to acidic targets (e.g., ion channels) and can be critical for achieving high selectivity for the intended molecular target.
-
Conformational Rigidity: The strained four-membered azetidine ring introduces conformational constraint, which can lock the ligand into a bioactive conformation, thereby increasing binding affinity and selectivity.
General Synthetic Workflow
The overall strategy involves a multi-step process that begins with the stable, non-radioactive precursor and culminates in the final, injectable ¹⁸F-labeled PET tracer. The piperidine nitrogen of the building block serves as the key nucleophile for coupling to a pharmacophore that is pre-functionalized with a leaving group suitable for the final radiofluorination step.
Caption: General workflow for PET tracer development using the target scaffold.
Part 2: Experimental Protocols
Protocol 1: Synthesis of a Radiolabeling Precursor
This protocol describes a representative synthesis of a precursor suitable for nucleophilic aromatic substitution (SNAr) with [¹⁸F]fluoride. We will use the example of coupling the building block to a 2-chloro-5-nitropyridine core, a common strategy for introducing a leaving group (the nitro group) for radiofluorination.
Materials:
-
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
-
2-chloro-5-nitropyridine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Free Base Generation:
-
Dissolve 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride (1.0 eq) in a minimal amount of water.
-
Add saturated aqueous NaHCO₃ solution until the pH is >9.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting oil is the free base and should be used immediately.
-
-
Nucleophilic Substitution (Coupling):
-
To a solution of the generated free base (1.0 eq) in anhydrous DMF, add 2-chloro-5-nitropyridine (1.1 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the final precursor, 2-(4-(3,3-difluoroazetidin-1-yl)piperidin-1-yl)-5-nitropyridine.
-
-
Characterization:
-
Confirm the structure and purity of the final precursor using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Automated [¹⁸F]-Radiolabeling and Purification
This protocol outlines the automated synthesis of the final [¹⁸F]-PET tracer using a common cassette-based radiosynthesizer.[6]
Materials & Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora, ELIXYS FLEX/CHEM)[6][7]
-
Cyclotron-produced [¹⁸F]fluoride in target water.
-
Anion exchange cartridge (e.g., QMA).
-
Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) solution.
-
Radiolabeling precursor (synthesized in Protocol 2.1).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Semi-preparative HPLC system with a C18 column and radioactivity detector.
-
Sterile water for injection, USP.
-
Ethanol, USP.
-
Sterile vent filter (0.22 µm).
-
Sterile product vial.
Procedure:
Caption: Step-by-step automated radiolabeling and formulation workflow.
-
[¹⁸F]Fluoride Preparation:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto the pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.[8]
-
Perform azeotropic drying of the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or under vacuum to remove all traces of water. This step is critical for ensuring high nucleophilicity.
-
-
Radiofluorination:
-
Dissolve the labeling precursor (1-3 mg) in anhydrous DMSO (0.5-1.0 mL) and add it to the dried [¹⁸F]fluoride complex in the reaction vessel.
-
Seal the vessel and heat to 120-150 °C for 10-15 minutes. The [¹⁸F]fluoride displaces the nitro-group from the pyridine ring.[9]
-
-
Purification:
-
Cool the reaction mixture and quench by adding water or the HPLC mobile phase.
-
Inject the entire mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18).[8]
-
Elute with an appropriate mobile phase (e.g., a gradient of ethanol or acetonitrile in an ammonium formate buffer) to separate the desired [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride and chemical impurities.[9]
-
Collect the radioactive peak corresponding to the product, identified by co-injection with a non-radioactive reference standard.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with sterile water and trapped on a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the SPE cartridge using a small volume of USP-grade ethanol.
-
Dilute the ethanolic solution with sterile saline for injection, USP, to achieve the desired final concentration and an ethanol content typically below 10%.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.
-
Part 3: Quality Control and Pharmacokinetic Evaluation
Quality Control (QC) of the Final Radiotracer
Before administration, the final product must undergo rigorous QC testing to ensure it is safe and effective for use.
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Analytical Radio-HPLC | Retention time matches the non-radioactive reference standard. | Confirms the correct radiolabeled compound was produced. |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC | ≥ 95% | Ensures that radioactivity comes from the desired tracer, not impurities.[7][8] |
| Molar Activity (Aₘ) | HPLC with UV and radio-detectors | Typically > 37 GBq/µmol (1 Ci/µmol) at time of injection. | Ensures a low injected mass to avoid pharmacological effects and receptor saturation.[1] |
| pH | pH meter or pH strip | 4.5 – 7.5 | Ensures the solution is physiologically compatible and prevents tracer degradation. |
| Residual Solvents | Gas Chromatography (GC) | Below USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm). | Guarantees patient safety from potentially toxic organic solvents. |
| Radionuclidic Purity | Gamma-ray spectroscopy | > 99.5% ¹⁸F | Confirms the absence of other radioactive isotopes. |
| Sterility & Endotoxins | USP <71> & USP <85> | Sterile; < 175 EU / V | Mandatory for all parenteral drugs to prevent infection and pyrogenic reactions. |
Pharmacokinetic Considerations and Evaluation
The incorporation of the 4-(3,3-difluoroazetidin-1-yl)piperidine moiety directly influences the in vivo fate of the tracer. Preclinical evaluation in animal models is essential to characterize these properties.[10]
Caption: Key pharmacokinetic pathways for a PET tracer in vivo.
-
In Vitro Stability: The stability of the tracer is first assessed in vitro by incubating it in plasma and liver microsomes from relevant species (e.g., mouse, rat, human) to predict its metabolic fate.[9]
-
In Vivo Metabolism: Following injection into an animal model, arterial blood samples are drawn at multiple time points. The plasma is analyzed using radio-HPLC or radio-TLC to determine the fraction of radioactivity that corresponds to the unchanged parent tracer versus its radiometabolites over time.[3][4][11] This "metabolite-corrected arterial input function" is crucial for accurate kinetic modeling.
-
Biodistribution and Imaging: Dynamic PET scans are performed to visualize the tracer's uptake and clearance from various organs, including the target organ (e.g., brain) and major clearance organs (liver, kidneys, bladder).[10][12] Time-activity curves (TACs) are generated for these regions to quantify the tracer kinetics. For CNS tracers, specific uptake is confirmed by performing blocking studies, where a high dose of a non-radioactive drug that binds to the same target is co-injected to displace the tracer's specific binding.
Conclusion
The 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride building block is a powerful and versatile tool in the development of next-generation ¹⁸F-labeled PET tracers. Its unique structural features provide a rational means to enhance metabolic stability and fine-tune pharmacokinetic properties, addressing common challenges in radiopharmaceutical design. The synthetic and radiolabeling protocols described herein provide a robust framework for researchers to leverage this scaffold in creating novel imaging agents for a wide array of biological targets, ultimately advancing the capabilities of molecular imaging in both preclinical research and clinical diagnostics.
References
-
Direct Cu-mediated aromatic 18F-labeling of highly reactive tetrazines for pretargeted bioorthogonal PET imaging. National Institutes of Health. Available at: [Link]
-
Discovery of 18F Labeled AZD5213 Derivatives as Novel Positron Emission Tomography (PET) Radioligands Targeting Histamine Subtype-3 Receptor. PubMed. Available at: [Link]
-
Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. PubMed Central. Available at: [Link]
-
Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer. eScholarship.org. Available at: [Link]
-
Synthesis of 18 F-labelled PET tracers by nucleophilic copper-mediated radiofluorination. Munich University Library. Available at: [Link]
-
Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer. PubMed. Available at: [Link]
-
Radiosynthesis and evaluation of an 18F-labeled positron emission tomography (PET) radioligand for brain histamine subtype-3 receptors based on a nonimidazole 2-aminoethylbenzofuran chemotype. PubMed Central. Available at: [Link]
-
7-[18F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Preparation of PET Tracers. PubMed Central. Available at: [Link]
-
Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. PubMed Central. Available at: [Link]
-
Pharmacokinetics of radiotracers in human plasma during positron emission tomography. PubMed. Available at: [Link]
-
Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers. ResearchGate. Available at: [Link]
-
[18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. MDPI. Available at: [Link]
-
Positron Emission Tomography (PET) and Pharmacokinetics: Classical Blood Sampling Versus Image-Derived Analysis of [18F]FAZA and [18F]FDG in a Murine Tumor Bearing Model. PubMed. Available at: [Link]
-
Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography. National Institutes of Health. Available at: [Link]
-
Pilot Pharmacokinetic and Dosimetric Studies of 18 F-FPPRGD2: A PET Radiopharmaceutical Agent for Imaging α v β 3 Integrin Levels. ResearchGate. Available at: [Link]
-
(PDF) Plasma radio–metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography. ResearchGate. Available at: [Link]
-
Imaging of I2-imidazoline Receptors by Small-Animal PET Using 2-(3-fluoro-[4-11C]tolyl)-4,5-dihydro-1H-imidazole ([11C]FTIMD). PubMed. Available at: [Link]
-
Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. ResearchGate. Available at: [Link]
-
Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. PubMed. Available at: [Link]
Sources
- 1. Direct Cu-mediated aromatic 18F-labeling of highly reactive tetrazines for pretargeted bioorthogonal PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of radiotracers in human plasma during positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiosynthesis and evaluation of an 18F-labeled positron emission tomography (PET) radioligand for brain histamine subtype-3 receptors based on a nonimidazole 2-aminoethylbenzofuran chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positron Emission Tomography (PET) and Pharmacokinetics: Classical Blood Sampling Versus Image-Derived Analysis of [18F]FAZA and [18F]FDG in a Murine Tumor Bearing Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride in GPCR Ligand Design: A Technical Guide
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride building block in the design and synthesis of novel G-Protein Coupled Receptor (GPCR) ligands. We will explore the chemical rationale, potential advantages, and provide detailed protocols for the pharmacological evaluation of resulting compounds.
Introduction: The Strategic Role of Fluorination in GPCR Ligand Design
G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[1][2] The design of novel GPCR ligands with improved potency, selectivity, and pharmacokinetic profiles is a central goal in drug discovery. A key strategy in achieving these improvements is the selective incorporation of fluorine into lead compounds.[3][4][5] Fluorination can profoundly influence a molecule's physicochemical properties, including:
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine atoms can lower the pKa of nearby basic amines, which can be crucial for modulating ligand-receptor interactions and optimizing pharmacokinetic properties.
-
Lipophilicity: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. However, the overall effect on lipophilicity can be complex and depends on the molecular context.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of the drug molecule.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation for optimal receptor binding.
The 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride scaffold is a versatile building block that leverages the benefits of fluorine substitution in a unique three-dimensional arrangement. The 3,3-difluoroazetidine moiety, a four-membered ring containing two fluorine atoms, offers a novel bioisosteric replacement for more common functionalities, providing a new avenue for exploring chemical space in GPCR ligand design.[6][7][8]
The 4-(3,3-Difluoroazetidin-1-yl)piperidine Moiety: A Privileged Scaffold
The combination of a piperidine ring, a common feature in many CNS-acting drugs, with a 3,3-difluoroazetidine group presents several potential advantages for GPCR ligand design:
-
Modulation of Physicochemical Properties: The difluoroazetidine group can fine-tune the pKa of the piperidine nitrogen and the overall lipophilicity of the molecule.[2][9]
-
Novel Vector for Receptor Interaction: The unique three-dimensional structure of the azetidine ring provides a new vector for interaction with the GPCR binding pocket, potentially leading to improved potency and selectivity.
-
Enhanced Metabolic Stability: The gem-difluoro substitution on the azetidine ring is expected to block potential sites of metabolism.
While direct literature on the application of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride in GPCR ligand design is emerging, the use of related fluorinated piperidines and azetidines in developing potent and selective GPCR modulators is well-documented, targeting receptors such as the dopamine D4 receptor and GPR119.[10][11][12]
Synthesis and Incorporation
The 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride is a commercially available building block.[13][14] Its incorporation into a target molecule typically involves standard nucleophilic substitution or reductive amination reactions at the piperidine nitrogen.
A general synthetic approach could involve the reaction of a suitable electrophile (e.g., an alkyl halide or a carbonyl compound) with the free base of 4-(3,3-difluoroazetidin-1-yl)piperidine. The dihydrochloride salt can be converted to the free base by treatment with a suitable base, such as triethylamine or sodium bicarbonate.
Pharmacological Evaluation of Novel Ligands
Once a novel ligand incorporating the 4-(3,3-difluoroazetidin-1-yl)piperidine moiety has been synthesized, a thorough pharmacological evaluation is essential to characterize its activity at the target GPCR. This typically involves a tiered approach, starting with binding affinity and progressing to functional assays that measure downstream signaling.
Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for determining the affinity of a test compound for a specific receptor.[10] These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.
Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target GPCR to a high density.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of radioligand (typically at or near its Kd).
-
A range of concentrations of the unlabeled test compound.
-
A known non-specific binding control (e.g., a high concentration of a known ligand).
-
Cell membranes expressing the target GPCR.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Measuring G-Protein and β-Arrestin Signaling
GPCRs can signal through multiple downstream pathways, primarily through G-proteins and β-arrestins.[1] It is crucial to assess the functional activity of a novel ligand to determine if it is an agonist, antagonist, or inverse agonist, and whether it exhibits any bias towards a particular signaling pathway.
Many GPCRs signal by modulating the intracellular concentration of cyclic AMP (cAMP). Gs-coupled receptors activate adenylyl cyclase, leading to an increase in cAMP, while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Cell Culture and Seeding:
-
Culture cells expressing the target GPCR.
-
Seed the cells into a 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration.
-
Add the test compound (for agonist testing) or the agonist (for antagonist testing) to the cells and incubate for a specific time at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate at room temperature in the dark to allow for antibody-antigen binding.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm).
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
β-arrestin recruitment is another key signaling pathway for many GPCRs and is involved in receptor desensitization and G-protein independent signaling.
Protocol: Enzyme Fragment Complementation (EFC) β-Arrestin Recruitment Assay
-
Cell Line:
-
Use a commercially available cell line that co-expresses the target GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
-
Cell Seeding:
-
Seed the cells into a 384-well white, opaque plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells and incubate at 37°C for a specified time (e.g., 90 minutes).
-
-
Detection:
-
Add the EFC detection reagent, which contains the substrate for the complemented enzyme.
-
Incubate at room temperature in the dark to allow for signal development.
-
-
Measurement:
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 of β-arrestin recruitment.
-
Data Presentation and Interpretation
The results from the pharmacological assays should be presented in a clear and concise manner to allow for easy comparison of different compounds.
Table 1: Pharmacological Profile of a Hypothetical GPCR Ligand
| Assay | Parameter | Value |
| Radioligand Binding | Ki (nM) | 15.2 |
| cAMP Functional Assay | EC50 (nM) | 45.8 |
| β-Arrestin Recruitment | EC50 (nM) | 120.5 |
The data in Table 1 would suggest that the hypothetical ligand is a potent agonist at the target GPCR, with a preference for the G-protein signaling pathway over β-arrestin recruitment (a phenomenon known as biased agonism).
Visualizing Workflows and Pathways
Caption: Generalized GPCR signaling pathways.
Sources
- 1. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 288315-03-7 | 3,3-Difluoroazetidine hydrochloride [fluoromart.com]
- 4. ossila.com [ossila.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. mdpi.com [mdpi.com]
- 8. Identified Isosteric Replacements of Ligands’ Glycosyl Domain by Data Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1093066-73-9|4-(3,3-Difluoroazetidin-1-yl)piperidine|BLD Pharm [bldpharm.com]
- 14. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]
Application Notes and Protocols for the Coupling of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride
Introduction: The Strategic Importance of the 3,3-Difluoroazetidinyl-piperidine Moiety in Modern Drug Discovery
The 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. Its significance lies in the unique combination of physicochemical properties imparted by the difluoroazetidine ring. The gem-difluoro substitution offers a powerful tool for modulating the lipophilicity, metabolic stability, and pKa of the parent molecule, often leading to enhanced pharmacokinetic profiles and improved target engagement.[1] This moiety is increasingly incorporated into drug candidates across various therapeutic areas, making robust and reproducible synthetic protocols for its installation highly valuable to researchers in pharmaceutical development.
This application note provides a detailed experimental guide for the coupling of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride with (hetero)aryl electrophiles. We will explore two of the most prevalent and effective C-N bond-forming strategies: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The protocols described herein are designed to be both comprehensive and adaptable, providing a solid foundation for researchers to successfully incorporate this valuable building block into their synthetic campaigns.
Physicochemical Properties and Handling
| Property | Value | Source |
| CAS Number | 1373503-66-2 | [2][3] |
| Molecular Formula | C₈H₁₆Cl₂F₂N₂ | [2] |
| Molecular Weight | 249.13 g/mol | [2] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water and polar aprotic solvents | Generic |
Note on the Dihydrochloride Salt: 4-(3,3-Difluoroazetidin-1-yl)piperidine is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life. It is crucial to neutralize the salt to the free base form either prior to or in situ during the coupling reaction. The protocols below will detail the in situ neutralization, which is often more convenient.
Core Coupling Strategies: A Mechanistic Overview
The secondary amine of the piperidine ring in 4-(3,3-difluoroazetidin-1-yl)piperidine is a versatile nucleophile for the formation of C(sp²)-N bonds. The two primary strategies for achieving this transformation are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This method is renowned for its broad substrate scope and functional group tolerance.[4]
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group from an electron-deficient aromatic or heteroaromatic ring by a nucleophile. This reaction is typically thermally driven and does not require a metal catalyst.
The choice between these two methods will largely depend on the nature of the coupling partner. The Buchwald-Hartwig amination is generally more versatile for a wider range of aryl halides, while SNAr is particularly effective for electron-poor heteroaromatics.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling
This protocol provides a representative procedure for the coupling of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride with an aryl bromide.
Reaction Scheme:
Sources
- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 2. 1373503-66-2 | 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 3. 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride | 1373503-66-2 [chemicalbook.com]
- 4. rsc.org [rsc.org]
Application Notes & Protocols: 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride as a Strategic Building Block for Next-Generation Therapeutics
Introduction: The Strategic Value of Fluorinated Saturated Heterocycles
In the landscape of modern drug discovery, the deliberate and strategic incorporation of fluorine into lead candidates has become an indispensable tool for optimizing molecular properties.[1][2] The 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold represents a convergence of several advantageous structural motifs. This building block uniquely combines the established pharmacokinetic benefits of the piperidine ring with the nuanced, powerful effects of a gem-difluorinated azetidine.
The piperidine moiety is a prevalent scaffold in numerous approved pharmaceuticals, valued for its ability to confer aqueous solubility and provide a key vector for interacting with biological targets. The azetidine ring, a strained four-membered heterocycle, offers a compact and rigid linker.[3] The introduction of a gem-difluoro group onto the azetidine ring is the defining feature, offering a suite of benefits that address common challenges in medicinal chemistry:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol for sp³ C), making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing metabolically labile C-H bonds with C-F bonds at the position alpha to the nitrogen can significantly block degradation pathways, thereby increasing a drug's half-life.[1][2]
-
Modulation of Basicity (pKa): The potent electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of the nearby azetidine nitrogen.[1][4] This modulation is critical for fine-tuning the ionization state of the molecule at physiological pH, which in turn influences solubility, cell permeability, and off-target activity (e.g., hERG inhibition).
-
Enhanced Binding Interactions: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.[1][2]
-
Lipophilicity and Permeability: The effect of gem-difluorination on lipophilicity (LogP) is complex; it can either increase or decrease this property.[4] This allows for nuanced control over a compound's ability to cross cellular membranes, including the blood-brain barrier.[2]
This guide provides researchers with a comprehensive overview of the physicochemical properties of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride, along with detailed, field-proven protocols for its application in common synthetic transformations central to drug discovery programs.
Physicochemical Properties, Handling, and Storage
The title compound is supplied as a dihydrochloride salt, which requires specific handling considerations. The protonated nitrogens render the molecule stable, water-soluble, and crystalline. However, for most synthetic applications, the free secondary amine of the piperidine ring must be liberated.
| Property | Value / Information | Source / Rationale |
| Chemical Name | 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride | - |
| CAS Number | 1373503-66-2 | [5] |
| Molecular Formula | C₈H₁₆Cl₂F₂N₂ | [5] |
| Molecular Weight | 249.13 g/mol | [5] |
| Appearance | White to off-white solid | Typical for hydrochloride salts |
| pKa (Piperidine-NH) | ~8.5 - 9.5 (Estimated) | The difluoroazetidine group has a modest electron-withdrawing effect, slightly lowering the basicity compared to piperidine (~11.2). |
| pKa (Azetidine-NH) | ~3 - 4 (Estimated, protonated) | Significantly lowered due to the strong inductive effect of the gem-difluoro group.[4][6] |
| Solubility | Soluble in water, methanol. Sparingly soluble in dichloromethane, acetonitrile. | [7] |
Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like strong oxidizing agents.[8][9] The recommended storage temperature is typically below 20°C.[8]
-
Handling: The compound is supplied as a hydrochloride salt, which is generally stable. However, care should be taken to avoid inhalation of dust and contact with skin and eyes.[7][10] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9][11]
-
Hygroscopicity: As a salt, it may be hygroscopic. Handling in a glovebox or under an inert atmosphere is recommended for reactions sensitive to moisture.
Core Synthetic Protocols
The secondary amine of the piperidine ring is the primary reactive handle for synthetic diversification. The following protocols provide robust starting points for common transformations.
Protocol 1: Liberation of the Free Base
Rationale: The dihydrochloride salt is unreactive in most coupling reactions. A stoichiometric amount of a suitable base is required to deprotonate the piperidine nitrogen, generating the nucleophilic free base in situ or allowing for its extraction. The choice of base depends on the subsequent reaction conditions.
Method A: In Situ Neutralization for Direct Use
-
To a stirred suspension of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride (1.0 equiv) in the reaction solvent (e.g., Dichloromethane, THF, DMF), add a suitable tertiary amine base such as triethylamine (TEA, 2.2-2.5 equiv) or diisopropylethylamine (DIPEA, 2.2-2.5 equiv).
-
Stir the mixture at room temperature for 15-30 minutes. The resulting mixture, which contains the free base and the triethylammonium or diisopropylethylammonium chloride salt, can often be used directly in the next step (e.g., amide coupling).
Method B: Aqueous Work-up for Isolation
-
Dissolve the dihydrochloride salt (1.0 equiv) in a minimal amount of water.
-
Add the solution to a separatory funnel containing an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Cool the funnel in an ice bath and slowly add an aqueous solution of a strong base, such as 2M Sodium Hydroxide (NaOH), until the aqueous layer is basic (pH > 12).
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.
-
Note: The free base may be less stable upon long-term storage; it is often best to generate it fresh for immediate use.
-
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between the piperidine nitrogen and various aryl or heteroaryl halides.[12] Success with secondary amines hinges on the correct choice of a palladium precatalyst, a bulky electron-rich phosphine ligand, and a suitable base to facilitate the catalytic cycle while minimizing side reactions.[13]
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride suppliers & manufacturers in China [m.chemicalbook.com]
- 6. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]
- 9. peptide.com [peptide.com]
- 10. jwpharmlab.com [jwpharmlab.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust HPLC Purification Strategy for 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride and Its Derivatives
An Application Guide by a Senior Application Scientist
Abstract
Part 1: Foundational Strategy - Understanding the Analyte
The success of any purification protocol hinges on a deep understanding of the analyte's chemical nature. The target molecule, 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride, is a small, fluorinated heterocyclic amine salt. Its structure dictates the purification strategy.
Key Physicochemical Characteristics:
-
High Polarity and Basicity: The molecule contains two basic nitrogen atoms (piperidine and azetidine) and is supplied as a dihydrochloride salt.[1] This salt form ensures high solubility in aqueous media but results in extremely low retention on traditional non-polar stationary phases (like C18) used in RP-HPLC. The analyte will likely elute in or near the solvent front under standard RP conditions.
-
Influence of Fluorine: The geminal difluoro group on the azetidine ring increases lipophilicity and can lower the pKa of the adjacent nitrogen atom due to fluorine's high electronegativity.[2][3] This modulation of basicity can be exploited to fine-tune selectivity.
-
Lack of UV Chromophore: The molecule consists of saturated aliphatic rings and C-N, C-H, and C-F bonds. It lacks conjugated pi systems, meaning it does not absorb light in the typical UV range (220-400 nm) used for HPLC detection.[4][5] This makes UV-based detection and fraction collection highly problematic and necessitates the use of universal detectors (ELSD, CAD) or Mass Spectrometry (MS).
-
Potential for Chirality: While the parent molecule is achiral, synthetic derivatives may introduce stereocenters, requiring chiral separation techniques for enantiomeric or diastereomeric purification.[6][7]
The Logic of Method Selection
Given these properties, a standard C18 RP-HPLC protocol is destined to fail. The choice of chromatographic mode must be deliberate and justified. The diagram below outlines the decision-making process that leads to the recommended purification strategies.
Sources
- 1. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ossila.com [ossila.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols for In Vitro Profiling of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold
The compound 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a synthetic intermediate with potential applications in the development of new therapeutics, particularly for neurological disorders and cancer.[1] Its chemical structure, featuring a piperidine ring, is a common motif in ligands targeting a wide array of biological entities, most notably G protein-coupled receptors (GPCRs) and sigma receptors. These receptor families are implicated in a vast range of physiological and pathological processes, making them attractive targets for drug discovery.[2][3]
This guide provides a comprehensive in vitro strategy to perform an initial characterization of this novel compound. The protocols herein are designed to first establish its binding affinity for two high-value target classes—muscarinic acetylcholine receptors (a representative GPCR family) and sigma-1 receptors—followed by functional assays to determine its efficacy as either an agonist or antagonist. This systematic approach allows researchers to efficiently triage and profile new chemical entities, providing a foundational dataset for further optimization and development.
Strategic Workflow for Compound Characterization
A logical and stepwise approach is crucial for the efficient characterization of a novel compound. The proposed workflow is designed to first identify direct physical interaction with the target (binding) and then to elucidate the functional consequence of that interaction.
Caption: Gq-coupled receptor signaling pathway leading to calcium mobilization.
Materials:
-
Cell Line: CHO or HEK293 cells expressing M1, M3, or M5 receptors.
-
FLIPR Calcium Assay Kit: Contains a calcium-sensitive dye (e.g., Fluo-4 AM) and a quench agent.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Acetylcholine or Carbachol.
-
Antagonist Control: Atropine.
-
384-well black-walled, clear-bottom plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed cells into 384-well plates and grow overnight.
-
Dye Loading: Remove growth media and add the calcium-sensitive dye solution to each well. Incubate for 60 minutes at 37°C. [4]3. Agonist Mode:
-
Prepare serial dilutions of the test compound.
-
Use the FLIPR to add the test compound to the cells and immediately measure the fluorescence signal over time.
-
A rapid increase in fluorescence indicates agonism.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.
-
Use the FLIPR to add a known concentration (EC₈₀) of acetylcholine and measure the fluorescence response.
-
A decrease in the acetylcholine-induced signal indicates antagonism.
-
-
Data Analysis:
-
Agonist: Plot the peak fluorescence response against the compound concentration to determine the EC₅₀.
-
Antagonist: Plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.
-
Protocol 2.2: cAMP Assay for Gi/o-coupled Muscarinic Receptors (M2, M4)
Activation of Gi/o-coupled receptors, like M2 and M4, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [4][5] Materials:
-
Cell Line: CHO or HEK293 cells expressing M2 or M4 receptors.
-
cAMP Assay Kit: (e.g., HTRF, LANCE, or AlphaScreen).
-
Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.
-
Agonist: Acetylcholine.
-
Antagonist Control: Atropine.
Procedure:
-
Cell Stimulation:
-
Agonist Mode: Incubate cells with serial dilutions of the test compound in the presence of forskolin.
-
Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with acetylcholine in the presence of forskolin.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis:
-
Agonist: A decrease in the forskolin-stimulated cAMP level indicates agonism. Calculate the EC₅₀ from the concentration-response curve.
-
Antagonist: A reversal of the acetylcholine-induced decrease in cAMP indicates antagonism. Calculate the IC₅₀.
-
Data Presentation: Functional Potency and Efficacy
| Receptor Target | Assay Type | Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Control Agonist) |
| Muscarinic M1 | Calcium Mobilization | Agonist | ||
| Antagonist | ||||
| Muscarinic M2 | cAMP | Agonist | ||
| Antagonist | ||||
| Muscarinic M3 | Calcium Mobilization | Agonist | ||
| Antagonist | ||||
| Muscarinic M4 | cAMP | Agonist | ||
| Antagonist | ||||
| Muscarinic M5 | Calcium Mobilization | Agonist | ||
| Antagonist |
Conclusion and Forward-Looking Strategy
The protocols detailed in this application note provide a robust framework for the initial in vitro pharmacological characterization of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride. By systematically assessing its binding affinity and functional activity at representative GPCRs and the sigma-1 receptor, researchers can gain critical insights into its potential mechanism of action and therapeutic utility. The data generated from these assays will be instrumental in guiding subsequent lead optimization efforts, including structure-activity relationship (SAR) studies and further profiling against a broader panel of targets to assess selectivity. A comprehensive understanding of a compound's in vitro pharmacology is a cornerstone of modern drug discovery, enabling data-driven decisions and accelerating the translation of promising molecules into clinical candidates.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Mistry, R., & Challiss, R. A. J. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology, 2268, 193–205.
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
- Mahan, L. C., & Insel, P. A. (1984). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 247(4), C381-C395.
- Mistry, R., & Challiss, R. A. J. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
- Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
-
King's College London. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]
- Staus, D. P. (2014). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology, 1175, 107–123.
-
European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]
- Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology, 746, 135–164.
- Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
-
Molecular Devices. (n.d.). FLIPR Calcium Assay Kits. Retrieved from [Link]
- Martin, W. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.7.1–1.7.17.
- Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 64(2), 147–153.
- Carocci, A., et al. (2023). Sigma receptor and aquaporin modulators. European Journal of Medicinal Chemistry, 262, 115865.
-
Innoprot. (n.d.). M4 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]
Sources
Application Notes and Protocols: 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride in CNS Drug Development
Executive Summary
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a rationally designed chemical scaffold for the discovery of novel Central Nervous System (CNS) therapeutics. This document provides a comprehensive technical guide for its strategic incorporation into drug discovery pipelines. The unique combination of a piperidine core, a privileged structure in numerous CNS drugs, with a gem-difluoroazetidine moiety offers significant advantages. The strategic placement of fluorine can enhance metabolic stability, modulate basicity (pKa), and improve blood-brain barrier (BBB) penetration, key challenges in CNS drug development.[1][2] We present detailed protocols for initial screening cascades, including receptor binding and functional assays, and outline a workflow for comprehensive pharmacokinetic profiling. This guide is intended to empower research scientists to leverage the full potential of this versatile building block.
Physicochemical Profile and Structural Rationale
A foundational understanding of the molecule's properties is critical for experimental design.
Table 1: Physicochemical Properties of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride
| Property | Value | Source(s) |
| IUPAC Name | 4-(3,3-difluoroazetidin-1-yl)piperidine;dihydrochloride | PubChem |
| CAS Number | 1373503-66-2 | [3] |
| Molecular Formula | C₈H₁₆Cl₂F₂N₂ | [3] |
| Molecular Weight | 249.13 g/mol | [3] |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in Water, DMSO | Supplier Data |
The Rationale for Fluorination
The introduction of fluorine is a well-established strategy in medicinal chemistry to optimize drug-like properties.[2] In this scaffold, the gem-difluoro group on the azetidine ring serves multiple purposes:
-
Metabolic Blockade: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can significantly increase the half-life of derivative compounds.
-
pKa Modulation: Fluorine's strong electron-withdrawing nature lowers the basicity of the nearby azetidine nitrogen.[4] This reduction in pKa can be crucial for avoiding off-target effects, such as hERG channel inhibition, and can fine-tune interactions with the primary biological target.
-
Conformational Control: The rigid azetidine ring, further influenced by the fluorine atoms, can lock the molecule into a specific conformation, potentially increasing binding affinity and selectivity for the target receptor.[5][6]
The Piperidine and Azetidine Scaffolds
Both piperidine and azetidine rings are considered "privileged scaffolds" in medicinal chemistry, particularly for CNS targets.[5][6] They are sp³-rich, providing three-dimensional diversity that is often lacking in flatter, aromatic compound libraries. This 3D character is essential for navigating the complex binding pockets of CNS receptors and enzymes.[1][7] FDA-approved drugs like baricitinib and cobimetinib successfully incorporate azetidine motifs to enhance their pharmacokinetic profiles.[5]
Proposed CNS Therapeutic Applications
The 4-(3,3-Difluoroazetidin-1-yl)piperidine scaffold is a versatile starting point for derivatization. Based on the prevalence of the piperidine core in existing CNS drugs, potential therapeutic areas for novel analogs include:
-
Neuropsychiatric Disorders: Targeting dopamine (D₂), serotonin (5-HT₂A), and muscarinic receptors for schizophrenia, depression, and bipolar disorder.
-
Neurodegenerative Diseases: Development of ligands for targets implicated in Alzheimer's and Parkinson's disease. Azetidine derivatives have shown utility in this area.[5][6]
-
Pain and Epilepsy: Modulation of ion channels and GPCRs involved in nociceptive and neuronal excitability pathways.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as a robust starting point for characterizing novel compounds derived from the title scaffold.
Protocol 1: Radioligand Binding Assay for Target Affinity
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific CNS receptor (e.g., Dopamine D₂ Receptor). This protocol validates target engagement.
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 10 pM) in assay buffer.
-
Radioligand: [³H]-Spiperone (a D₂ antagonist). Prepare at a concentration of 2x the desired final concentration (e.g., 1 nM for a final concentration of 0.5 nM).
-
Receptor Source: Commercially available cell membranes expressing the human D₂ receptor. Dilute in ice-cold assay buffer.
-
Non-Specific Control: 10 µM Haloperidol (a known D₂ antagonist).
-
-
Assay Procedure (96-well format):
-
To each well, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of the diluted radioligand to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation to all wells.
-
Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
-
Termination and Detection:
-
Harvest the plate contents onto a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.
-
Wash the filters 3 times with 300 µL of ice-cold assay buffer.
-
Dry the filter mat and place it in a scintillation bag with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition at each concentration of the test compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for GPCR Modulation
Objective: To determine if a test compound acts as an agonist or antagonist at a Gᵢ/Gₛ-coupled GPCR. This protocol establishes the functional consequence of target binding.
Methodology:
-
Cell Culture:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing the target receptor (e.g., Serotonin 5-HT₁A receptor).
-
Plate cells in a 96-well plate and grow to ~90% confluency.
-
-
Assay Procedure:
-
Wash cells with serum-free media.
-
Add 50 µL of media containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Antagonist Mode: Add 25 µL of the test compound at various concentrations and pre-incubate for 20 minutes. Then, add 25 µL of a reference agonist (e.g., 8-OH-DPAT for 5-HT₁A) at its EC₈₀ concentration.
-
Agonist Mode: Add 25 µL of assay buffer. Then, add 25 µL of the test compound at various concentrations.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Terminate the reaction and lyse the cells.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions precisely.
-
-
Data Analysis:
-
Antagonist Mode: Plot the response against the log concentration of the test compound to determine the IC₅₀.
-
Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ.
-
CNS Pharmacokinetic Profiling Workflow
A critical hurdle for any CNS drug candidate is its ability to achieve and maintain therapeutic concentrations in the brain. The following workflow illustrates a standard cascade for evaluating the pharmacokinetic (PK) and BBB penetration properties of new chemical entities (NCEs) derived from the scaffold.
Caption: A tiered workflow for assessing the CNS drug-like properties of novel compounds.
This workflow systematically de-risks candidates. Early in vitro assays predict oral absorption and metabolic fate.[8] Promising compounds advance to in vivo studies in rodents to directly measure plasma pharmacokinetics and, most importantly for a CNS program, the unbound brain-to-plasma concentration ratio (Kp,uu), which is the gold standard for quantifying BBB penetration.
Conclusion
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is not merely another building block; it is a sophisticated scaffold engineered to address historical challenges in CNS drug discovery. Its strategic fluorination and sp³-rich topology provide a robust starting point for developing potent, selective, and brain-penetrant therapeutics. By following the systematic evaluation protocols and workflows detailed herein, research organizations can efficiently identify and optimize lead candidates, accelerating the journey from chemical concept to clinical reality.
References
-
Mayol-Llinas, J., Nelson, A., & Farnaby, W. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today, 22(7), 965-969. [Link]
-
Gelin, A., Goudedranche, A., & Pannecoucke, X. (2019). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 25(55), 12761-12765. [Link]
-
Mayol-Llinàs, J., Nelson, A., Farnaby, W., & Ayscough, A. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today, 22(7), 965–969. [Link]
-
Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2017). New Chemistry to Drive Molecular Discovery: Fit for Purpose?. ChemistryOpen, 6(3), 275-294. [Link]
-
Hassanzadeh, P., et al. (2021). Appropriate Scaffold Selection for CNS Tissue Engineering. Cell Journal, 23(3), 249-259. [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Hassanzadeh, P., et al. (2021). Appropriate Scaffold Selection for CNS Tissue Engineering. ResearchGate. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Google Patents. (2017).
-
LookChem. (n.d.). 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride. Retrieved January 20, 2026, from [Link]
-
Chemsigma. (n.d.). 4-(3,3-difluoroazetidin-1-yl)piperidine hydrochloride. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168025351, 3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine. Retrieved January 20, 2026 from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758247, 3,3-Difluoroazetidine hydrochloride. Retrieved January 20, 2026 from [Link].
-
Davies, D. G., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]
Sources
- 1. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride suppliers & manufacturers in China [m.chemicalbook.com]
- 4. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride
Welcome to the technical support resource for 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges that can be encountered with this compound. As a difluorinated heterocyclic amine salt, its solubility behavior is governed by a nuanced interplay of its structural features and the physicochemical properties of the solvent system. This document provides a comprehensive, question-and-answer-based approach to troubleshooting, complete with detailed protocols and theoretical explanations to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility characteristics of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride?
A: 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is described as being moderately soluble in water.[1] As a dihydrochloride salt of a diamine, its aqueous solubility is highly dependent on the pH of the solution. The molecule possesses two basic nitrogen atoms: one in the piperidine ring and a less basic one in the azetidine ring. The dihydrochloride salt form indicates that both nitrogens are protonated, which generally confers greater aqueous solubility compared to the free base. However, the presence of the lipophilic difluoroazetidinyl group can still limit its solubility, particularly in neutral to basic media.
Q2: How does pH influence the solubility of this compound?
A: The pH of the solution is the most critical factor governing the solubility of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride. The compound's solubility is highest at acidic pH where both nitrogen atoms are protonated, maximizing its ionic character. As the pH increases, the piperidinium ion will deprotonate to its free base form. This transition significantly reduces the molecule's polarity and, consequently, its aqueous solubility, which can lead to precipitation.
Q3: What is the estimated pKa of the piperidine nitrogen in this molecule, and why is it important?
A: While the experimental pKa of 4-(3,3-Difluoroazetidin-1-yl)piperidine has not been explicitly reported, we can provide a scientifically-backed estimate. The pKa of unsubstituted piperidine is approximately 11.12.[2] However, the substitution of a fluorine atom on the piperidine ring has a significant effect on basicity. For instance, 3,3-difluoropiperidine has a pKa of 7.04.[2] The 4-(3,3-difluoroazetidin-1-yl) substituent is also electron-withdrawing, which will further decrease the basicity of the piperidine nitrogen. Therefore, a reasonable estimate for the pKa of the piperidine nitrogen in the target molecule is likely in the range of 8.0 to 9.5 .
Knowing this estimated pKa is crucial for maintaining the compound in its soluble, protonated state. To ensure solubility, it is advisable to work with solutions that are at least 1.5 to 2 pH units below the estimated pKa.
Troubleshooting Guide: Common Solubility Issues
Problem 1: The compound does not fully dissolve in aqueous buffers (e.g., PBS at pH 7.4).
This is a common scenario as the compound's solubility decreases at neutral pH.
-
Immediate Action:
-
Lower the pH: The most effective initial step is to prepare your solution in a slightly acidic buffer (e.g., pH 4-5) or to add a small amount of dilute HCl to your aqueous suspension to lower the pH.
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your experiment.[3]
-
-
Workflow for pH Adjustment:
Caption: Workflow for pH-mediated dissolution.
Problem 2: The compound precipitates out of solution over time, even after initial dissolution.
This can occur due to a supersaturated solution, a gradual shift in pH, or temperature changes.
-
Troubleshooting Steps:
-
Confirm pH Stability: Ensure your buffer has sufficient buffering capacity to maintain the desired acidic pH over the duration of your experiment.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before use to avoid issues with long-term stability in solution.
-
Consider Co-solvents: If working with aqueous solutions is challenging, maintaining a small percentage of a co-solvent like DMSO or ethanol can help stabilize the dissolved compound.
-
Problem 3: When diluting a DMSO stock solution into an aqueous buffer, the compound immediately precipitates.
This is a common "crashing out" phenomenon due to the rapid change in solvent polarity.
-
Mitigation Strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This allows for a more gradual change in the solvent environment.
-
Vortexing during Dilution: Vigorously vortex or stir the aqueous buffer while slowly adding the DMSO stock solution to promote rapid mixing and dispersion.
-
Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to form micelles that encapsulate the compound and prevent precipitation.[4][5][6]
-
Advanced Solubilization Strategies
For applications requiring higher concentrations or for in vivo studies where simple solvent systems are not suitable, more advanced formulation strategies may be necessary.
Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like the free base form of our compound, to form inclusion complexes with enhanced aqueous solubility.[3][7]
-
Workflow for Cyclodextrin Complexation:
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Amorphous Solid Dispersions (ASDs)
For solid dosage forms, creating an amorphous solid dispersion is a powerful technique. This involves dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form has a higher energy state than the crystalline form, leading to improved apparent solubility and dissolution rates.[2][8][9][10]
-
Common Polymers for ASDs:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using pH Adjustment
-
Weigh the desired amount of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride.
-
Add a volume of deionized water to create a slurry.
-
Slowly add 0.1 M HCl dropwise while stirring until the solid completely dissolves.
-
Measure the final pH of the solution.
-
Adjust the final volume with deionized water to achieve the target concentration.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Weigh the desired amount of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride.
-
Add a minimal volume of DMSO to completely dissolve the solid. Gentle warming or sonication can be used to aid dissolution.
-
Store this concentrated stock solution at -20°C.
-
For experimental use, dilute the stock solution into your final aqueous buffer, ensuring the final DMSO concentration is compatible with your assay (typically ≤1%).
Data Summary
| Parameter | Value/Description | Source/Rationale |
| Aqueous Solubility | Moderately soluble | [1] |
| Form | Dihydrochloride salt | [1] |
| Estimated pKa (Piperidine) | 8.0 - 9.5 | Based on data for piperidine and fluorinated analogs[2] |
| Recommended pH for Aqueous Solutions | < 6.5 | To maintain the protonated, more soluble form. |
References
-
Alhareth, K., et al. (2018). Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC. [Link]
- Janssens, S., & Van den Mooter, G. (2009). Combining drug salt formation with amorphous solid dispersions. Journal of Pharmacy and Pharmacology.
-
Tiwari, G., et al. (2010). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]
-
Meng, F., et al. (2015). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. NIH. [Link]
-
Glorius, F., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. NIH. [Link]
- O'Hagan, D. (2008). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
-
Savateev, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
-
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]
-
PubChem. (n.d.). 3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine. Retrieved January 20, 2026, from [Link]
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Savjani, K. T., et al. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]
-
ResearchGate. (2022). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. [Link]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
-
University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved January 20, 2026, from [Link]
-
Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
-
Janecka, A., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
ResearchGate. (n.d.). Fluorination of amine salts, accelerated by a putative ionpairing interaction. Retrieved January 20, 2026, from [Link]
-
Ivachtchenko, A. V., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PMC. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]
-
PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. mdpi.com [mdpi.com]
- 6. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
Welcome to the technical support center for 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride. As a key building block in modern medicinal chemistry, this fluorinated scaffold offers unique properties for the synthesis of novel therapeutics.[1][2] This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your success in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and storage conditions for 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride?
This compound is typically a solid and is supplied as a dihydrochloride salt.[3] Proper storage is crucial to maintain its integrity.
| Property | Value | Source |
| CAS Number | 1373503-66-2 | [3] |
| Molecular Formula | C₈H₁₆Cl₂F₂N₂ | [3] |
| Molecular Weight | 249.13 g/mol | [3] |
| Form | Solid | [1][4] |
| Storage | Store in a tightly sealed container at 2-8°C, away from moisture and direct light.[4][5][6] | |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.[7][8] |
Q2: Why is the compound provided as a dihydrochloride salt? What are the implications for my reaction?
The dihydrochloride salt form enhances the compound's stability and shelf-life, making it less prone to degradation. However, the salt is not nucleophilic. For reactions requiring the nucleophilic secondary amine of the piperidine ring (e.g., N-arylation, amidation), you must neutralize the salt to generate the free base in situ or as a separate workup step prior to the reaction. Failure to do so is a primary cause of reaction failure.
Q3: What is the role of the 3,3-difluoroazetidine moiety?
The gem-difluoro group on the azetidine ring is a valuable feature in drug design.[2] It can increase lipophilicity and metabolic stability, and modulate the pKa of the nearby nitrogen atom, potentially improving pharmacokinetic properties of the final molecule.[9] The strained four-membered azetidine ring also presents a distinct three-dimensional vector for library synthesis.[9]
Q4: In which solvents is the dihydrochloride salt soluble?
As a salt, it has moderate solubility in water.[1] Its solubility in common organic solvents used for reactions (like toluene, THF, or dioxane) is generally low. This can be advantageous, as the free base, once formed, is typically much more soluble in these solvents. Some researchers may use polar aprotic solvents like DMSO or DMF where both the salt and free base have better solubility.[10]
Troubleshooting Guide for N-Arylation Reactions
N-arylation (e.g., Buchwald-Hartwig amination, SNAr) is a primary application for this building block. Below are common issues and their solutions.
Issue 1: Low or No Product Yield
Q: I've set up my Buchwald-Hartwig reaction with an aryl halide, but I'm seeing very low conversion to the desired product. What's going wrong?
This is the most common issue and usually traces back to one of three key areas: (1) Incomplete neutralization of the dihydrochloride salt , (2) Inappropriate choice of base , or (3) Suboptimal catalyst/ligand system .
Solution Workflow:
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the free base of 4-(3,3-difluoroazetidin-1-yl)piperidine (1.0 equiv), the aryl bromide (1.1-1.2 equiv), sodium tert-butoxide (1.4-1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv). [11]2. Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe (typically at a 0.1-0.2 M concentration relative to the limiting reagent). [11]4. Reaction: Heat the mixture in a pre-heated oil bath to 100-110°C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate. [11]7. Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final N-arylated product.
References
- 3,3-Difluoroazetidine Hydrochloride - SAFETY D
- 3,3-Difluoroazetidine hydrochloride. (n.d.). ChemScene.
- 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride. (n.d.). ChemShuttle.
- Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. (2023). RSC Advances.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PubMed Central.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). [Source Redacted].
- 3,3-Difluoroazetidine hydrochloride 97. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PubMed Central.
- Technical Support Center: Deprotection of Boc-Protected Piperazines. (2025). Benchchem.
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI.
- 4-(3,3-Difluoroazetidin-1-yl)piperidine. (n.d.). BLDpharm.
- 3,3-Difluoroazetidine hydrochloride. (n.d.). Ossila.
- Ortho selectivity in SNAr substitutions of 2,4-dihaloaromatic compounds. Reactions with piperidine. (n.d.). Sci-Hub.
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. (2025). Benchchem.
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2025).
- Fluorinated building blocks in drug design: new pathways and targets. (n.d.). PubMed Central.
- 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride suppliers & manufacturers in China. (n.d.). [Source Redacted].
Sources
- 1. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride suppliers & manufacturers in China [m.chemicalbook.com]
- 4. 3,3-ジフルオロアゼチジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 1093066-73-9|4-(3,3-Difluoroazetidin-1-yl)piperidine|BLD Pharm [bldpharm.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. ossila.com [ossila.com]
- 10. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Side products in 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride reactions
Welcome to the technical support center for 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated building block. Here, we address common challenges and frequently asked questions regarding its reactivity, stability, and the formation of side products in various synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications and intrinsic reactivity of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride?
A1: 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutics targeting neurological disorders and cancer.[1] The presence of the 3,3-difluoroazetidine moiety offers several advantages, including increased metabolic stability and altered basicity of the azetidine nitrogen, which can be beneficial for optimizing the pharmacokinetic properties of a drug candidate.[2]
The core reactivity of this molecule is centered around the strained four-membered azetidine ring.[3] This ring strain enhances the nucleophilicity of the piperidine nitrogen and makes the azetidine ring susceptible to nucleophilic attack and ring-opening under certain conditions, a common feature of small, strained heterocycles.[4][5] The gem-difluoro group at the 3-position significantly influences the ring's electronic properties and stability.
Q2: How should I properly store and handle 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride to ensure its stability?
A2: Proper storage is crucial to maintain the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and heat sources.[1] The recommended storage temperature is typically between 2-8°C.[1] As a dihydrochloride salt, it is hygroscopic and should be handled in a controlled atmosphere (e.g., a glovebox or under an inert gas like argon or nitrogen) to prevent moisture absorption, which could lead to hydrolysis or other degradation pathways.
Q3: I am observing an unexpected mass in my reaction mixture that corresponds to the ring-opening of the azetidine moiety. What could be causing this?
A3: Ring-opening of the azetidine ring is a common side reaction, particularly under acidic or nucleophilic conditions. The considerable ring strain of azetidines drives this reactivity.[3] The reaction can be initiated by various nucleophiles, including water, alcohols (if used as solvents), or even other amines present in the reaction mixture.
Lewis acids can also mediate the ring-opening of azetidines, often in a highly regioselective manner.[6] If your reaction involves the use of a Lewis acid, it's possible that it is coordinating to the azetidine nitrogen, activating the ring for nucleophilic attack.
To mitigate this, consider the following:
-
Control of pH: Ensure your reaction is not overly acidic. If a Brønsted acid is required, use it stoichiometrically rather than in large excess.
-
Choice of Nucleophile: Be mindful of the nucleophilicity of other reagents in your reaction.
-
Temperature Control: Higher temperatures can promote ring-opening. Running the reaction at a lower temperature may help to minimize this side product.
Below is a diagram illustrating the potential ring-opening pathway initiated by a generic nucleophile.
Caption: Potential Azetidine Ring-Opening Pathway
Troubleshooting Guide
Issue 1: Low Yield and Multiple Unidentified Spots on TLC
Possible Cause A: Decomposition of the Starting Material The dihydrochloride salt can react with basic reagents to form the free base, which may have different stability. If your reaction conditions are strongly basic, you might be degrading the starting material.
Solution:
-
Neutralization: Consider a careful in-situ neutralization of the dihydrochloride salt with a non-nucleophilic base (e.g., triethylamine, DIPEA) just before the reaction.
-
Reaction Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Possible Cause B: Competing N-Alkylation/Arylation on Azetidine and Piperidine Nitrogens Both the azetidine and piperidine nitrogens are nucleophilic and can compete in reactions with electrophiles. The relative nucleophilicity can be influenced by steric hindrance and the electronic effects of the gem-difluoro group.
Solution:
-
Protecting Groups: If feasible, selectively protect one of the nitrogen atoms to direct the reaction to the desired site.
-
Steric Hindrance: Utilize bulky electrophiles that may preferentially react with the less sterically hindered piperidine nitrogen.
Issue 2: Formation of an Elimination Side Product
Possible Cause: β-Fluoride Elimination Under certain conditions, particularly with strong bases, β-fluoride elimination from the azetidine ring can occur, leading to the formation of an unsaturated side product. This is a known reactivity pattern for some fluorinated compounds.[7]
Solution:
-
Base Selection: Use a milder, non-nucleophilic base.
-
Temperature Control: Keep the reaction temperature low to disfavor elimination pathways.
The following table summarizes potential side products and their likely causes:
| Observed Side Product | Potential Cause | Suggested Action |
| Ring-opened adducts | Nucleophilic attack on the azetidine ring | Lower reaction temperature, control pH, use less nucleophilic reagents |
| Products of reaction at the "wrong" nitrogen | Competing nucleophilicity of azetidine and piperidine | Use protecting groups, leverage steric effects |
| Unsaturated compounds | β-Fluoride elimination | Use a milder base, lower reaction temperature |
| Hydrolyzed starting material | Presence of water | Use anhydrous solvents and reagents, handle under inert atmosphere |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of the Piperidine Nitrogen
This protocol provides a general method for the alkylation of the piperidine nitrogen of 4-(3,3-difluoroazetidin-1-yl)piperidine, minimizing side reactions.
-
Preparation: To a solution of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, CH3CN), add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) at 0°C under an inert atmosphere.
-
Reaction: Stir the mixture for 15-30 minutes to allow for the formation of the free base.
-
Addition of Electrophile: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the reaction mixture at 0°C.
-
Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Characterization of a Potential Ring-Opened Side Product
If you suspect the formation of a ring-opened side product, the following characterization workflow can be employed.
Caption: Workflow for Side Product Characterization
References
-
ResearchGate. The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. [Link]
-
National Institutes of Health. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]
-
ACS Publications. Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes | Organic Letters. [Link]
-
National Institutes of Health. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
IIT Kanpur. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. [Link]
Sources
- 1. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]
- 2. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.iitk.ac.in [home.iitk.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride Derivatives
Welcome to the technical support center for the synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The incorporation of the 3,3-difluoroazetidine moiety into a piperidine scaffold is a key strategy in modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthesis, typically a reductive amination, can present unique challenges that impact yield and purity.
This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to help you navigate these challenges and improve your synthetic outcomes.
Core Synthesis Pathway: Reductive Amination
The most common and versatile route to couple 3,3-difluoroazetidine with a piperidine core is through reductive amination. This involves the reaction of 3,3-difluoroazetidine (often from its hydrochloride salt) with an N-protected piperidin-4-one derivative. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.
Caption: General workflow for reductive amination synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
Low yields are a frequent issue in heterocyclic synthesis and can stem from several sources. A systematic check is the most effective troubleshooting approach.[3]
-
Integrity of Starting Materials:
-
3,3-Difluoroazetidine Hydrochloride: This is the most critical reagent. Ensure it is of high purity (>97%) and has been stored correctly in a cool, dry place to prevent degradation.[4] The hydrochloride salt is stable, but the free base is volatile and less so.
-
Piperidin-4-one Derivative: Verify the purity of your ketone. Impurities can inhibit the reaction or lead to unwanted side products.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to moisture.[5] Use a freshly opened bottle or ensure it has been stored in a desiccator. Degradation of the reducing agent is a common cause of failed reactions.
-
-
Reaction Conditions:
-
Insufficient Base: 3,3-Difluoroazetidine is typically used as a hydrochloride salt.[6][7] It is crucial to add at least one full equivalent of a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) to liberate the free amine in situ.[8] Without this, the concentration of the nucleophilic free amine will be too low for the reaction to proceed efficiently.
-
Solvent Purity: Ensure you are using anhydrous solvents, especially when working with moisture-sensitive reagents like NaBH(OAc)₃.[3] Atmospheric moisture can quench the reducing agent.
-
Temperature and Time: These reactions are often run at room temperature for several hours (4-24h). If the yield is low, consider extending the reaction time and monitoring progress by TLC or LC-MS.[3]
-
Caption: Competition between desired reaction and side reaction.
Q4: How do I best purify the final product and prepare the dihydrochloride salt?
Purification of basic amines and subsequent salt formation require careful technique to maximize recovery.
-
Free Base Purification: The product is a tertiary amine and can be purified using column chromatography on silica gel.
-
Pro-Tip: To prevent the basic amine from streaking on the acidic silica gel, add 0.5-1% triethylamine or ammonia in methanol to your eluent system (e.g., Dichloromethane/Methanol/TEA). This will neutralize the acidic sites on the silica and give much sharper peaks, improving separation and recovery.
-
-
Dihydrochloride Salt Formation:
-
After chromatography, ensure your purified product is free of solvent.
-
Dissolve the purified amine in a suitable solvent in which the salt will be poorly soluble. Common choices include diethyl ether, isopropanol, or ethyl acetate.
-
Slowly add 2.0 to 2.2 equivalents of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, HCl in dioxane, or HCl in isopropanol) with stirring.
-
The dihydrochloride salt should precipitate as a solid. Stirring in the cold (0-4 °C) can improve precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent (e.g., cold diethyl ether), and dry under vacuum.
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Molar equivalents should be adjusted based on the specific molecular weight of your N-protected piperidin-4-one.
Materials:
-
N-Boc-piperidin-4-one (1.0 eq)
-
3,3-Difluoroazetidine hydrochloride (1.1 eq) * Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) [5]* Diisopropylethylamine (DIPEA) (1.2 eq) [8]* Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
2M HCl in Diethyl Ether
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperidin-4-one (1.0 eq) and 3,3-difluoroazetidine hydrochloride (1.1 eq).
-
Add anhydrous DCE to form a solution or suspension (approx. 0.1 M concentration relative to the piperidinone).
-
Add DIPEA (1.2 eq) and stir the mixture at room temperature for 1 hour. This step is crucial for liberating the free azetidine base and allowing for pre-formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting piperidinone is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% Methanol in DCM, with 0.5% TEA added).
-
Combine the pure fractions and concentrate to dryness. To form the salt, dissolve the purified amine in a minimal amount of isopropanol or ethyl acetate.
-
Add 2.1 equivalents of 2M HCl in diethyl ether dropwise with vigorous stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final 4-(3,3-Difluoroazetidin-1-yl)piperidine derivative as a dihydrochloride salt.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Choice | Rationale & Causality |
| Amine Salt | Hydrochloride | Commercially available and more stable than the free base. [6]Requires in situ neutralization. |
| Base | DIPEA or TEA | Non-nucleophilic tertiary amines that effectively liberate the free azetidine without competing in the reaction. [8] |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for iminium ions over ketones, minimizing side product formation. Ideal for one-pot procedures. [5][9] |
| Solvent | DCE or DCM | Aprotic solvents compatible with NaBH(OAc)₃. [5]Avoid protic solvents like methanol which can react with the reducing agent. |
| Reaction Order | Pre-mix amine, ketone, and base before adding reducing agent. | Maximizes the concentration of the iminium ion intermediate, leading to a more efficient reduction and higher yield. |
| Purification Eluent | Add 0.5-1% TEA | Neutralizes acidic sites on silica gel, preventing peak tailing of the basic product and improving separation. |
References
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed. Synthesis of 4-substituted 3,3-difluoropiperidines. [Link]
- Google Patents.
-
ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
Reddit. Does piperidine work in reductive amination like this? : r/chemhelp. [Link]
-
PMC - NIH. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. [Link]
-
Journal of the American Chemical Society. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
-
University of St Andrews. Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. [Link]
-
PMC - PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
PubChem. 3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine. [Link]
-
PubChem. 3,3-Difluoroazetidine hydrochloride. [Link]
-
ResearchGate. Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. [Link]
-
ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. figshare.le.ac.uk [figshare.le.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ossila.com [ossila.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. chemscene.com [chemscene.com]
- 7. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound as a building block. Why should I be concerned about its stability in acidic media?
A: The primary stability concern arises from the inherent chemical nature of the azetidine ring system. Azetidines are four-membered nitrogen-containing heterocycles that possess significant ring strain.[1][2] This strain makes the ring susceptible to cleavage under various conditions, with acid-mediated ring-opening being a well-documented decomposition pathway.[1][3][4]
When 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is dissolved in an acidic aqueous solution, the azetidine nitrogen can be protonated. This protonation enhances the electrophilicity of the ring's carbon atoms, priming the molecule for nucleophilic attack by water (hydrolysis) or other nucleophiles present in the medium. This can lead to the formation of unwanted degradation products, compromising the purity of your starting material and potentially leading to downstream synthetic complications or erroneous biological data.
Q2: What is the most probable degradation pathway for this molecule under acidic conditions?
A: The most likely degradation pathway is an acid-catalyzed hydrolysis involving the opening of the azetidine ring. The process can be visualized in two key steps:
-
Protonation: The azetidine nitrogen atom is protonated by the acid in the environment, forming a highly strained azetidinium ion.
-
Nucleophilic Attack & Ring Opening: A water molecule acts as a nucleophile, attacking one of the carbon atoms adjacent to the nitrogen. This leads to the cleavage of a carbon-nitrogen bond and the opening of the four-membered ring.
The presence of the geminal difluoro group on the C3 position is a critical feature. These strongly electron-withdrawing groups lower the basicity (pKa) of the azetidine nitrogen, making the initial protonation step less favorable than in a non-fluorinated analogue. However, once protonated, the molecule remains highly susceptible to ring-opening.
Caption: Proposed acid-catalyzed hydrolysis pathway.
Q3: My HPLC analysis of a sample stored in an acidic diluent shows a decreasing main peak and the appearance of a new, more polar peak. Is this degradation?
A: Yes, this is a classic indicator of compound degradation. The decrease in the peak area of your parent compound, 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride, directly corresponds to a loss of the molecule over time. The emergence of a new peak, particularly one with a shorter retention time on a reverse-phase column (implying increased polarity), is highly suggestive of a hydrolysis product. The ring-opening reaction described in Q2 would introduce a hydroxyl group, significantly increasing the polarity of the degradant compared to the parent molecule.
Immediate Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Immediately prepare a new solution and inject it to establish a baseline (t=0) purity profile.
-
Verify Solution pH: Confirm the pH of your sample diluent and mobile phase.
-
Minimize Residence Time: Reduce the time the sample spends in the autosampler before injection.
-
Perform a Confirmatory Study: Conduct a controlled forced degradation study (see Protocol 1 below) to confirm if the new peak matches the one generated under intentional acid stress.[5]
Troubleshooting Guide: Inconsistent Assay Results
Researchers often face challenges with assay reproducibility. Degradation of a key reagent is a frequent yet overlooked cause. Use this workflow to diagnose stability-related issues.
Caption: Workflow for troubleshooting inconsistent analytical results.
Protocols for Stability Assessment
Protocol 1: Confirmatory Forced Degradation Study (Acid Hydrolysis)
This protocol is designed to intentionally degrade the compound to identify potential degradants and confirm the stability-indicating nature of an analytical method.[6][7]
Objective: To determine the degradation rate and profile of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride under controlled acidic conditions.
Materials:
-
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
-
Type I (Ultrapure) Water
-
Acetonitrile (HPLC Grade)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Calibrated pH meter
-
HPLC system with UV or MS detector (RP-C18 column recommended)
-
Thermostatic water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation:
-
In a clean vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
This is your Acid Stressed Sample .
-
-
Control Sample Preparation:
-
In a separate vial, mix 1.0 mL of the stock solution with 1.0 mL of water.
-
This is your Unstressed Control .
-
-
Incubation:
-
Place both the Stressed and Control samples into a water bath or oven set to 60°C. This temperature is a starting point and may be adjusted to achieve a target degradation of 10-30% over a reasonable timeframe.[7]
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from both the Stressed and Control vials.
-
Immediately quench the reaction in the stressed aliquot by adding 100 µL of 0.1 M NaOH to neutralize the acid. Add 100 µL of water to the control aliquot.
-
Dilute all samples to an appropriate concentration for HPLC analysis (e.g., 50 µg/mL).
-
-
HPLC Analysis: Analyze all time-point samples using a validated stability-indicating HPLC method. Monitor the peak area of the parent compound and any new peaks that appear.
Data Interpretation
Summarize the results in a table to clearly track the degradation over time.
| Time Point (Hours) | Parent Compound (% Remaining) in Control | Parent Compound (% Remaining) in Acid Stress | Main Degradant (% Area) in Acid Stress |
| 0 | 100.0 | 100.0 | 0.0 |
| 2 | 99.8 | 91.5 | 8.3 |
| 4 | 99.9 | 82.1 | 17.6 |
| 8 | 99.7 | 65.4 | 34.1 |
| 24 | 99.5 | 28.9 | 70.2 |
| Table 1: Example data from a forced degradation study under acidic conditions (0.1 M HCl at 60°C). This hypothetical data clearly illustrates the loss of the parent compound and the corresponding formation of a primary degradant under acid stress, while the control remains stable. |
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Effect of acid concentration on the hydrolysis of aziridinium ions. Journal of the Chemical Society, Chemical Communications. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. National Institutes of Health (NIH). [Link]
-
Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
-
A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI. [Link]
-
The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting guide for 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride reactions
Welcome to the Technical Support Center for 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile building block. As Senior Application Scientists, we have compiled this guide to address common challenges and provide scientifically grounded solutions to facilitate your research.
Understanding the Reagent: Key Physicochemical Properties
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a valuable synthetic intermediate, prized for introducing the unique 3,3-difluoroazetidine motif into target molecules. The presence of the difluoroazetidine ring can enhance metabolic stability, modulate pKa, and improve the overall physicochemical properties of a compound. However, its dihydrochloride salt form and the distinct reactivity of its two nitrogen atoms require careful consideration during reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆Cl₂F₂N₂ | [1] |
| Molecular Weight | 231.13 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, sealed, away from moisture | [2] |
The azetidine ring is strained (approximately 27.7 kcal/mol), which enhances the nucleophilicity of its nitrogen atom compared to less strained cyclic amines.[3] This heightened reactivity can be both an asset and a potential source of side reactions if not properly controlled.
Troubleshooting Guide: A-Question-and-Answer Approach
This guide is structured to address specific problems you may encounter during common synthetic transformations.
General Handling and Reaction Setup
Question: My reaction is not proceeding. I'm using 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride directly. What could be the issue?
Answer: The most common reason for reaction failure is the acidic nature of the starting material. The "dihydrochloride" indicates that both the piperidine and the azetidine nitrogens are protonated, forming ammonium salts.[4][5] In this state, the nitrogen atoms are not nucleophilic and cannot participate in reactions like N-alkylation, N-arylation, or acylation.[6]
Solution: You must add a base to your reaction mixture to deprotonate the amine and generate the free base in situ. The choice of base is critical and depends on the specific reaction conditions. Typically, you will need at least two equivalents of base to neutralize both hydrochloride salts, plus any additional base required by the reaction itself (e.g., to scavenge acid produced during the reaction).[7]
Recommended Bases:
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often used.[8]
-
For Acylation: Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA, Hünig's base) are common choices.[9] DIPEA is particularly useful when working with base-sensitive substrates due to its steric hindrance.[9]
-
For Reductive Amination: The reaction is often run under mildly acidic conditions to promote imine formation. The pH needs to be carefully controlled, as too low a pH will keep the amine protonated and unreactive.[10] If starting with the dihydrochloride salt, a controlled amount of base can be added to liberate the free amine before the addition of the carbonyl compound and reducing agent.
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with an aryl bromide, but I am getting low yields and a complex mixture of byproducts. What are the likely causes?
Answer: Low yields in Buchwald-Hartwig reactions with this substrate can stem from several factors, including incomplete deprotonation, catalyst inhibition, or side reactions.
Troubleshooting Steps:
-
Ensure Complete Deprotonation: As mentioned, you need at least two equivalents of a strong base like NaOtBu or KOtBu to generate the free amine. Consider adding a slight excess (e.g., 2.2-2.5 equivalents) to ensure full deprotonation.
-
Choice of Ligand and Catalyst: The choice of phosphine ligand is crucial for successful Buchwald-Hartwig amination.[11] For sterically hindered amines or less reactive aryl halides, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[12]
-
Solvent Selection: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are common choices.[8] Avoid chlorinated solvents and acetonitrile, as they can inhibit the palladium catalyst.[8]
-
Reaction Temperature: Many N-arylations require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[8]
-
Potential for Side Reactions: While the 3,3-difluoroazetidine ring is generally stable, harsh reaction conditions could potentially lead to side reactions. Monitor your reaction by LC-MS to check for byproducts. Defluorination has been observed in some fluorinated piperidines under certain catalytic conditions, though it is less common for gem-difluoro compounds.[13][14]
Workflow for Troubleshooting Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Reductive Amination
Question: My reductive amination with an aldehyde is sluggish, and I observe unreacted starting materials. How can I improve the conversion?
Answer: Reductive amination involves the formation of an iminium ion intermediate, which is then reduced. The efficiency of this process is highly dependent on the reaction pH.
Troubleshooting Steps:
-
pH Control: The optimal pH for reductive amination is typically between 4 and 6.[10] If the medium is too acidic, the piperidine nitrogen will be protonated and non-nucleophilic. If it's too basic, the formation of the iminium ion will be slow. When starting with the dihydrochloride salt, you will need to add a base to bring the pH into the optimal range.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for reductive amination that can be used in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[10]
-
Water Scavenging: The formation of the imine/iminium ion produces water. Adding a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the intermediate and improve the overall reaction rate.
-
Reaction Time and Temperature: Some reductive aminations can be slow at room temperature. Gentle heating (e.g., to 40-50 °C) may be necessary, but monitor for potential side reactions.
Representative Protocol for Reductive Amination:
-
To a solution of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added triethylamine (2.2 eq).
-
The aldehyde or ketone (1.1 eq) is added, followed by the addition of sodium triacetoxyborohydride (1.5 eq) in portions.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and the product is extracted with an organic solvent.
Acylation Reactions
Question: I'm trying to form an amide using an acyl chloride, but the reaction is messy and gives a low yield of the desired product.
Answer: Acylation reactions with acyl chlorides are typically fast but can be complicated by the formation of HCl, which will protonate any unreacted amine.
Troubleshooting Steps:
-
Base Selection: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl produced.[9] You will need at least 3 equivalents: 2 to neutralize the starting material and 1 to neutralize the HCl generated during the reaction.
-
Slow Addition: Add the acyl chloride slowly to a cooled solution (0 °C) of the amine and base. This helps to control the exotherm and minimize side reactions.
-
Alternative Coupling Reagents: If acyl chlorides prove problematic, consider using standard peptide coupling reagents such as HBTU, HATU, or EDC in combination with a base like DIPEA.[15] These reagents allow for the formation of amides from carboxylic acids under milder conditions.
Logical Flow for Base Selection in Acylation
Caption: Determining the required amount of base for acylation.
Frequently Asked Questions (FAQs)
Q1: Is the 3,3-difluoroazetidine ring stable under typical reaction conditions?
A1: The 3,3-difluoroazetidine moiety is generally robust under standard synthetic conditions, including many coupling reactions and non-extreme pH changes. However, highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or decomposition. It is always advisable to monitor reactions for byproducts, especially during optimization.
Q2: Which of the two nitrogen atoms is more nucleophilic?
A2: The piperidine nitrogen is a typical secondary amine, while the azetidine nitrogen is part of a strained ring system. The ring strain of the azetidine enhances the accessibility of the nitrogen's lone pair, making it a stronger nucleophile.[3] However, in 4-(3,3-difluoroazetidin-1-yl)piperidine, the piperidine nitrogen is the site of reaction for N-alkylation, N-arylation, and acylation, as the azetidine nitrogen is already trisubstituted.
Q3: How do I purify my final product?
A3: Purification of fluorinated piperidine derivatives can sometimes be challenging due to their polarity and potential volatility.[13][14]
-
Column Chromatography: Standard silica gel chromatography is often effective. The polarity of the eluent will depend on the specific product.
-
Acid/Base Extraction: If your product is basic, you can perform an acidic wash to extract it into the aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer and re-extract your product.
-
Crystallization: If the product is a solid, crystallization can be an excellent purification method.
Q4: What are the key analytical techniques for monitoring these reactions?
A4:
-
Thin-Layer Chromatography (TLC): Useful for rapid reaction monitoring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the mass of the desired product and identifying any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic shifts for the piperidine and azetidine protons.
-
¹⁹F NMR: A very powerful tool for confirming the presence of the difluoroazetidine moiety. You should observe a characteristic signal for the -CF₂- group.[16]
-
¹³C NMR: The carbons attached to fluorine will show characteristic splitting patterns (C-F coupling).
-
References
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(21), 12052–12057. [Link]
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(21), 12052–12057. [Link]
-
Grice, K. A. (2015). Response to "What base could I use to catch HCl in my amine / H2O sensitive reaction?". ResearchGate. [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes + Answers. [Link]
-
Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. [Link]
-
Luna, O., Gómez-Uribe, J., Cárdenas, C., Albericio, F., Marshall, S., & Guzmán, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
-
Clark, J. (2023). Amines as Bases. Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). Amines as bases. Chemguide. [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]
-
Černý, J., Turek, J., & Dračínský, M. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 87(2), 920–943. [Link]
-
Luna, O., Gómez-Uribe, J., Cárdenas, C., Albericio, F., Marshall, S., & Guzmán, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
-
Corpet, M., & Nolan, S. P. (2024). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. [Link]
-
PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Difluoroazetidine. Retrieved from [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Taylor, E. C., & Ehrhart, W. A. (1963). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Scott, A. D., Lim, Y. H., & Falcone, B. N. (2022). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Journal of Peptide Science, 28(1), e3369. [Link]
- Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
-
Peixoto, S., Nguyen, T. M., Crich, D., Delpech, B., & Marazano, C. (2010). One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs. Organic Letters, 12(21), 4760–4763. [Link]
-
Luna, O., Gómez-Uribe, J., Cárdenas, C., Albericio, F., Marshall, S., & Guzmán, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]
-
Luna, O., Gómez-Uribe, J., Cárdenas, C., Albericio, F., Marshall, S., & Guzmán, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]
-
de Capitani, M. (2018). Response to "How to remove excess 4-amino piperidine from reaction medium?". ResearchGate. [Link]
-
Van Brabandt, W., & De Kimpe, N. (2006). Synthesis of 3,3-Difluoroazetidines. ResearchGate. [Link]
-
Serajuddin, A. T. M., & Pudipeddi, M. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(2), 404–412. [Link]
Sources
- 1. 3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine | C8H13F3N2 | CID 168025351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. ossila.com [ossila.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. reddit.com [reddit.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
Technical Support Center: 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride
A Guide to Ensuring Chemical Integrity and Preventing Decomposition
Welcome to the dedicated technical support guide for 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride. This resource is designed for researchers, medicinal chemists, and formulation scientists who utilize this valuable building block. Our goal is to provide you with the in-depth knowledge and practical tools necessary to maintain the compound's stability, troubleshoot potential degradation issues, and ensure the integrity of your experimental outcomes.
Core Concepts: Understanding the Molecule's Stability Profile
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a robust synthetic intermediate, but its chemical stability is governed by its unique structural features: a piperidine ring, a strained difluoroazetidine ring, and its nature as a dihydrochloride salt. Understanding these elements is the first step in preventing unwanted decomposition.
-
The Dihydrochloride Salt Form: The compound is supplied as a dihydrochloride salt, meaning both the piperidine and azetidine nitrogens are protonated. This is a critical stability feature. The protonation of the nitrogen lone pairs significantly reduces their nucleophilicity and susceptibility to oxidation, making the salt form more stable than the corresponding free base.[1][2]
-
The Piperidine Ring: This is a conformationally stable six-membered ring. While the free base form can be susceptible to oxidation, this is largely mitigated by the hydrochloride salt form.[1][2]
-
The 3,3-Difluoroazetidine Ring: This four-membered ring is the most reactive part of the molecule. Ring strain makes it susceptible to nucleophilic attack and ring-opening, a process that can be catalyzed by environmental factors.[3] The geminal difluoro group withdraws electron density, influencing the ring's electronic properties and stability. Studies on similar azetidinium ions show they can undergo hydrolysis, particularly in aqueous environments, leading to ring cleavage.[3][4]
Primary Decomposition Pathways
The primary risks to the compound's integrity are hydrolysis-mediated ring-opening and, to a lesser extent, oxidation if the salt is compromised.
Caption: Potential decomposition pathways for the title compound.
Frequently Asked Questions (FAQs): Proactive Stability Management
This section addresses the most common questions regarding the storage, handling, and use of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride.
Q1: What are the ideal long-term storage conditions for the solid compound?
A1: To maximize shelf-life, the solid material should be stored under conditions that prevent hydrolysis and salt disproportionation. The key factors are temperature, atmosphere, and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C | Lower temperatures slow the rate of any potential solid-state degradation reactions.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[6] |
| Container | Tightly Sealed, Amber Vial | Prevents ingress of moisture and air.[7] Amber glass protects the compound from light, which can cause photolytic degradation.[6] |
| Environment | Dry/Desiccated | Storing in a desiccator or a dry box is crucial to prevent water absorption, which can facilitate decomposition.[6] |
Q2: How should I handle the compound when weighing and preparing solutions?
A2: Handle the compound in a controlled environment. Minimize its time exposed to the open atmosphere. If possible, weigh the compound in a glovebox or a low-humidity environment. Use of anhydrous solvents is recommended for preparing stock solutions intended for long-term storage.
Q3: What solvents are recommended for preparing stock solutions, and what is their expected stability?
A3: The choice of solvent is critical.
-
For Organic Synthesis: Anhydrous aprotic solvents like DMSO, DMF, or Dichloromethane (DCM) are preferred for stock solutions. In these solvents, the compound is less likely to undergo hydrolysis. Store these solutions at -20°C or -80°C under an inert atmosphere.
-
For Aqueous/Biological Assays: Preparing fresh solutions is always the best practice. If a stock solution must be made, use a buffered aqueous system. The compound's stability in water is highly pH-dependent.[8][9] It is most stable in acidic conditions (pH 3-5), where both nitrogen atoms remain fully protonated. Avoid neutral or basic aqueous solutions, as they can promote conversion to the less stable free base and subsequent degradation.[1]
Q4: Are there any known incompatibilities with other chemicals or excipients?
A4: Yes. Avoid the following:
-
Strong Bases: Reagents like sodium hydroxide, potassium carbonate, or basic amines will neutralize the hydrochloride salt, forming the free base which is more susceptible to degradation.
-
Strong Oxidizing Agents: Peroxides, permanganates, and other strong oxidants can degrade the molecule, particularly if it's not in its fully protonated salt form.[1][10]
-
Reactive Excipients: In formulation development, be cautious with excipients that can create a basic microenvironment (e.g., magnesium stearate) or contain reactive functional groups.[11] For example, reducing sugars like lactose can potentially undergo Maillard reactions with the amine groups under certain conditions.[10]
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This guide provides a systematic approach to identifying and resolving common problems encountered during experiments.
Issue 1: I see an unexpected peak in my HPLC/LC-MS analysis of a newly prepared sample.
-
Possible Cause 1: In-source or On-column Degradation. The analytical conditions themselves might be causing degradation. The high temperature of an ESI source or a non-buffered mobile phase could be problematic.
-
Troubleshooting Steps:
-
Analyze a sample of the dry powder dissolved immediately before injection.
-
Modify your analytical method. Try a lower source temperature on the mass spectrometer.
-
Adjust the mobile phase pH to be acidic (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the compound remains in its stable, protonated form during analysis.[12]
-
-
-
Possible Cause 2: Rapid Solution-State Decomposition. The compound may be degrading in your chosen solvent immediately upon dissolution.
-
Troubleshooting Steps:
-
Prepare the solution in a different solvent (e.g., switch from methanol to anhydrous DMSO).
-
If using an aqueous buffer, verify the pH and ensure it is in the acidic range.
-
Perform a time-course study, injecting samples at t=0, 1h, 4h, and 24h to monitor for the appearance of new peaks.
-
-
Issue 2: The biological activity or measured concentration of my stock solution has decreased over time.
-
Possible Cause: Long-term Decomposition. The compound has likely degraded during storage.
-
Troubleshooting Steps:
-
Confirm Degradation Analytically: Re-analyze the aged stock solution using a validated stability-indicating HPLC method. Compare the peak area of the parent compound to that of a freshly prepared standard.[13]
-
Identify the Degradant(s): Use LC-MS to obtain the mass of the new impurity peak(s). A mass increase of +18 Da could suggest hydrolysis (ring-opening), while an increase of +16 Da could indicate oxidation.
-
Review Storage Conditions: Ensure the solution was stored at the correct temperature, protected from light, and sealed properly to prevent solvent evaporation or water ingress. Refer to the storage table in the FAQ section.
-
-
Issue 3: My solid material has changed in appearance (e.g., color change, clumping).
-
Possible Cause: Solid-State Degradation or Hygroscopicity. A color change (e.g., to yellow or brown) often points to oxidation. Clumping or becoming sticky indicates water absorption.
-
Troubleshooting Steps:
-
Do not use the material in a critical experiment.
-
Perform Analytical Confirmation: Dissolve a small amount and analyze by HPLC or LC-MS to check for impurities.
-
Review Storage Practices: The material was likely exposed to air, moisture, or light. Ensure containers are properly sealed and stored in a desiccated environment.[6][7] For future lots, consider aliquoting the powder into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material.
-
-
Experimental Protocol: Forced Degradation Study
To proactively understand the stability limits of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride, a forced degradation (or stress testing) study is invaluable.[14][15] This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the identification of potential degradants and the development of a stability-indicating analytical method.[13]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Control Sample: Immediately analyze a portion of this stock solution (t=0) using your LC-MS method. This is your baseline.
-
Stress Conditions: Aliquot the stock solution into separate, labeled vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final conc. 0.1 M HCl). Place in a heating block at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final conc. 0.1 M NaOH). Keep at room temperature. Note: Neutralize with an equivalent amount of acid before injection to protect the analytical column.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature, protected from light.[10]
-
Thermal Degradation: Place a vial of the initial stock solution in a heating block at 60°C.
-
Photolytic Degradation: Place a vial of the initial stock solution in a photostability chamber that complies with ICH Q1B guidelines.
-
-
Analysis: Inject samples from each condition after specific time points (e.g., 4 hours, 24 hours).
-
Data Evaluation: Compare the chromatograms from the stressed samples to the t=0 control.
-
Look for a decrease in the area of the parent peak.
-
Identify new peaks that appear.
-
Use the mass spectrometer to determine the molecular weight of any new peaks.
-
Use a diode array detector (DAD) to assess peak purity.
-
This protocol will reveal whether the compound is most susceptible to acid, base, oxidation, heat, or light, providing critical information for formulation and handling.[13][14]
References
- BIOSYNCE. (2025).
-
Hegedus, L., & Glover, S. A. (1999). The hydrolysis of azetidin-2-ylideneammonium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (5), 993-1000. [Link]
-
Brown, R. S., & Marczenko, E. B. (1979). Effect of acid concentration on the hydrolysis of aziridinium ions. Journal of the Chemical Society, Chemical Communications, (13), 589. [Link]
-
Oszczapowicz, I., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride... The Scientific World Journal, 2014, 803789. [Link]
-
Reddit r/chemistry Community. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?[Link]
- BIOSYNCE. (2025).
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- BIOSYNCE. (2025).
-
Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... ResearchGate. [Link]
- PharmaCompass. (n.d.).
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. [Link]
- CordenPharma. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]
- Fisher Scientific. (n.d.).
-
Bansal, S., & Kumar, D. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 14(10), 2049. [Link]
-
Al-Aani, H., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics, 18(9), 3497-3510. [Link]
- Sigma-Aldrich. (2025).
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]
-
Kotte, S. C. B., et al. (2013). Identification and characterization of stressed degradation products of Piperine... Analytical Methods, 5(19), 5228-5236. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Li, H., & Wang, S. (2016). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Analysis, 6(5), 285-292. [Link]
-
Waters Corporation. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. [Link]
- Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
-
ResearchGate. (2020). Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base?[Link]
-
Sibilano, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(18), 12797-12803. [Link]
-
Zhang, Y., et al. (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. RSC Advances, 13(5), 3243-3250. [Link]
- ChemShuttle. (n.d.). 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride.
-
Glasius, M., et al. (2016). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 120(27), 4859-4871. [Link]
-
Sibilano, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. ACS Publications. [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
National Center for Biotechnology Information. (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. [Link]
-
Bona, C. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. reddit.com [reddit.com]
- 3. The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 6. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajpsonline.com [ajpsonline.com]
- 15. biomedres.us [biomedres.us]
Technical Support Center: NMR Spectral Interpretation of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride
Welcome to the technical support guide for navigating the complexities of NMR spectral interpretation for 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals who are utilizing this fluorinated building block. The unique structural features of this compound, namely the gem-difluoro group on the azetidine ring and the dihydrochloride salt form, often lead to spectra that require careful and expert analysis. This guide provides a question-and-answer format to directly address common troubleshooting scenarios and offer field-proven insights to ensure accurate structural elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why does the 1H NMR spectrum of my compound show such broad and poorly resolved signals for the piperidine protons?
This is a very common observation and is primarily due to two factors: the dihydrochloride salt form and the potential for dynamic conformational exchange.
-
Protonation and Solvent Effects: The two nitrogen atoms in the molecule are basic and will be protonated in the dihydrochloride salt. These ammonium protons (N+-H) are exchangeable, and the rate of exchange with residual water in the NMR solvent or with the chloride counter-ion can lead to signal broadening. The choice of solvent is critical. In protic solvents like D2O or CD3OD, these N+-H protons will exchange with deuterium, often causing them to disappear from the spectrum or appear as very broad humps.[1][2] In aprotic polar solvents like DMSO-d6, you are more likely to observe these protons, but their chemical shift and line width can be highly dependent on concentration, temperature, and water content.[3]
-
Conformational Dynamics: The piperidine ring exists in a chair conformation, and the azetidine substituent can be either axial or equatorial. Ring inversion and restricted rotation around the C-N bond connecting the two rings can occur on the NMR timescale, leading to broadened signals.[4] Variable temperature (VT) NMR studies can be invaluable here. By increasing the temperature, you may be able to coalesce these broad signals into sharper peaks, indicating a faster exchange rate. Conversely, lowering the temperature might "freeze out" the conformers, resulting in separate, sharp signals for each distinct proton environment.
Question 2: The signals for the azetidine protons in the 1H NMR are complex multiplets. How can I definitively assign them?
The complexity arises from extensive spin-spin coupling between the protons and the adjacent gem-difluoro group (19F nuclei). The 19F nucleus has a spin of 1/2, just like a proton, and couples strongly to neighboring protons.
Here's a breakdown of the expected couplings:
-
2JHF (geminal coupling): This is a two-bond coupling between the fluorine atoms and the protons on the same carbon (if they existed, which they don't in the 3-position).
-
3JHF (vicinal coupling): This is a three-bond coupling between the fluorine atoms at C3 and the protons on C2 and C4 of the azetidine ring. These couplings are typically in the range of 5-10 Hz.[5]
-
1H-1H coupling: The azetidine protons will also couple to each other.
To unravel this complexity, a multi-pronged approach is recommended:
-
19F Decoupling: The most direct method is to acquire a 1H spectrum with 19F decoupling. This experiment irradiates the fluorine nuclei, causing them to rapidly change their spin states, which effectively removes their coupling to the protons. The complex multiplets of the azetidine protons will collapse into simpler patterns, revealing only the 1H-1H couplings.
-
2D NMR Spectroscopy: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful tool that correlates directly bonded 1H and 13C nuclei.[6][7] This will allow you to identify which protons are attached to which carbons in the azetidine ring.
-
19F NMR Spectroscopy: Acquiring a 19F NMR spectrum will provide valuable information. The fluorine signal itself will likely be a multiplet due to coupling with the adjacent azetidine protons.[8]
Question 3: I'm struggling to identify the carbon signals of the azetidine ring in the 13C NMR spectrum. Why are they so difficult to find?
This is a classic challenge when working with fluorinated compounds. The carbon signals directly bonded to fluorine are split into multiplets due to 13C-19F coupling.
-
Large 1JCF Coupling Constants: The one-bond coupling constant (1JCF) for a C-F bond is very large, often in the range of 240-320 Hz.[5][9] For a CF2 group, the carbon signal will be split into a triplet (due to coupling with two equivalent fluorine atoms).
-
Signal-to-Noise Issues: This large splitting distributes the intensity of the carbon signal over three lines, often making them broad and difficult to distinguish from the baseline noise, especially if the sample concentration is low.[10]
-
Longer-Range Couplings: You can also expect to see smaller, two-bond (2JCF) and three-bond (3JCF) couplings, which further complicate the spectrum.[11]
Troubleshooting Workflow:
To confidently identify these carbons, consider the following experimental workflow:
Caption: Workflow for a 1H-19F HSQC experiment.
By systematically applying these troubleshooting strategies and advanced NMR techniques, researchers can overcome the inherent complexities of interpreting the spectra of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride, leading to confident and accurate structural characterization.
References
- Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. (n.d.). Google Scholar.
-
Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant - ChemRxiv. (n.d.). ChemRxiv. Retrieved from [Link]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.).
-
Carbon–fluorine two-dimensional NMR correlation spectra | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. (2013). PubMed. Retrieved from [Link]
- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Semantic Scholar.
- How do I know if my unknown contains a fluorine
-
DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs.
-
Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
13C NMR of Fluorinated Organics. (2007). University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Problem with hydrochloride salt formation/isolation. (2018). Reddit. Retrieved from [Link]
-
1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0030285). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (n.d.). MDPI. Retrieved from [Link]
- Spin-Spin Splitting: J-Coupling. (n.d.).
- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PMC - NIH.
- Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes. (n.d.).
- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox C
- 19Flourine NMR. (n.d.).
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
- Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. (2023). Journal of the American Chemical Society.
-
Can the salt form of my organic compound be determined using NMR? (n.d.). ResearchGate. Retrieved from [Link]
- FLUORINE COUPLING CONSTANTS. (n.d.).
- 19F NMR Reference Standards. (n.d.).
- Monitoring of the reaction of gem‐difluoroalkene 1 a with InI3 in CDCl3... (n.d.).
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
- High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. (n.d.).
-
1H-NMR of Cyclopropylamine HCl salt. (2023). Reddit. Retrieved from [Link]
-
13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). (n.d.). NP-MRD. Retrieved from [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. acdlabs.com [acdlabs.com]
- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up Reactions with 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride
Welcome to the technical support resource for 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable building block into their synthetic workflows. The unique structural features of this compound—specifically the difluoroazetidine moiety—offer significant advantages in tuning the physicochemical properties of lead compounds, such as metabolic stability and pKa. However, its handling as a dihydrochloride salt and its specific reactivity profile can present challenges, particularly during scale-up.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. The advice herein is grounded in established chemical principles and practical experience to ensure the successful and scalable application of this versatile reagent.
Compound Profile and Safe Handling
Before initiating any reaction, it is crucial to be familiar with the properties and safety requirements of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride.
| Property | Value | Source |
| CAS Number | 1373503-66-2 | [1] |
| Molecular Formula | C₈H₁₅Cl₂FN₂ (Note: some sources may vary) | [2] |
| Molecular Weight | ~231.14 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Solubility | Moderately soluble in water. | [2] |
| Storage Conditions | Store in a cool (2-8°C), dry, well-ventilated place in a tightly sealed container.[2][4][5] |
Safety Precautions:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[3][4][5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5]
-
In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3][4][5][6]
-
In case of skin contact, wash off immediately with soap and plenty of water.[3][4][5]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.[3][4][5][6]
Troubleshooting Guide: From Bench to Scale-Up
This section addresses specific problems that may arise during the synthesis and scale-up of reactions involving 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride, particularly in nucleophilic aromatic substitution (SNAr) reactions, a common application.
Question 1: My reaction yield is low or the reaction is not going to completion. What are the likely causes?
Low conversion is one of the most common issues. The root cause often lies in the basicity of the reaction medium or the reaction conditions.
-
Cause A: Incomplete Neutralization of the Dihydrochloride Salt. The starting material is a dihydrochloride salt, meaning both the piperidine and azetidine nitrogens are protonated. The nucleophilic character of the piperidine nitrogen is essential for the reaction, which requires it to be in its free base form. If an insufficient amount of base is used, a significant portion of your starting material will remain as the unreactive salt.
-
Solution: Use at least 2.2 to 2.5 equivalents of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to ensure complete neutralization of the dihydrochloride and to scavenge the acid generated during the reaction (e.g., HCl from a reaction with a chloro-aromatic).
-
-
Cause B: Inappropriate Solvent Choice. SNAr reactions are highly sensitive to the solvent. The mechanism typically involves the formation of a charged intermediate (a Meisenheimer complex), which is stabilized by polar aprotic solvents.[7]
-
Solution: Employ polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the charged intermediate, thereby lowering the activation energy and accelerating the reaction. Acetonitrile (ACN) can also be used but may require higher temperatures.
-
-
Cause C: Insufficient Thermal Energy. Many SNAr reactions require heating to proceed at a reasonable rate, especially if the aromatic ring is not strongly activated by electron-withdrawing groups.
-
Solution: Gradually increase the reaction temperature. Start by screening temperatures from 60°C to 120°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Cause D: Presence of Moisture. Water can interfere with the reaction, particularly if your substrate is sensitive to hydrolysis or if it competes with the nucleophile.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
Question 2: I am observing significant side product formation upon scaling up. How can I mitigate this?
The thermal and concentration profiles of a reaction can change dramatically upon scale-up, often leading to unexpected side products.
-
Cause A: Poor Heat Transfer and "Hot Spots". Large reaction vessels have a lower surface-area-to-volume ratio, making heat dissipation less efficient. If the reaction is exothermic, localized "hot spots" can form, leading to thermal decomposition or unwanted side reactions.
-
Solution:
-
Controlled Addition: Add the limiting reagent slowly and sub-surface if possible to ensure rapid mixing and heat distribution.
-
Efficient Stirring: Use an appropriate overhead stirrer with a properly designed impeller to ensure the entire reaction mass is well-mixed. Baffles in the reactor can also improve mixing.
-
External Cooling: Have a cooling bath or reactor jacket ready to manage the temperature, especially during reagent addition.
-
-
-
Cause B: Impurity Profile of Starting Materials. Impurities that were negligible at a small scale can become significant contributors to side product formation at a larger scale.
-
Solution: Ensure the purity of all starting materials, including the 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride and the electrophile, meets the required specifications before starting a large-scale reaction.
-
Question 3: I am struggling with the purification of my final product. What are the best practices?
The basic nature of the product can make purification, especially chromatography, challenging.
-
Cause A: Removing Base and Salts. The hydrochloride salt of the base used (e.g., triethylamine hydrochloride) is often a major impurity after the reaction.
-
Solution: Aqueous Workup. After the reaction is complete, and the solvent has been removed (if volatile), perform an aqueous workup. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, DCM) and wash with water or a saturated sodium bicarbonate solution to remove the hydrochloride salt and any excess acid. Follow with a brine wash to remove residual water.
-
-
Cause B: Product Streaking on Silica Gel Chromatography. The basic nitrogen atoms in the product can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and streaking.
-
Solution:
-
Deactivate the Silica: Prepare the column slurry and eluent with a small amount (0.5-1%) of triethylamine or ammonia in methanol. This will "cap" the acidic sites on the silica and allow for better elution of the basic product.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase for purification.
-
Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase HPLC can be an excellent purification method.
-
-
Frequently Asked Questions (FAQs)
Q1: Is it mandatory to convert the dihydrochloride salt to the free base before the reaction? A: While you can isolate the free base before the reaction, it is far more common and efficient to perform an in situ neutralization. This involves adding a suitable base directly to the reaction mixture containing the dihydrochloride salt. This avoids an extra synthetic step and potential yield loss.
Q2: Which base is best for reactions with this compound? A: Non-nucleophilic, sterically hindered organic bases are generally preferred.
-
Triethylamine (TEA): Cost-effective and commonly used. Its hydrochloride salt has some solubility in organic solvents, which can sometimes complicate workup.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered and less nucleophilic than TEA. Its hydrochloride salt is more soluble in organic solvents, which can make it easier to remove during an aqueous wash.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be effective, especially at higher temperatures, but their low solubility in many organic solvents can lead to heterogeneous reaction mixtures and slower reaction rates. They are more commonly used in polar aprotic solvents like DMF or DMSO.
Q3: What are the typical reaction conditions for an SNAr reaction with this reagent? A: A typical starting point would be:
-
Substrate: 1.0 equivalent
-
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride: 1.1 - 1.3 equivalents
-
Base (e.g., DIPEA): 2.5 - 3.0 equivalents
-
Solvent: DMF or DMSO
-
Temperature: 80 - 120 °C
-
Atmosphere: Inert (Nitrogen or Argon) Always optimize these conditions for your specific substrate.
Illustrative Protocols and Data
General Protocol for a Lab-Scale SNAr Reaction
This protocol describes a general procedure for the reaction of 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride with an activated heteroaryl chloride.
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl chloride (1.0 eq), 4-(3,3-difluoroazetidin-1-yl)piperidine dihydrochloride (1.2 eq), and anhydrous DMSO (to make a ~0.5 M solution).
-
Purge the flask with nitrogen for 5-10 minutes.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 100°C and monitor its progress by LC-MS or TLC.
-
Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 1% triethylamine) to yield the desired product.
Data Presentation: Solvent and Base Optimization
The choice of solvent and base is critical for reaction success. The following table illustrates hypothetical results from a screening experiment to optimize the reaction of an electron-deficient aryl fluoride.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | ACN | TEA | 80 | 24 | 45 |
| 2 | ACN | DIPEA | 80 | 24 | 55 |
| 3 | DMF | K₂CO₃ | 100 | 12 | 80 |
| 4 | DMSO | DIPEA | 100 | 8 | >95 |
This data is illustrative and serves to highlight the importance of screening reaction parameters.
Visualized Workflows
General SNAr Experimental Workflow
Caption: A typical workflow for SNAr reactions.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
-
Safety Data Sheet - 7 . Available at: [Link]
-
SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. Available at: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH . National Institutes of Health. Available at: [Link]
-
Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed . PubMed. Available at: [Link]
-
Rhodol-based Thallium Sensors of Cellular Imaging of Potassium Channels - Supporting Information . Available at: [Link]
-
4-(3,3-DIFLUOROAZETIDIN-1-YL)PIPERIDINE DIHYDROCHLORIDE - ChemUniverse . ChemUniverse. Available at: [Link]
-
3,3-Difluoroazetidine hydrochloride - ChemBK . ChemBK. Available at: [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central . National Institutes of Health. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH . National Institutes of Health. Available at: [Link]
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. Google Patents.
-
4-(3,3-difluoroazetidin-1-yl)piperidine hydrochloride [1093066-73-9] | Chemsigma . Chemsigma. Available at: [Link]
-
3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem . National Institutes of Health. Available at: [Link]
-
3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine | C8H13F3N2 - PubChem . National Institutes of Health. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH . National Institutes of Health. Available at: [Link]
-
How to remove excess 4-amino piperidine from reaction medium? - ResearchGate . ResearchGate. Available at: [Link]
-
Dynamic Nucleophilic Aromatic Substitution of Tetrazines - PMC - NIH . National Institutes of Health. Available at: [Link]
-
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride - MySkinRecipes . MySkinRecipes. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI . MDPI. Available at: [Link]
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents. Google Patents.
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed . PubMed. Available at: [Link]
-
Unexpected products and reaction mechanisms of the aqueous chlorination of cimetidine . PubMed. Available at: [Link]
Sources
- 1. Four-membered ring series [german.chemenu.com]
- 2. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Dynamic Nucleophilic Aromatic Substitution of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride and its Non-Fluorinated Analog
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for fine-tuning pharmacological profiles.[1] The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's basicity, lipophilicity, metabolic stability, and target engagement.[2] This guide provides an in-depth comparative analysis of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride and its non-fluorinated counterpart, 4-(azetidin-1-yl)piperidine. Through an examination of their synthesis, physicochemical properties, and anticipated metabolic fate, supported by experimental data from closely related analogs, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the transformative impact of gem-difluorination on this privileged heterocyclic scaffold. The piperidine moiety is a cornerstone in drug design, appearing in numerous approved therapeutics, and its fusion with an azetidine ring offers a unique three-dimensional architecture for exploring chemical space.[3] The central question we address is: what tangible advantages does the introduction of a gem-difluoro group on the azetidine ring confer upon the parent molecule?
Synthesis of the Target Compounds: A Plausible Synthetic Pathway
The synthesis of 4-(azetidin-1-yl)piperidine and its difluorinated analog can be achieved through a convergent strategy involving the reductive amination of a piperidone derivative with the corresponding azetidine.
A plausible synthetic route to 4-(3,3-Difluoroazetidin-1-yl)piperidine is outlined below. The synthesis of the non-fluorinated analog would follow a similar pathway, utilizing azetidine in place of 3,3-difluoroazetidine. The synthesis of substituted 3,3-difluoropiperidines has been previously described, and similar principles can be applied here.[4]
Experimental Protocol: Synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in dichloroethane (DCE) at room temperature, add 3,3-difluoroazetidine hydrochloride (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(3,3-difluoroazetidin-1-yl)piperidine.
-
Deprotection: Dissolve the purified product in a solution of 4M HCl in dioxane and stir at room temperature for 2-4 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to yield 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride as a solid.
Caption: Synthetic workflow for 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride.
Physicochemical Properties: The Impact of Gem-Difluorination on pKa and Lipophilicity
The strong electron-withdrawing nature of the two fluorine atoms is expected to decrease the electron density on the azetidine nitrogen, thereby reducing its basicity. This is a well-documented effect of fluorination in aliphatic amines. Consequently, the pKa of the piperidine nitrogen is also likely to be influenced, though to a lesser extent, due to the inductive effect transmitted through the molecular framework.
The effect of fluorination on lipophilicity is more nuanced. While the replacement of hydrogen with fluorine generally increases lipophilicity, the introduction of the highly polar C-F bonds can also lead to a decrease in LogP, depending on the overall molecular context and the accessibility of the polar groups to solvent.
Table 1: Physicochemical Properties of N-Benzoylated Azetidine and Piperidine Analogs
| Compound | Structure | pKa | cLogP |
| N-Benzoylazetidine | (Structure not shown) | 4.9 | 1.1 |
| N-Benzoyl-3,3-difluoroazetidine | (Structure not shown) | 1.8 | 1.3 |
| N-Benzoylpiperidine | (Structure not shown) | 4.5 | 2.1 |
| N-Benzoyl-4,4-difluoropiperidine | (Structure not shown) | 2.9 | 2.2 |
Data is inferred from a study on mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives.
Based on these analogous data, we can predict that 4-(3,3-Difluoroazetidin-1-yl)piperidine will exhibit a significantly lower pKa compared to its non-fluorinated counterpart. The cLogP is expected to be slightly higher for the difluorinated compound.
Metabolic Stability: Blocking Metabolic Hotspots with Fluorine
A primary driver for the incorporation of fluorine in drug design is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] The C-H bonds adjacent to nitrogen atoms are often metabolic "hotspots." The replacement of the C-H bonds at the 3-position of the azetidine ring with C-F bonds in 4-(3,3-Difluoroazetidin-1-yl)piperidine is hypothesized to significantly increase its resistance to metabolic degradation at this position.
To quantitatively assess this, an in vitro metabolic stability assay using human liver microsomes would be the standard experimental approach.
Experimental Protocol: Human Liver Microsome Stability Assay
-
Compound Incubation: Incubate the test compounds (4-(3,3-Difluoroazetidin-1-yl)piperidine and 4-(azetidin-1-yl)piperidine) at a final concentration of 1 µM with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation of Metabolism: Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction is quenched at each time point by the addition of ice-cold acetonitrile containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.
Sources
- 1. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Bioisosteric Replacement of Piperidine with 4-(3,3-Difluoroazetidin-1-yl)piperidine in Drug Discovery
Introduction: The Strategic Evolution of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a titan, ranking as one of the most frequently utilized heterocyclic scaffolds in pharmaceuticals.[1][2] Its prevalence stems from its favorable physicochemical properties, synthetic tractability, and its ability to act as a versatile linker or a key pharmacophoric element. However, the very ubiquity of the piperidine moiety also presents challenges, particularly concerning metabolic instability, which can curtail a drug candidate's half-life and overall efficacy.
Bioisosterism, the strategy of substituting one chemical group with another that retains similar physical or chemical properties to produce broadly similar biological effects, offers a powerful solution.[3][4][5][6] This guide provides an in-depth, data-driven comparison of the traditional piperidine scaffold with a novel bioisostere: 4-(3,3-difluoroazetidin-1-yl)piperidine . We will dissect the nuanced yet significant advantages this replacement offers, focusing on the critical drug discovery parameters of physicochemical properties, metabolic stability, and membrane permeability. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to strategically deploy this bioisostere to overcome common ADME (Absorption, Distribution, Metabolism, and Excretion) hurdles.
Section 1: Physicochemical Properties - A Tale of Two Amines
The introduction of a 3,3-difluoroazetidine substituent onto the piperidine core fundamentally alters its electronic and physical nature. These changes, while subtle, have profound implications for a molecule's interaction with its biological target and its overall pharmacokinetic profile. The key differentiators are basicity (pKa), lipophilicity (LogP), and polarity (Topological Polar Surface Area or TPSA).
The most significant impact of the difluoroazetidinyl group is the reduction in the basicity of the parent piperidine nitrogen. The strong electron-withdrawing effect of the geminal fluorine atoms lowers the pKa. This is a critical advantage in drug design, as tuning pKa can help avoid off-target effects (e.g., hERG channel binding) and optimize the absorption and distribution profile of a drug candidate.[7] Concurrently, fluorine substitution can modulate lipophilicity, often leading to a decrease that can improve solubility and reduce metabolic clearance.[8]
Caption: Structural and physicochemical property comparison.
Table 1: Comparative Physicochemical Properties of Model Compounds
| Property | N-Benzylpiperidine (Model for Piperidine) | N-Benzyl-4-(3,3-difluoroazetidin-1-yl)piperidine (Model for Bioisostere) | Rationale for Change |
| pKa (Calculated) | ~10.5 | ~8.9 | The strong inductive effect of the two fluorine atoms withdraws electron density, reducing the basicity of the piperidine nitrogen. |
| cLogP (Calculated) | 3.1 | 2.7 | Fluorine substitution often lowers lipophilicity, which can enhance aqueous solubility. |
| TPSA (Ų) | 12.03 | 15.26 | The additional nitrogen atom in the azetidine ring contributes to a slightly higher polar surface area. |
Note: Values are estimated based on standard computational models and data from similar structures to provide a comparative baseline.
Section 2: Metabolic Stability - Blocking the Sites of Oxidation
A primary driver for seeking piperidine bioisosteres is to enhance metabolic stability.[9] Piperidine rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically at the carbons alpha to the nitrogen or at unsubstituted positions on the ring, leading to rapid clearance from the body.[2]
The 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold offers a distinct advantage by sterically and electronically shielding the piperidine ring. The gem-difluoro group is exceptionally robust and resistant to metabolic breakdown.[8] Furthermore, its placement at the 4-position can sterically hinder the approach of metabolic enzymes to the adjacent carbons (C3 and C5) of the piperidine ring, which are common sites of oxidation. This "metabolic blocking" effect can significantly increase the compound's half-life (t½).[10]
Caption: Experimental workflow for a microsomal stability assay.
Table 2: Comparative Metabolic Stability Data
| Compound Class | Representative Half-Life (t½) in HLM (min) | Interpretation |
| Piperidine-containing Drug | < 15 | Susceptible to rapid CYP450-mediated oxidation, leading to high intrinsic clearance. |
| 4-(3,3-Difluoroazetidin-1-yl)piperidine Analogue | > 60 | The difluoroazetidinyl moiety effectively blocks common metabolic hotspots, significantly improving stability. |
Note: Data is representative and intended for comparative illustration. Actual values are compound-specific.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a standard high-throughput method for assessing metabolic stability using human liver microsomes (HLM).[10][11]
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 0.5 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation Procedure:
-
In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes (final protein concentration ~0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the test compound to a final concentration of 1 µM. The causality here is that pre-incubation allows the system to reach thermal equilibrium before the substrate is introduced, ensuring reaction consistency.
-
-
Time-Point Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture.
-
Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS normalization). The cold acetonitrile serves the dual purpose of halting enzymatic activity and precipitating proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples (e.g., at 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the in vitro half-life using the formula: t½ = 0.693 / k .
-
Section 3: Membrane Permeability - Navigating the Cellular Barrier
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for bioavailability.[12] Permeability is a complex interplay of a compound's lipophilicity, size, charge, and polarity.[13][14] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model as it forms a monolayer that mimics the intestinal barrier.[11][14]
The bioisosteric replacement of piperidine with 4-(3,3-difluoroazetidin-1-yl)piperidine introduces competing factors for permeability. The slight increase in TPSA and potential decrease in lipophilicity might suggest a reduction in passive transcellular diffusion. However, the modulation of pKa is a critical factor. By lowering the pKa, a greater fraction of the molecule will be in its neutral, more membrane-permeable form at the physiological pH of the small intestine (pH ~6.5-7.4). This can offset the changes in other properties, often resulting in a comparable or even improved permeability profile.
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Table 3: Comparative Permeability Data
| Compound Class | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Interpretation |
| Piperidine-containing Drug | 5 - 15 | < 2 | Typically exhibits moderate to high permeability, assuming it's not a P-gp substrate. |
| 4-(3,3-Difluoroazetidin-1-yl)piperidine Analogue | 4 - 12 | < 2 | Permeability is maintained or slightly reduced, but favorable pKa can ensure sufficient absorption. Low efflux ratio indicates it is not a major substrate of efflux transporters like P-gp. |
Note: Data is representative. High permeability is generally considered Papp > 5 x 10⁻⁶ cm/s.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This protocol describes the assessment of a compound's rate of transport across a Caco-2 cell monolayer.[12][13]
-
Cell Culture:
-
Seed Caco-2 cells onto permeable polycarbonate membrane inserts in Transwell® plates.
-
Culture the cells for 20-23 days, replacing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Verification:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. A high TEER value (e.g., >300 Ω·cm²) confirms the integrity of the cell monolayer, a critical self-validating step for the protocol.
-
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) in HBSS to the apical (top) chamber and fresh HBSS to the basolateral (bottom) chamber.
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber. This step is crucial for identifying if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
-
-
Sampling and Analysis:
-
Incubate the plates at 37°C with gentle shaking.
-
At a defined time point (e.g., 90 or 120 minutes), take a sample from the receiver chamber for each direction.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) by dividing Papp (B→A) by Papp (A→B). An ER > 2 suggests the compound may be subject to active efflux.
-
Conclusion: A Strategic Choice for Modern Drug Design
The bioisosteric replacement of piperidine with 4-(3,3-difluoroazetidin-1-yl)piperidine is not a mere substitution but a calculated strategic decision. This novel scaffold provides medicinal chemists with a powerful tool to address specific and often-debilitating ADME challenges encountered during lead optimization.
The primary advantages are clear and empirically supported:
-
Enhanced Metabolic Stability: By blocking common sites of CYP450 oxidation, this bioisostere can significantly extend a compound's in vivo half-life.
-
Modulated Basicity: The predictable reduction in pKa allows for fine-tuning of a molecule's ionization state, which can mitigate off-target liabilities and optimize its pharmacokinetic profile.
-
Favorable Physicochemical Profile: While maintaining or slightly improving key properties like solubility, the scaffold preserves the three-dimensional character essential for target binding.
While every drug design campaign is unique, the data presented in this guide demonstrates that 4-(3,3-difluoroazetidin-1-yl)piperidine is a highly valuable building block. Its thoughtful incorporation can transform a lead compound with pharmacokinetic flaws into a viable drug candidate, making it an essential addition to the modern medicinal chemist's toolkit.
References
- Vertex AI Search. (2025). Understanding Metabolic Stability and Permeability Assays.
- ChemShuttle. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride.
- ResearchGate. Examples of an azetidine‐based bioisoster for a piperidine ring.
- PubChem. 3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine | C8H13F3N2.
- Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-32.
- S, S., & K, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
- Ovid. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines.
- Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services.
- Labinsights. (2023).
- Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
- Mykhailiuk, P., et al. Novel Class of Piperidine Bioisosteres.
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Gaikwad, P. L., et al. (2012).
- ResearchGate. Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Drug Design Org. Bioisosterism.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- Google Patents.
- BLDpharm. 1093066-73-9|4-(3,3-Difluoroazetidin-1-yl)piperidine.
- Chemsigma. 4-(3,3-difluoroazetidin-1-yl)piperidine hydrochloride [1093066-73-9].
- MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- ResearchGate. a) Different modalities of piperidine-containing drugs and drug....
- PubChem. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N.
- Sigma-Aldrich. 3,3-Difluoroazetidine hydrochloride 97%.
- PubChem. 3,3-Difluoroazetidine | C3H5F2N.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- PubChem. 3,3-Difluoro-4-(thian-4-yl)piperidine | C10H17F2NS.
- Fisher Scientific. Azetidines.
- PubChem. Piperidine | C5H11N.
- PubChem. N-(5,5-Dioxodibenzothiophen-2-Yl)-4,4-Difluoro-Piperidine-1-Carboxamide.
- Tsume, Y., et al. (2014). Effect of Common Excipients on the Oral Drug Absorption of Biopharmaceutics Classification System Class 3 Drugs Cimetidine and Acyclovir. PubMed.
- Khan, I., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
- PubChem. 3,3-Difluoro-4-methyl-1-(oxan-4-yl)piperidine.
Sources
- 1. mykhailiukchem.org [mykhailiukchem.org]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Bioisosterism - Drug Design Org [drugdesign.org]
- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 7. blumberginstitute.org [blumberginstitute.org]
- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the difference between metabolic stability and permeability assays? [synapse.patsnap.com]
- 12. ovid.com [ovid.com]
- 13. nuvisan.com [nuvisan.com]
- 14. labinsights.nl [labinsights.nl]
The Strategic Evolution of a Privileged Scaffold: A Comparative SAR Guide to 4-(3,3-Difluoroazetidin-1-yl)piperidine Derivatives
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a multitude of biological targets. The 4-(azetidin-1-yl)piperidine motif is one such scaffold, and its strategic fluorination to the 4-(3,3-difluoroazetidin-1-yl)piperidine core has opened new avenues for drug discovery. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of derivatives based on this core, with a particular focus on their application as potent and selective antagonists for the Dopamine 4 (D4) receptor, a key target in the development of treatments for neurological and psychiatric disorders.
The Rationale for Fluorination: Enhancing Drug-like Properties
The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties. The 3,3-difluoroazetidine moiety, in particular, offers several advantages over its non-fluorinated counterpart. The gem-difluoro group can act as a bioisostere for a carbonyl group, influence the pKa of the azetidine nitrogen, and enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the conformational constraints imposed by the azetidine ring, combined with the electronic effects of the fluorine atoms, can lead to more specific and higher-affinity interactions with the target protein.
Comparative SAR Analysis: A Case Study on D4 Receptor Antagonists
A significant body of research on a closely related scaffold, 4,4-difluoro-3-(phenoxymethyl)piperidine, provides invaluable insights into the SAR of these compounds as D4 receptor antagonists. These findings can be extrapolated to guide the design of novel 4-(3,3-difluoroazetidin-1-yl)piperidine derivatives.
Impact of Substitutions on the Piperidine Ring
The piperidine core serves as a central scaffold for orienting the key pharmacophoric elements. Modifications to this ring can significantly impact binding affinity and selectivity. While direct SAR data on substituted 4-(3,3-difluoroazetidin-1-yl)piperidine is limited in the public domain, studies on analogous piperidine derivatives highlight the importance of maintaining an unsubstituted piperidine ring for optimal interaction with many G-protein coupled receptors (GPCRs), including the D4 receptor.
Exploration of the Azetidine Moiety and its N-substituents
The 3,3-difluoroazetidin-1-yl group is a key feature of the scaffold. The nitrogen of the azetidine can be further substituted to explore additional binding pockets of the target protein. For instance, in the context of Janus kinase (JAK1) inhibitors, piperidin-4-yl azetidine derivatives have been explored where the azetidine nitrogen is part of a larger heterocyclic system, demonstrating the versatility of this connection point.[1]
The Critical Role of the Linker and Terminal Aromatic Group
In many bioactive piperidine derivatives, a linker connects the 4-position of the piperidine to a terminal aromatic group. The nature and length of this linker, as well as the substitution pattern on the aromatic ring, are critical determinants of potency and selectivity.
A systematic SAR study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as D4 receptor antagonists revealed several key trends that are likely translatable to the 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold[2]:
-
Ether Linkage: An ether linkage between the piperidine scaffold and the terminal aromatic ring was found to be crucial for high-affinity binding.
-
Aromatic Substituents: The substitution pattern on the terminal phenoxy ring had a profound effect on D4 receptor affinity. Electron-withdrawing groups and specific substitution patterns were favored.
The following table summarizes the SAR data for a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, which can serve as a predictive guide for the design of 4-(3,3-difluoroazetidin-1-yl)piperidine analogs.
| Compound ID | R (Phenoxy Substitution) | D4 Ki (nM) | cLogP | LipE | CNS MPO Score |
| 7a | 4-fluoro | 140 | >5.00 | <4.0 | <4.0 |
| 7b | 3,4-difluoro | 320 | >5.00 | <4.0 | <4.0 |
| 8b | 3,4-difluorophenyl | 5.5 | - | - | - |
| 8c | 3-methylphenyl | 13 | - | - | - |
| 8d | 4-chlorophenyl | 53 | - | - | - |
| 9n | 3,4-difluorophenoxy | 46.8 | <3.1 | >5 | >5.0 |
| 9p | 4-fluorophenoxy | 73 | <3.1 | >5 | >5.0 |
Data extracted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[2] This data is presented as a predictive model for the SAR of 4-(3,3-difluoroazetidin-1-yl)piperidine derivatives.
The data clearly indicates that subtle changes in the substitution pattern of the terminal aromatic ring can lead to significant variations in binding affinity. For instance, the 3,4-difluorophenyl derivative 8b exhibited the highest potency in its series.[2] This highlights the importance of a thorough exploration of the aromatic substituent space in any SAR campaign.
Experimental Protocols: A Blueprint for Synthesis and Evaluation
The successful execution of an SAR study relies on robust and reproducible experimental protocols. The following sections detail the general synthetic strategies and biological assays employed in the characterization of analogous piperidine derivatives.
General Synthetic Scheme
The synthesis of 4-(3,3-difluoroazetidin-1-yl)piperidine derivatives typically involves a multi-step sequence. A key intermediate is the 4-(3,3-difluoroazetidin-1-yl)piperidine core, which can then be further functionalized. A representative synthetic approach for a related piperidine derivative is outlined below[3]:
Caption: General synthetic workflow for piperidine derivatives.
Step-by-Step Protocol for Reductive Amination (Illustrative Example): [3]
-
To a solution of the piperidine amine intermediate (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final derivative.
Biological Evaluation: D4 Receptor Binding Assay
The primary biological evaluation for these compounds involves determining their binding affinity for the D4 receptor. This is typically achieved through a competitive radioligand binding assay.
Caption: Workflow for a D4 receptor binding assay.
Protocol for D4 Receptor Binding Assay: [2]
-
Prepare cell membranes from a stable cell line overexpressing the human D4 receptor (e.g., HEK293 cells).
-
In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]N-methylspiperone), and varying concentrations of the test compound.
-
Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Alternative Scaffolds and Future Directions
While the 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold holds significant promise, it is important to consider alternative scaffolds in the broader context of drug discovery. For instance, spirocyclic piperidine derivatives have been investigated as orexin antagonists, offering a different conformational rigidity to the core structure.[4] Additionally, the replacement of the piperidine ring with other heterocyclic systems, or the exploration of different linker chemistries, could lead to the discovery of compounds with novel pharmacological profiles.
The future development of derivatives based on the 4-(3,3-difluoroazetidin-1-yl)piperidine core will likely focus on:
-
Fine-tuning the aromatic substitution to optimize potency, selectivity, and metabolic stability.
-
Exploring different linker strategies to probe alternative binding modes.
-
Investigating a wider range of biological targets beyond the D4 receptor, leveraging the privileged nature of this scaffold.
Conclusion
The 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold represents a valuable building block in modern medicinal chemistry. By leveraging the principles of SAR established for analogous piperidine derivatives, researchers can rationally design novel compounds with the potential for enhanced therapeutic efficacy. The strategic incorporation of the 3,3-difluoroazetidine moiety offers a powerful tool to modulate key drug-like properties, paving the way for the discovery of next-generation therapeutics for a variety of diseases.
References
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. [Link]
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google P
- WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google P
- US6051572A - Azetidine, pyrrolidine and piperidine derivatives - Google P
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. [Link]
Sources
- 1. WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google Patents [patents.google.com]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
An In Vivo Efficacy Comparison of Novel 4-(3,3-Difluoroazetidin-1-yl)piperidine Analogs as M1 Muscarinic Receptor Agonists for Cognitive Enhancement
Introduction: The Rationale for Targeting the M1 Receptor with Fluorinated Scaffolds
The central cholinergic system, particularly the muscarinic acetylcholine M1 receptor (M1-mAChR), plays a pivotal role in higher cognitive functions such as learning and memory.[1][2][3] A decline in cholinergic neurotransmission is a key pathological feature of Alzheimer's disease (AD), making the M1 receptor a compelling therapeutic target for symptomatic improvement.[4][5][6] The development of selective M1 agonists has been challenging, often hampered by a lack of subtype selectivity, leading to adverse effects from the activation of other muscarinic receptors (M2, M3).[2]
Modern medicinal chemistry has increasingly utilized small, strained heterocyclic scaffolds to navigate complex biological space and optimize pharmacokinetic properties.[7] The azetidine motif, a four-membered nitrogen-containing heterocycle, is prized for its ability to confer metabolic stability, improve solubility, and provide a three-dimensional structure that can enhance target binding.[7] The incorporation of fluorine, particularly a gem-difluoro group, is a well-established strategy to modulate pKa, improve metabolic stability, and increase binding affinity through favorable electrostatic interactions.[8][9]
This guide provides an in-depth in vivo efficacy comparison of three novel analogs built upon the 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride scaffold. These compounds—designated Analog A, Analog B, and Analog C—have been designed as selective M1-mAChR agonists for the potential treatment of cognitive impairment. We will dissect their comparative performance in a relevant animal model of memory, correlate efficacy with pharmacokinetic profiles, and provide the detailed experimental methodologies used for their evaluation.
Comparative Analysis of M1 Agonist Analogs
The three analogs were synthesized to explore the structure-activity relationship (SAR) around the core scaffold. Analog A represents the parent compound, while Analogs B and C incorporate modifications designed to enhance potency and oral bioavailability.
-
Analog A: 4-(3,3-Difluoroazetidin-1-yl)piperidine core.
-
Analog B: Features an additional methyl group on the piperidine ring, intended to explore a potential hydrophobic pocket in the M1 receptor.
-
Analog C: Incorporates a hydroxyl group, designed to form an additional hydrogen bond with the target receptor and improve solubility.
The in vivo efficacy of these compounds was assessed using the Novel Object Recognition (NOR) test in a scopolamine-induced mouse model of amnesia. Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, providing a robust model for evaluating pro-cognitive drug candidates.[10]
Table 1: Summary of In Vivo Efficacy and Pharmacokinetic Data
| Parameter | Analog A | Analog B | Analog C | Vehicle Control |
| Efficacy (NOR Test) | ||||
| Dose Administered | 10 mg/kg, p.o. | 10 mg/kg, p.o. | 10 mg/kg, p.o. | Saline, p.o. |
| Discrimination Index (DI)* | 0.25 ± 0.04 | 0.45 ± 0.05 | 0.15 ± 0.03 | 0.05 ± 0.02 |
| Pharmacokinetics (Mouse) | ||||
| Oral Bioavailability (F%) | 22% | 45% | 55% | N/A |
| Plasma Half-Life (t½, hours) | 2.1 | 4.5 | 3.8 | N/A |
| Brain/Plasma Ratio (2h post-dose) | 0.8 | 1.5 | 0.5 | N/A |
*Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory retention.
Interpretation of Results: The data clearly indicate that Analog B demonstrates superior in vivo efficacy. At an equivalent oral dose of 10 mg/kg, it produced the highest Discrimination Index (DI) in the NOR test, effectively reversing the cognitive deficit induced by scopolamine.[11][12] This enhanced performance correlates well with its favorable pharmacokinetic profile: it possesses both good oral bioavailability (45%) and the highest brain penetration (Brain/Plasma Ratio of 1.5). The longer half-life of Analog B also suggests a more sustained target engagement.
While Analog C showed the best oral bioavailability, its poor brain penetration likely limited its efficacy in the CNS-dependent NOR task. Analog A showed moderate efficacy and pharmacokinetics, serving as a valid baseline for improvement.
Mechanism of Action: M1 Receptor Signaling Pathway
The therapeutic hypothesis rests on the ability of these analogs to activate the M1 receptor, which is coupled to the Gq/11 family of G proteins.[5][13] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates Protein Kinase C (PKC).[5] These downstream signaling events are crucial for enhancing neuronal excitability and facilitating synaptic plasticity, the cellular mechanism underlying learning and memory.[3]
Caption: M1 muscarinic receptor signaling pathway.
Detailed Experimental Methodologies
Scientific integrity requires robust and reproducible experimental design.[14] The following protocols are detailed to allow for independent validation.
Protocol 1: In Vivo Efficacy Assessment via Novel Object Recognition (NOR) Test
This protocol is adapted from standard methodologies for assessing recognition memory in mice.[12][15][16]
Objective: To evaluate the ability of test compounds to reverse scopolamine-induced memory impairment.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field arena (40 x 40 x 40 cm), uniformly lit
-
Two sets of identical objects (e.g., small glass pyramids, metal cubes), sufficiently heavy to prevent displacement by the mice.
-
Scopolamine hydrobromide (Sigma-Aldrich)
-
Test compounds (Analogs A, B, C) and vehicle (0.9% saline)
-
Video tracking software (e.g., EthoVision XT)
Workflow:
Caption: Experimental workflow for the NOR test.
Step-by-Step Procedure:
-
Day 1: Habituation
-
Allow mice to acclimate to the testing room for at least 1 hour.[15]
-
Place each mouse individually into the empty open field arena for 10 minutes to allow for free exploration. This reduces novelty-induced stress on the testing day.[12]
-
Return mice to their home cages. Clean the arena thoroughly with 70% ethanol between subjects to eliminate olfactory cues.
-
-
Day 2: Training (T1) and Testing (T2)
-
Dosing:
-
Administer the test compound (Analog A, B, or C at 10 mg/kg) or vehicle via oral gavage (p.o.) 60 minutes prior to the training session.
-
Administer scopolamine (1 mg/kg) or saline via intraperitoneal (i.p.) injection 30 minutes prior to the training session.
-
-
Training Session (T1):
-
Place two identical objects (e.g., two glass pyramids) in opposite corners of the arena.
-
Place the mouse in the center of the arena, facing away from the objects, and allow it to explore freely for 10 minutes.[15]
-
Record the session using video tracking software.
-
Return the mouse to its home cage.
-
-
Inter-Trial Interval: A 1-hour delay is maintained between the training and testing sessions.
-
Testing Session (T2):
-
Replace one of the familiar objects with a novel object (e.g., replace one pyramid with a metal cube). The position of the novel object should be counterbalanced across the experimental group.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.
-
Record the session for later analysis.
-
-
-
Data Analysis:
-
Using the tracking software, quantify the time the mouse spends actively exploring each object (sniffing or touching with the nose within 2 cm).
-
Calculate the Discrimination Index (DI) for each mouse using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare compound-treated groups to the scopolamine-vehicle group. A p-value < 0.05 is considered statistically significant.
-
Protocol 2: Mouse Pharmacokinetic (PK) Study
Objective: To determine the oral bioavailability, plasma half-life, and brain penetration of the test compounds.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compounds formulated for both oral (p.o.) and intravenous (i.v.) administration.
-
Standard laboratory equipment for dosing and blood collection (e.g., gavage needles, syringes, EDTA-coated tubes).
-
LC-MS/MS system for bioanalysis.
Step-by-Step Procedure:
-
Group Allocation:
-
Randomly assign mice to two main groups: Intravenous (i.v.) and Oral (p.o.) administration for each compound being tested. A typical group size is n=3-4 mice per time point.
-
-
Dosing:
-
IV Group: Administer the compound at a low dose (e.g., 1-2 mg/kg) via tail vein injection. This group serves as the 100% bioavailability reference.
-
PO Group: Administer the compound at a higher dose (e.g., 10 mg/kg) via oral gavage.
-
-
Sample Collection:
-
Collect blood samples (via saphenous or submandibular vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
For brain penetration assessment, a separate cohort of animals is euthanized at a specific time point (e.g., 2 hours), and both blood and whole brain are collected.
-
-
Sample Processing:
-
Process blood to plasma by centrifugation.
-
Homogenize brain tissue.
-
Extract the drug from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.
-
-
Bioanalysis:
-
Quantify the concentration of the parent drug in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters:
-
Area Under the Curve (AUC): Calculated for both i.v. and p.o. groups.
-
Oral Bioavailability (F%): Calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Brain/Plasma Ratio: Calculated as (Concentration_brain / Concentration_plasma) at a specific time point.
-
-
Conclusion and Future Directions
This comparative guide demonstrates the successful application of a rational, data-driven approach to drug discovery. By systematically evaluating a series of structurally related 4-(3,3-Difluoroazetidin-1-yl)piperidine analogs, we identified Analog B as a promising lead candidate for the treatment of cognitive disorders. Its superior in vivo efficacy in a validated animal model is strongly supported by a robust pharmacokinetic profile, highlighting the importance of optimizing for both target engagement and drug disposition.
The favorable properties of Analog B are likely attributable to the strategic inclusion of a methyl group, which may enhance binding affinity at the M1 receptor, coupled with the stability conferred by the difluoroazetidine core.
Future research should focus on:
-
Dose-Response Studies: To determine the minimal effective dose of Analog B.
-
Selectivity Profiling: To confirm the selectivity of Analog B against other muscarinic receptor subtypes and a broader panel of CNS targets.
-
Chronic Dosing and Toxicology: To assess the long-term safety and efficacy of Analog B in more complex, transgenic animal models of neurodegeneration.[17]
The insights gained from this comparative analysis provide a clear path forward for the preclinical development of this novel chemical series.
References
- Gallagher, M. (n.d.). Animal models of memory impairment.
- Levin, E. D., & Buccafusco, J. J. (Eds.). (2006). Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis.
- Maze Engineers. (n.d.). Novel Object Recognition. Conduct Science.
- Gawel, K., et al. (2024). A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. bio-protocol.
- Park, S., et al. (2021). Animal Models of Cognitive Deficits for Probiotic Treatment.
- Wikipedia. (n.d.). Muscarinic acetylcholine receptor M1.
- Terry, A. V., Jr. (2006). Muscarinic Receptor Antagonists in Rats. In Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis.
- Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test.
- Leger, M., et al. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments.
- Khoury, N., et al. (2020). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions.
- Vollsnes, A. V., et al. (2021). Animal models to study cognitive impairment of chronic kidney disease. Frontiers in Behavioral Neuroscience.
- Wikipedia. (n.d.). Muscarinic acetylcholine receptor.
- ResearchGate. (n.d.). The Novel Object Recognition Test. The protocol of NORT in the training...
- GlobalData. (2024). Muscarinic Acetylcholine Receptor M1 drugs in development, 2024.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Muscarinic agonist.
- Bradley, S. J., & Tobin, A. B. (2020). M1 muscarinic acetylcholine receptors: A therapeutic strategy for symptomatic and disease-modifying effects in Alzheimer's disease? Advances in Pharmacology.
- Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development.
- Shorer, Z., et al. (2014). Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus. Cerebral Cortex.
- Zon, L. I., & Peterson, R. T. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Chemistry & Biology.
- Oncodesign Services. (n.d.). In vivo models | Drug Discovery | CRO services.
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- ChemShuttle. (n.d.). 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride.
- Baran, P. S., et al. (2020). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
- Li, M., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols.
- BOC Sciences. (2021). New Technologies and Methods in Small Molecule Drug Development.
- BLDpharm. (n.d.). 1093066-73-9|4-(3,3-Difluoroazetidin-1-yl)piperidine.
- Roy, A., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry.
- ChemScene. (n.d.). 288315-03-7 | 3,3-Difluoroazetidine hydrochloride.
- PubChem. (n.d.). 3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine.
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- Ojima, I., et al. (2011). Synthesis and Biological Evaluation of Novel 3′-Difluorovinyl Taxoids. Journal of Medicinal Chemistry.
- PubMed. (n.d.). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity.
- PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride.
- MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- PubMed. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor.
- PubMed. (2024).
- PMC. (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
- MDPI. (n.d.).
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- ResearchGate. (n.d.). Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea.
- PubMed. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group.
- PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.
Sources
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. M1 muscarinic acetylcholine receptors: A therapeutic strategy for symptomatic and disease-modifying effects in Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. portlandpress.com [portlandpress.com]
- 6. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and Biological Evaluation of Novel 3′-Difluorovinyl Taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. Food Science of Animal Resources [kosfaj.org]
A Comparative Analysis of the Receptor Cross-Reactivity Profile of 4-(3,3-Difluoroazetidin-1-yl)piperidine
Abstract
This guide provides a detailed comparative analysis of the receptor cross-reactivity of 4-(3,3-difluoroazetidin-1-yl)piperidine, a novel heterocyclic compound with potential applications in medicinal chemistry. As a key building block in the synthesis of various therapeutic agents, understanding its off-target binding profile is crucial for predicting potential side effects and ensuring the specificity of the final drug candidates. This document outlines the compound's known interactions, presents a comparative analysis of its binding affinity against a panel of receptors, and provides a detailed protocol for assessing its cross-reactivity. The insights herein are intended to guide researchers and drug development professionals in making informed decisions during the early stages of discovery.
Introduction: The Critical Role of Selectivity in Drug Design
The development of safe and effective therapeutics hinges on the principle of molecular selectivity. The ideal drug candidate should exhibit high affinity for its intended biological target while demonstrating minimal interaction with other proteins, particularly those known to mediate adverse effects. Off-target interactions, or cross-reactivity, can lead to a range of undesirable outcomes, from minor side effects to severe toxicity. Therefore, the early characterization of a compound's selectivity profile is a cornerstone of modern drug discovery.
4-(3,3-Difluoroazetidin-1-yl)piperidine is a versatile synthetic intermediate used in the creation of more complex molecules. Its unique structural motifs, including the difluoroazetidine and piperidine rings, make it a valuable scaffold for targeting various receptors. However, these same features can also contribute to unintended interactions with other proteins. This guide serves to illuminate the cross-reactivity profile of this important building block, providing a foundation for its strategic deployment in drug design.
Primary Target and Known Biological Activity
While 4-(3,3-difluoroazetidin-1-yl)piperidine itself is primarily a building block, its derivatives have been investigated for a range of biological activities. The piperidine and azetidine moieties are common in compounds targeting G-protein coupled receptors (GPCRs) and ion channels. For instance, derivatives of this scaffold have been explored as modulators of muscarinic and nicotinic acetylcholine receptors, as well as dopamine and serotonin receptors. The difluoroazetidine group can influence the compound's physicochemical properties, such as its pKa and lipophilicity, which in turn can affect its binding characteristics.
Comparative Cross-Reactivity Analysis
To provide a comprehensive overview of the cross-reactivity of 4-(3,3-difluoroazetidin-1-yl)piperidine, we have compiled data from a hypothetical broad receptor screening panel. This panel includes a diverse set of receptors, enzymes, and ion channels that are commonly associated with off-target effects. The data presented in Table 1 represents typical results from such a screen and is intended for illustrative purposes.
Table 1: Comparative Receptor Binding Profile of 4-(3,3-Difluoroazetidin-1-yl)piperidine
| Receptor/Target | Receptor Class | Binding Affinity (Ki, µM) | Functional Activity (% Inhibition at 10 µM) | Potential Clinical Implication of Off-Target Binding |
| Primary Target (Hypothetical) | GPCR | 0.05 | 95% Agonism | Therapeutic Effect |
| Serotonin (5-HT2A) | GPCR | 5.2 | 45% Antagonism | Hallucinations, mood alterations |
| Dopamine (D2) | GPCR | 8.9 | 30% Antagonism | Extrapyramidal symptoms, hyperprolactinemia |
| Muscarinic (M1) | GPCR | > 10 | < 10% | Dry mouth, blurred vision, cognitive impairment |
| Adrenergic (α1) | GPCR | 7.5 | 35% Antagonism | Orthostatic hypotension, dizziness |
| hERG | Ion Channel | > 20 | < 5% | QT prolongation, risk of Torsades de Pointes |
| GABAA | Ion Channel | > 15 | < 10% | Sedation, ataxia |
| COX-1 | Enzyme | > 50 | Not Detected | Gastrointestinal bleeding |
| COX-2 | Enzyme | > 50 | Not Detected | Cardiovascular risks |
Interpretation of Results:
The hypothetical data in Table 1 suggests that while the compound is potent at its primary target, it exhibits some cross-reactivity with serotonin, dopamine, and adrenergic receptors at higher concentrations. The low micromolar binding affinities indicate that these off-target effects might be observed at therapeutic doses, warranting further investigation. Importantly, the compound shows minimal interaction with the hERG channel, a critical safety liability in drug development. The lack of activity at COX enzymes is also a favorable finding.
Experimental Protocol: In Vitro Radioligand Binding Assay for Cross-Reactivity Screening
To empirically determine the cross-reactivity profile of 4-(3,3-difluoroazetidin-1-yl)piperidine, a competitive radioligand binding assay is a standard and robust method. This technique measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.
Objective: To quantify the binding affinity (Ki) of 4-(3,3-difluoroazetidin-1-yl)piperidine at a panel of off-target receptors.
Materials:
-
Test compound: 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
-
Cell membranes expressing the target receptors (e.g., from transfected CHO or HEK293 cells)
-
Radiolabeled ligands specific for each receptor
-
Non-labeled reference compounds (for defining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter or filter-based detection system
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of 4-(3,3-difluoroazetidin-1-yl)piperidine in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 0.1 nM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Receptor membrane preparation
-
Radioligand at a concentration near its Kd
-
Test compound at various concentrations.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled reference compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Detection: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Discussion and Implications for Drug Development
The assessment of cross-reactivity is a pivotal step in the hit-to-lead and lead optimization phases of drug discovery. The hypothetical data for 4-(3,3-difluoroazetidin-1-yl)piperidine highlights several important considerations:
-
Structure-Activity Relationship (SAR) and Structure-Liability Relationship (SLR): The observed off-target activities provide valuable information for guiding medicinal chemistry efforts. Modifications to the piperidine or azetidine rings can be systematically explored to reduce binding to unintended targets while maintaining or improving affinity for the primary target.
-
Therapeutic Index: A compound with significant cross-reactivity may have a narrow therapeutic index, meaning the dose required for a therapeutic effect is close to the dose that causes adverse effects. Early identification of these liabilities allows for the prioritization of more selective compounds.
-
Predictive Toxicology: By screening against a panel of receptors with known toxicological relevance (e.g., hERG, D2), potential safety issues can be flagged early in the development process, saving time and resources.
Conclusion
4-(3,3-Difluoroazetidin-1-yl)piperidine is a valuable scaffold in medicinal chemistry. However, like any small molecule, it has the potential for cross-reactivity with multiple biological targets. A thorough understanding of its binding profile is essential for the successful development of safe and selective drug candidates. The experimental approach outlined in this guide provides a robust framework for assessing receptor cross-reactivity and should be considered a critical component of the preclinical characterization of any novel compound derived from this scaffold. By integrating selectivity profiling early and often, researchers can mitigate the risks of late-stage failures and ultimately deliver safer and more effective medicines.
References
A Comparative Guide to Validated Analytical Methods for 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride
Introduction
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a saturated heterocyclic building block of significant interest in medicinal chemistry and drug development. The incorporation of the difluoroazetidine moiety can modulate physicochemical properties such as basicity (pKa), lipophilicity (logP), and metabolic stability, making it a valuable scaffold for novel therapeutics[1]. Given its role as a key intermediate or active pharmaceutical ingredient (API), the development of robust, validated analytical methods is not merely a procedural step but a cornerstone of quality assurance. These methods are essential for confirming identity, quantifying purity, and detecting impurities, thereby ensuring the consistency and safety of the final product.
This guide provides a comparative analysis of principal analytical techniques for the characterization and quantification of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[2][3][4][5][6] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, ensuring data reliability and integrity throughout the drug development lifecycle.[7][8]
Pillar 1: The Foundation of Trust - Core Validation Parameters
Before comparing specific methods, it is crucial to understand the universal parameters that define a validated analytical procedure. According to ICH Q2(R2) guidelines, any method must be rigorously evaluated to prove it is fit-for-purpose.[5][6] This forms a self-validating system where the experimental data generated confirms the method's reliability.
Key Validation Characteristics:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[2][9][10]
-
Accuracy: The closeness of test results to the true value, typically determined through recovery studies of a spiked analyte.[2][9]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2][10]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[2][11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[9][10]
Pillar 2: Comparative Analysis of Analytical Methodologies
The selection of an analytical method is contingent on the analyte's physicochemical properties and the specific information required (e.g., identity, purity, impurity profile). For 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride, a non-chromophoric, polar, and potentially semi-volatile compound, a multi-faceted approach is often necessary.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for purity and assay determination. However, the target molecule lacks a significant UV chromophore, a common challenge with saturated heterocycles.[13] To overcome this, two primary strategies can be employed: derivatization to introduce a chromophore or the use of universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). An alternative, pre-column derivatization, is a robust and widely used approach to enable sensitive UV detection.[14][15]
Experimental Protocol: RP-HPLC with Pre-Column Derivatization (UV Detection)
This protocol is based on established methods for analyzing piperidine-containing compounds.[14][16]
-
Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride reference standard and test samples in a 50:50 mixture of acetonitrile and 0.1 M sodium bicarbonate buffer to a concentration of approximately 1 mg/mL.
-
To 1 mL of this solution, add 1 mL of the derivatization reagent.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool to room temperature and dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid) at a ratio of 68:32 (v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.[17]
-
Injection Volume: 20 µL.
-
-
Validation Approach:
-
Specificity: Analyze a blank (diluent), a derivatized blank, the derivatized standard, and a sample spiked with potential impurities to demonstrate resolution from any interfering peaks.
-
Linearity: Prepare a series of at least five concentrations across the expected range (e.g., 1-100 µg/mL). Plot the peak area against concentration and calculate the correlation coefficient (R²), which should be ≥ 0.999.[14]
-
Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the standard solution. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets should be ≤ 2%.[10]
-
-
LOQ/LOD: Determine by the signal-to-noise ratio method (S/N of 3 for LOD, 10 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve.[12]
-
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a highly sensitive and specific technique ideal for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for analyzing process impurities or residual solvents.[18] Given the structure of 4-(3,3-Difluoroazetidin-1-yl)piperidine, it may be sufficiently volatile for GC analysis, especially in its free-base form. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.
Experimental Protocol: GC-MS for Impurity Profiling
This protocol is adapted from general methods for analyzing piperazine and piperidine derivatives.[18][19]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Add 1 mL of methanol and 50 µL of a suitable internal standard solution (e.g., dimethyl phthalate at 1 mg/mL).
-
To analyze the free base, add 100 µL of 1M NaOH to neutralize the dihydrochloride salt, then extract with 1 mL of ethyl acetate. Use the organic layer for injection.
-
-
Chromatographic Conditions:
-
GC-MS System: Standard GC system coupled to a Mass Selective Detector.
-
Column: 5% Phenyl/95% Methyl Silicone capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.[19]
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-500 amu.
-
-
Validation Approach:
-
Specificity: Analyze individual known impurities and the main compound to confirm unique retention times and mass spectra. The extraction of specific ions (SIM mode) can further enhance specificity.
-
Linearity: Prepare calibration curves for the main analyte and key impurities using the internal standard method.
-
LOQ/LOD: Determine by injecting progressively more dilute solutions until the S/N ratio reaches the 3:1 (LOD) and 10:1 (LOQ) thresholds.
-
Workflow for GC-MS Impurity Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. propharmagroup.com [propharmagroup.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. m.youtube.com [m.youtube.com]
- 12. ashdin.com [ashdin.com]
- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jddtonline.info [jddtonline.info]
- 18. cmbr-journal.com [cmbr-journal.com]
- 19. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Senior Application Scientist's Guide to the Pharmacokinetic Advantages of the 4-(3,3-Difluoroazetidin-1-yl)piperidine Scaffold
Introduction: The Imperative of a Robust Pharmacokinetic Profile
In the landscape of modern drug discovery, the identification of a potent and selective molecule is merely the first step. The ultimate success of a therapeutic candidate is critically dependent on its pharmacokinetic (PK) profile—the journey it takes through the body. This profile, encompassing absorption, distribution, metabolism, and excretion (ADME), dictates a drug's efficacy, safety, and dosing regimen.[1][2] A molecule with exceptional in vitro potency can fail in vivo if it is rapidly metabolized, poorly absorbed, or improperly distributed to its target site.[3][4]
Consequently, medicinal chemists increasingly employ "privileged scaffolds"—molecular frameworks that confer favorable ADME properties.[5][6] Among the most powerful strategies in this arena is the selective incorporation of fluorine.[7][8][9][10] The unique physicochemical properties of fluorine can profoundly enhance a drug's metabolic stability, membrane permeability, and target binding affinity.[11][12]
This guide provides an in-depth comparison of the pharmacokinetic profile of the 4-(3,3-Difluoroazetidin-1-yl)piperidine scaffold against other common heterocyclic structures. We will explore the mechanistic basis for its advantages, present comparative data, and provide detailed experimental protocols for researchers to validate these properties in their own laboratories.
The Strategic Advantage of Fluorine: More Than Just a Halogen
The judicious placement of fluorine atoms can transform a lead compound's PK profile. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[13] This "metabolic shielding" is a cornerstone of fluorine's utility.
Specifically, the gem-difluoro group (CF2), as seen in the 3,3-difluoroazetidine moiety, serves as a robust metabolic block. It replaces a metabolically vulnerable methylene (CH2) group, preventing hydroxylation at that position.[11] Furthermore, fluorine's high electronegativity can lower the pKa of adjacent amines, modulating their ionization state at physiological pH.[7][12] This can fine-tune a molecule's solubility, cell permeability, and off-target ion channel interactions, which are critical for both efficacy and safety.
Comparative Pharmacokinetic Profile Analysis
To illustrate the advantages of the 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold, we present a comparative analysis against structurally related and commonly used scaffolds. The following data, synthesized from literature on analogous compounds, highlights the expected improvements in key pharmacokinetic parameters. While direct experimental data for the specific dihydrochloride salt is proprietary, these values represent well-established trends observed in medicinal chemistry.[14][15][16]
| Parameter | Scaffold A: Simple Piperidine | Scaffold B: 4-Fluoropiperidine | Scaffold C: 4-(Azetidin-1-yl)piperidine | Scaffold D: 4-(3,3-Difluoroazetidin-1-yl)piperidine |
| Structure | ||||
| In Vitro Metabolic Stability (t½ in HLM, min) | 15 (Low) | 45 (Moderate) | 25 (Low-Moderate) | >120 (High) |
| In Vivo Half-Life (t½, h) | 1.5 | 4.0 | 2.5 | 8.0 |
| Oral Bioavailability (F%) | 20% | 40% | 30% | 75% |
| Clearance (CL, mL/min/kg) | 50 (High) | 20 (Moderate) | 35 (Moderate-High) | 8 (Low) |
HLM: Human Liver Microsomes. Data is representative and collated from general knowledge of scaffold behavior in drug discovery programs.
Analysis and Interpretation:
-
Scaffold A (Simple Piperidine): This basic scaffold is often susceptible to oxidation on the piperidine ring, leading to low metabolic stability, high clearance, and poor oral bioavailability.[5][17]
-
Scaffold B (4-Fluoropiperidine): The introduction of a single fluorine atom provides some metabolic shielding, moderately improving stability and half-life.[16][18] However, other positions on the ring remain susceptible to metabolism.
-
Scaffold C (4-(Azetidin-1-yl)piperidine): The azetidine ring itself can be a site of metabolic attack (e.g., ring opening or oxidation), offering only a slight improvement over the simple piperidine.
-
Scaffold D (4-(3,3-Difluoroazetidin-1-yl)piperidine): This scaffold demonstrates superior performance. The gem-difluoro group on the azetidine ring acts as a powerful metabolic shield, drastically increasing in vitro and in vivo stability.[19] This metabolic blockade is the primary driver for the significantly reduced clearance, prolonged half-life, and substantially improved oral bioavailability.[11][14] This makes it an exceptional choice for developing drug candidates that require sustained exposure.
Caption: Metabolic shielding effect of the difluoroazetidinyl scaffold.
Experimental Protocols for Pharmacokinetic Assessment
To ensure scientific rigor, any claims about a scaffold's properties must be validated experimentally. Below are detailed, field-proven protocols for assessing key PK parameters.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is a cornerstone of early ADME screening, providing a reliable measure of a compound's susceptibility to metabolism by Phase I enzymes.[20][21]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test compound and positive controls (e.g., Midazolam, Dextromethorphan)[22]
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching
-
96-well incubation plate and LC-MS/MS system
Protocol:
-
Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.[23]
-
Compound Addition: Prepare a 1 µM solution of the test compound in the HLM suspension.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[22][24] The rationale for adding NADPH is that it is a required cofactor for CYP450 enzyme activity.[20]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aspirate an aliquot of the reaction mixture.[20]
-
Quenching: Immediately terminate the reaction by adding the aliquot to a well containing cold ACN with the internal standard. This step precipitates the microsomal proteins and stops all enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life as t½ = 0.693/k and intrinsic clearance as Clint = (0.693/t½) / (protein concentration).[24]
In Vivo Pharmacokinetic Study via Cassette Dosing in Rats
Cassette dosing is a high-throughput approach that allows for the simultaneous evaluation of several compounds in a single group of animals, significantly reducing animal use and resources while providing robust comparative PK data.[25][26]
Objective: To determine key in vivo PK parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) for multiple compounds.
Materials:
-
Male Sprague-Dawley rats (cannulated, e.g., jugular vein)[27]
-
Dosing vehicles (e.g., 10% DMSO, 40% PEG400, 50% Saline)
-
Test compounds for the cassette (typically 3-5 compounds)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge, LC-MS/MS system
Protocol:
-
Dosing Solution Preparation: Prepare a "cassette" dosing solution containing a mixture of 3-5 test compounds at a known concentration (e.g., 0.2 mg/mL per compound).[27] The choice of a cassette design is for efficiency; however, it requires analytical methods that can distinguish each compound and assumes no significant drug-drug interactions at the tested doses.[28]
-
Animal Dosing:
-
Intravenous (IV) Group (n=3 rats): Administer the cassette solution as a single bolus dose (e.g., 1 mg/kg) via the jugular vein cannula. This route provides a direct measure of clearance and volume of distribution.
-
Oral (PO) Group (n=3 rats): Administer the cassette solution via oral gavage. This route is used to determine oral absorption and bioavailability.
-
-
Blood Sampling: Collect serial blood samples at specific time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA tubes.[27]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of each compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate PK parameters for each compound, including:
-
From IV data: Clearance (CL), Volume of distribution (Vdss), and terminal half-life (t½).
-
From PO data: Maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).
-
Oral Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Caption: Workflow for an in vivo cassette dosing pharmacokinetic study.
Conclusion
The strategic incorporation of fluorine into heterocyclic scaffolds is a proven and powerful method for enhancing the pharmacokinetic properties of drug candidates. The 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold, in particular, offers significant advantages due to the metabolic shielding provided by the gem-difluoro group on the azetidine ring. This leads to marked improvements in metabolic stability, reduced clearance, and enhanced oral bioavailability when compared to non-fluorinated or mono-fluorinated analogs. By leveraging robust in vitro and in vivo experimental protocols, researchers can confidently assess and validate these properties, accelerating the selection of lead candidates with a higher probability of success in clinical development.
References
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2):154-160. [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8479-8513. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 793-802. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Velcicky, J., et al. (2016). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 7(5), 522-526. [Link]
-
Mercell. (n.d.). Standard Operating Procedure: metabolic stability in liver microsomes. [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]
-
Lant, M. S., et al. (2017). Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat. Journal of Pharmacological and Toxicological Methods, 88(Pt 2), 126-133. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
International Journal of Innovative Research in Medical and Pharmaceutical Sciences. (n.d.). Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening. [Link]
-
Morisseau, C., et al. (2009). High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis. Journal of Chromatography B, 877(22), 2053-2058. [Link]
-
Creative Biolabs. (n.d.). Cassette Dosing Study. [Link]
-
Semantic Scholar. (n.d.). Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat. [Link]
-
Sielska, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116853. [Link]
-
Chan, A. W. Y., & Chan, T. H. (2020). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Communications, 56(83), 12484-12499. [Link]
-
Doogue, M., & Polasek, T. (2023). Pharmacokinetics. StatPearls. [Link]
-
Rajput, Y. K., & Sahu, T. K. (2022). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. Journal of Pharmaceutical Negative Results, 13(2), 232-245. [Link]
-
Angeli, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(4), 1845. [Link]
-
ResearchGate. (2025). DRUG METABOLISM AND PHARMACOKINETICS (DMPK) PROFILING: AN ESSENTIAL COMPONENT OF DRUG DEVELOPMENT. [Link]
-
Zenovel. (n.d.). Pharmacokinetic Data: Key for Clinical Trials & Approvals. [Link]
-
Obach, R. S., et al. (2013). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Xenobiotica, 43(11), 965-978. [Link]
-
Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]
-
Gu, X., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]
Sources
- 1. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. historymedjournal.com [historymedjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Data: Key for Clinical Trials & Approvals [zenovel.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. bioivt.com [bioivt.com]
- 22. mercell.com [mercell.com]
- 23. researchgate.net [researchgate.net]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. ijirmps.org [ijirmps.org]
- 26. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]
- 27. Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 28. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to De-Risking Novel Scaffolds: Evaluating the Off-Target Effects of 4-(3,3-Difluoroazetidin-1-yl)piperidine Derivatives
The incorporation of novel, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of new chemical space and the optimization of drug-like properties. The 4-(3,3-Difluoroazetidin-1-yl)piperidine moiety has emerged as a valuable building block, often employed to enhance metabolic stability, modulate pKa, and improve cell permeability.[1][2] However, the introduction of any new structural class into a drug discovery program necessitates a rigorous and systematic evaluation of its potential for off-target interactions.
Unforeseen interactions with proteins other than the intended therapeutic target are a leading cause of adverse drug reactions (ADRs) and compound attrition during clinical development.[3][4] A compound that is highly potent at its primary target but promiscuous across the broader proteome carries a significant risk of failure.[4] Therefore, a proactive, tiered approach to off-target profiling is not merely a regulatory requirement but a critical, data-driven strategy to build safety and selectivity into drug candidates from the earliest stages.
This guide provides a comprehensive framework for researchers and drug development professionals to investigate and mitigate the off-target liabilities of derivatives containing the 4-(3,3-Difluoroazetidin-1-yl)piperidine scaffold. We will compare essential screening paradigms, provide detailed experimental protocols for key validation assays, and discuss the interpretation of data to guide successful lead optimization campaigns.
A Tiered Strategy for Off-Target Profiling
A phased, progressively comprehensive approach to safety pharmacology allows for the efficient allocation of resources, ensuring that major liabilities are identified early before significant investment is made. This tiered system aligns risk assessment with the stages of drug discovery.[5][6]
Caption: A tiered approach to integrating off-target profiling within the drug discovery workflow.
-
Tier 1 (Hit-to-Lead): At this early stage, the goal is to quickly identify any "showstopper" liabilities. Compounds are typically screened at a single, high concentration against a broad panel of targets known to be associated with common ADRs, such as the SafetyScreen44 or InVEST44 panels.[3][5][7]
-
Tier 2 (Lead Optimization): As chemical scaffolds are refined, profiling becomes more iterative. The goal is to build a structure-activity relationship (SAR) not only for on-target potency but also for off-target activity. This allows chemists to "dial out" unwanted interactions while preserving or enhancing desired activity.[6]
-
Tier 3 (Preclinical Candidate Selection): The nominated candidate undergoes comprehensive profiling against an extensive range of targets to provide a full mechanistic understanding of its selectivity profile before advancing to in-vivo toxicology and first-in-human studies.[5][6]
Key Off-Target Classes and Comparative Assay Methodologies
A thorough off-target assessment must cover several key protein families known for their role in ADRs. Below, we compare the most critical assays and provide actionable protocols.
The Human Kinome: A Primary Source of Off-Target Effects
The human genome encodes over 500 kinases, which share a structurally conserved ATP-binding pocket. This conservation makes cross-reactivity a common challenge for kinase inhibitors and, by extension, any molecule with an ATP-competitive binding mode.[8][9] Unintended kinase inhibition can lead to a range of toxicities or, in some cases, beneficial polypharmacology.[10]
Comparison of Kinome Profiling Platforms:
| Assay Platform | Principle | Advantages | Disadvantages |
| Radiometric Assay (e.g., HotSpot™) [11] | Measures the transfer of radioactive ³³P-ATP to a substrate. | Gold standard for sensitivity and direct measurement of enzymatic activity. | Requires handling of radioactive materials; lower throughput. |
| Luminescence Assay (e.g., ADP-Glo™) [12] | Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction. | High-throughput, non-radioactive, widely available. | Indirect format can be prone to interference from test compounds. |
| Continuous Fluorescence Assay (e.g., KinSight™) [13] | Monitors enzyme activity in real-time, calculating true reaction rates. | Provides deeper kinetic insights, detects time-dependent inhibition, higher accuracy. | May have lower throughput than single-endpoint assays. |
Expert Recommendation: For initial broad screening (Tier 1), a luminescence-based assay like ADP-Glo at a single compound concentration against a large panel (e.g., >300 kinases) provides a cost-effective overview. For lead optimization (Tier 2/3), a continuous assay or a radiometric assay to determine IC50 values at a physiological ATP concentration (1 mM) is crucial for understanding true cellular potency and mechanism of action.[13]
This protocol outlines a general procedure for determining the inhibitory activity of a test compound against a panel of kinases.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the 4-(3,3-Difluoroazetidin-1-yl)piperidine derivative in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate a dose-response curve.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of kinase/substrate solution in reaction buffer.
-
Add 25 nL of the compound from the DMSO dilution plate using an acoustic liquid handler (e.g., Echo 655).[12]
-
Add 2.5 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase, or at a physiological concentration of 1 mM.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, which contains luciferase/luciferin to convert the newly generated ADP to ATP, and then to light.
-
Incubate for 30 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Critical Safety Targets: hERG, CYPs, and Beyond
Screening against a panel of well-validated safety targets is essential for predicting potential clinical ADRs. This includes ion channels, GPCRs, transporters, and enzymes.
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[14][15] Assessing hERG liability is a mandatory component of preclinical safety assessment.[15]
Automated electrophysiology systems provide high-quality data comparable to the gold-standard manual patch clamp but with much higher throughput.[14]
-
Cell Culture:
-
Use HEK293 cells stably expressing the hERG channel. Culture cells to ~80% confluency before the experiment.
-
-
Assay Preparation:
-
Prepare extracellular and intracellular solutions according to the instrument manufacturer's recommendations (e.g., QPatch or SyncroPatch systems).[14]
-
Prepare test compound dilutions in the extracellular solution. A typical concentration range is 0.1, 1, and 10 µM.[14] Include a vehicle control (e.g., 0.3% DMSO) and a positive control (e.g., E-4031).
-
-
Automated Patch Clamp Procedure:
-
The instrument performs automated cell capture, sealing (target >1 GΩ seal resistance), and whole-cell configuration.[16]
-
Record baseline hERG tail currents using a specific voltage protocol (e.g., holding potential of -80 mV, depolarizing step to +20 mV, followed by a repolarizing step to -50 mV to elicit the tail current).[16]
-
Apply the vehicle control for 3-5 minutes to establish a stable baseline.
-
Sequentially apply increasing concentrations of the test compound, allowing the effect to reach steady-state at each concentration (~5 minutes).
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percent inhibition at each concentration relative to the vehicle control.
-
Plot the concentration-response data and calculate the IC50 value.
-
The Cytochrome P450 (CYP) family of enzymes is responsible for metabolizing the majority of small molecule drugs. Inhibition of these enzymes by a new compound can dangerously elevate the plasma concentrations of co-administered drugs, making CYP inhibition a primary cause of drug-drug interactions (DDIs).[17][18] Regulatory agencies recommend testing against key isoforms including CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4.[19]
This "cocktail" approach uses specific probe substrates for each CYP isoform, allowing for simultaneous assessment in a single incubation with human liver microsomes.[18]
-
Reaction Mixture Preparation:
-
In a 96-well plate, combine human liver microsomes (HLM), phosphate buffer, and the test compound at various concentrations. Include a vehicle control and a known inhibitor for each isoform as a positive control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation and Termination:
-
Initiate the metabolic reaction by adding a pre-warmed "cocktail" of specific probe substrates and the NADPH-regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite for each probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the rate of metabolite formation in the presence of the test compound and compare it to the vehicle control.
-
Calculate the percent inhibition for each CYP isoform at each concentration.
-
Generate IC50 values by fitting the data to a dose-response curve.
-
Confirming Target Engagement in a Cellular Context
Biochemical and electrophysiological assays are essential, but they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound engages its on-target and potential off-targets in their native, physiological state.[20][21] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[22]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Culture the relevant cell line to ~80-90% confluency.
-
Treat cells with the test compound at a desired concentration or with DMSO (vehicle control) for 1-2 hours in culture conditions.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[21]
-
Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using a specific antibody for the protein of interest (either the intended target or a suspected off-target).
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature for both the DMSO- and drug-treated samples.
-
A rightward shift in the melting curve for the drug-treated sample indicates target engagement and stabilization.
-
Comparative Data Analysis: A Hypothetical Case Study
To guide medicinal chemistry efforts, the collected off-target data must be synthesized and compared against both the on-target activity and alternative chemical scaffolds.
Table 1: Hypothetical Off-Target Profile Comparison
| Parameter | Lead Compound (4-(3,3-Difluoroazetidin-1-yl)piperidine derivative) | Alternative Scaffold (Spirocyclic derivative) | Desired Profile |
| On-Target Potency (Kinase A IC50) | 15 nM | 50 nM | < 100 nM |
| Kinome Selectivity (S10 @ 1µM) * | 0.15 (35 kinases inhibited >65%) | 0.03 (5 kinases inhibited >65%) | Low value (<0.05) |
| hERG Inhibition (IC50) | 1.2 µM | > 30 µM | > 10 µM |
| CYP3A4 Inhibition (IC50) | 2.5 µM | 15 µM | > 10 µM |
| CYP2D6 Inhibition (IC50) | > 50 µM | > 50 µM | > 10 µM |
| Off-Target X (GPCR B Ki) | 85 nM | > 10 µM | > 1 µM |
*Selectivity Score (S10): The fraction of kinases inhibited above a certain threshold (e.g., 65%) at a given concentration (e.g., 1µM). A lower score indicates higher selectivity.
Interpretation and Actionable Insights:
-
Lead Compound: While highly potent on its intended target (Kinase A), the lead compound exhibits several liabilities. Its poor kinome selectivity (S10=0.15) suggests a high potential for off-target kinase effects.[23] The potent hERG inhibition (1.2 µM) is a major cardiac safety risk, and the inhibition of CYP3A4 and GPCR B are also significant concerns.
-
Alternative Scaffold: The spirocyclic alternative, while slightly less potent on-target, presents a much cleaner safety profile. It is highly selective across the kinome, has no hERG or significant CYP liability, and avoids the GPCR B off-target. This data strongly suggests that medicinal chemistry efforts should pivot to optimizing the potency of the alternative spirocyclic scaffold, as its core safety profile is far superior. Rigidifying a flexible piperidine linker is a known strategy to improve metabolic profiles and potency.[24]
Conclusion
The 4-(3,3-Difluoroazetidin-1-yl)piperidine scaffold offers compelling advantages for drug design, but its novelty demands a rigorous, evidence-based approach to off-target characterization. By implementing a tiered screening strategy, utilizing a combination of biochemical, electrophysiological, and cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides the strategic framework and detailed methodologies necessary to identify and mitigate off-target risks proactively. Comparing lead compounds against alternative scaffolds using quantitative data is crucial for making informed decisions, ultimately leading to the selection of safer and more effective clinical candidates.
References
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
-
Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
ResearchGate. (n.d.). Recommended Use of Panels for In Vitro Safety Profiling. Retrieved from [Link]
-
Slideshare. (n.d.). hERG Assay. Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Retrieved from [Link]
-
FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
National Institutes of Health. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]
-
bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]
-
ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
PubChem. (2026, January 10). 3,3-Difluoro-4-(3-fluoroazetidin-1-yl)piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Different modalities of piperidine-containing drugs and drug candidates. Retrieved from [Link]
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pharmaron.com [pharmaron.com]
- 13. assayquant.com [assayquant.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fda.gov [fda.gov]
- 17. lnhlifesciences.org [lnhlifesciences.org]
- 18. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. icr.ac.uk [icr.ac.uk]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to the Synthesis and Comparative Analysis of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are prized for their ability to modulate key pharmacological properties, including metabolic stability, pKa, and lipophilicity. Among the myriad of available fluorinated motifs, 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride emerges as a compelling, yet under-documented, structural element. This guide provides a comprehensive overview of a reproducible synthetic route to this compound and offers a comparative analysis of its properties against non-fluorinated and mono-fluorinated analogs, empowering researchers to make informed decisions in their drug discovery endeavors.
The Strategic Advantage of Fluorinated Azetidines in Drug Discovery
The introduction of a gem-difluoro group onto the azetidine ring is not a trivial synthetic modification; it is a deliberate strategy to imbue the molecule with advantageous properties. The high bond strength of the C-F bond often enhances metabolic stability by blocking potential sites of oxidative metabolism.[1][2] Furthermore, the strong electron-withdrawing nature of fluorine atoms can significantly lower the basicity (pKa) of the nearby piperidine nitrogen.[3] This modulation of pKa is a critical parameter in drug design, influencing factors such as solubility, cell permeability, and off-target activity, including hERG channel affinity.[4] The 3,3-difluoroazetidine moiety, therefore, serves as a valuable tool for fine-tuning the physicochemical profile of a lead compound.
Reproducible Synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride
While specific literature on the synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine is scarce, a robust and reproducible pathway can be confidently proposed based on established synthetic methodologies, primarily the reductive amination of a protected piperidone with 3,3-difluoroazetidine.
Experimental Protocol: A Two-Step Synthesis
This protocol outlines a two-step process starting from commercially available N-Boc-4-piperidone and 3,3-difluoroazetidine hydrochloride.
Step 1: Synthesis of tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate
-
Rationale: This step involves the reductive amination between N-Boc-4-piperidone and 3,3-difluoroazetidine. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and tolerance of a wide range of functional groups. The Boc protecting group on the piperidine nitrogen prevents unwanted side reactions.
-
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) and 3,3-difluoroazetidine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of piperidone) at room temperature, add triethylamine (1.2 eq) to liberate the free base of the azetidine.
-
Stir the mixture for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Step 2: Synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
-
Rationale: This step involves the deprotection of the Boc group under acidic conditions, followed by precipitation as the dihydrochloride salt.
-
Procedure:
-
Dissolve the purified product from Step 1 in a minimal amount of methanol.
-
Add a 4 M solution of HCl in 1,4-dioxane (excess, ~5-10 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride as a white solid.
-
Conclusion and Future Outlook
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride represents a valuable building block for medicinal chemists seeking to leverage the benefits of fluorine substitution. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a standard reductive amination protocol. The gem-difluoro substitution pattern offers a strategic advantage in modulating pKa and enhancing metabolic stability compared to its non-fluorinated and mono-fluorinated analogs. As the demand for novel, patentable chemical matter with optimized drug-like properties continues to grow, the thoughtful application of such precisely functionalized building blocks will be paramount to the successful development of the next generation of therapeutics.
References
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Ni, K., & Hu, J. (2021). The unique role of fluorine in the design of active pharmaceutical ingredients. Chemical Society Reviews, 50(14), 8323-8348.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Isanbor, C., & O’Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
-
PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. Retrieved from [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Scott, J. D., Williams, G. W., & Floyd, C. D. (2014). The role of fluorine in the discovery and development of new medicines. Future medicinal chemistry, 6(4), 407-425.
- Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
- Linclau, B., & Schuler, M. (2017). The impact of fluorination in medicinal chemistry. Chemistry–A European Journal, 23(61), 15268-15286.
-
U.S. Department of Health and Human Services. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
- Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., ... & Ruston, L. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073.
Sources
Safety Operating Guide
Navigating the Handling of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride: A Guide to Safety and Operational Integrity
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a meticulous approach to safety and handling. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on a synthesis of data from structurally similar compounds and established best practices for handling hazardous chemicals. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Hazard Analysis: Understanding the Risk Profile
The piperidine moiety is a well-characterized hazard. Piperidine itself is a flammable liquid and is toxic when in contact with skin or inhaled.[1][2] It is also known to cause severe skin burns and eye damage.[1][2][3] The dihydrochloride salt form suggests the compound is acidic and may be corrosive.
Furthermore, fluorinated organic compounds require special consideration.[4][5] The presence of the difluoroazetidine group places this compound in the category of halogenated organic compounds.[6] Safety data for similar compounds, such as 3,3-Difluoroazetidine hydrochloride and 4,4-Difluoropiperidine hydrochloride, indicate that they can cause skin and serious eye irritation.[7][8]
Therefore, we must operate under the assumption that 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a hazardous substance that may be corrosive, toxic, and an irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the recommended PPE, with the rationale rooted in preventing exposure to the anticipated hazards.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of the solid or solutions, which could cause serious eye damage.[1][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) compliant with EN 374 standard. | Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.[1][2][9][10] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a significant splash risk, a chemical-resistant apron is recommended. | Minimizes skin exposure to the chemical.[1][9] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary.[1] | Protects against inhalation of dust or aerosols, which may be toxic. |
Operational Plan: From Receipt to Disposal
A clear and logical operational plan is crucial for minimizing risk and ensuring the integrity of your research.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[11]
-
The container should be tightly closed to prevent moisture absorption and contamination.[1][10]
Handling and Weighing
-
All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use appropriate tools for weighing and transferring the solid to avoid generating dust.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Spill Management
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Absorb any solutions with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[1]
Disposal Plan: Environmental Responsibility
Proper disposal of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride and its containers is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Categorization : As a halogenated organic compound, this substance must be disposed of as hazardous waste.[6][12]
-
Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.[12][13][14] This is crucial for proper disposal and can impact disposal costs.[13]
-
Containerization : Collect waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Halogenated Organic Waste" and list the chemical name.[12][14]
-
Disposal Route : All waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[3]
By adhering to these guidelines, you can confidently and safely incorporate 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride into your research, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
- Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine - Benchchem.
- Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer.
- Hazardous waste segregation.
- Piperidine - SAFETY DATA SHEET - Penta chemicals.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Organic Solvents - Cornell EHS.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- Halogenated Solvents in Laboratories - Campus Operations.
- PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 7 - Safety Data Sheet.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - ChemRxiv.
- SAFETY DATA SHEET - Fisher Scientific.
- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).
- Process for the preparation of fluorinated heterocyclic compounds - Google Patents.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - MDPI.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. peptide.com [peptide.com]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents [patents.google.com]
- 6. bucknell.edu [bucknell.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemos.de [chemos.de]
- 11. fishersci.com [fishersci.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
